Product packaging for 5-(Methylthio)Thiophene-2-Carbaldehyde(Cat. No.:CAS No. 24445-35-0)

5-(Methylthio)Thiophene-2-Carbaldehyde

Cat. No.: B1349795
CAS No.: 24445-35-0
M. Wt: 158.2 g/mol
InChI Key: RKXYTFTZODXDEF-UHFFFAOYSA-N
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Description

5-(Methylthio)Thiophene-2-Carbaldehyde is a useful research compound. Its molecular formula is C6H6OS2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6OS2 B1349795 5-(Methylthio)Thiophene-2-Carbaldehyde CAS No. 24445-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylsulfanylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXYTFTZODXDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371755
Record name 5-(Methylthio)Thiophene-2-Carbaldehyde
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Molecular Weight

158.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24445-35-0
Record name 5-(Methylthio)Thiophene-2-Carbaldehyde
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Record name 5-(methylsulfanyl)thiophene-2-carbaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(methylthio)thiophene-2-carbaldehyde. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodologies.

Chemical and Physical Properties

This compound is a substituted thiophene derivative with the CAS number 24445-35-0. It serves as a versatile intermediate in various chemical syntheses.[1]

PropertyValueReference
Molecular Formula C₆H₆OS₂[1]
Molecular Weight 158.24 g/mol [1]
Physical Form Solid
Melting Point 26 °C[1]
Boiling Point 95 °C at 0.4 mmHg[1]
InChI 1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3
InChI Key RKXYTFTZODXDEF-UHFFFAOYSA-N
SMILES CSc1ccc(C=O)s1

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of structurally similar compounds, the following are the expected spectral characteristics.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationProvisional Assignment
~9.8s1HAldehyde proton (-CHO)
~7.6d1HThiophene proton (H3)
~7.0d1HThiophene proton (H4)
~2.5s3HMethylthio protons (-SCH₃)
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmProvisional Assignment
~182Aldehyde carbon (C=O)
~150Thiophene carbon (C5)
~145Thiophene carbon (C2)
~137Thiophene carbon (C3)
~125Thiophene carbon (C4)
~15Methylthio carbon (-SCH₃)
IR Spectroscopy (Predicted)
Wavenumber (cm⁻¹)Assignment
~1670-1690C=O stretching (aldehyde)
~2820 and ~2720C-H stretching (aldehyde)
~3100C-H stretching (thiophene ring)
~2920C-H stretching (methyl group)
~1400-1550C=C stretching (thiophene ring)
Mass Spectrometry (Predicted)
m/zAssignment
158[M]⁺
157[M-H]⁺
129[M-CHO]⁺

Experimental Protocols

General Spectroscopic Analysis Methodologies

The following are generalized protocols for acquiring spectroscopic data for compounds such as this compound.

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Use a spectrometer operating at 300 MHz or higher. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a sufficient relaxation delay to ensure accurate integration of all carbon signals.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Introduction: For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. Inject a dilute solution of the sample in a volatile solvent into the GC.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Record the mass-to-charge ratio (m/z) of the resulting fragments.

Synthesis Protocol: Vilsmeier-Haack Formylation

A plausible synthetic route for this compound is the Vilsmeier-Haack formylation of 2-(methylthio)thiophene. The following is a representative protocol adapted from the formylation of similar thiophene derivatives.[2][3]

  • Reagents:

    • 2-(Methylthio)thiophene

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography or distillation under reduced pressure.

Reactivity and Applications

The aldehyde group in this compound is susceptible to nucleophilic attack, making it a valuable precursor for a variety of chemical transformations, including condensation reactions, oxidations, and reductions.

This compound is a key building block in several areas:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and drug candidates.[1]

  • Agrochemicals: It is used in the development of new pesticides and herbicides.[1]

  • Materials Science: The thiophene moiety makes it suitable for creating organic semiconductors and conductive polymers.[1]

  • Flavors and Fragrances: It is also utilized in the flavor and fragrance industry.

Safety Information

This compound is classified as hazardous.[4]

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed

    • H315: Causes skin irritation

    • H317: May cause an allergic skin reaction

    • H318: Causes serious eye damage

    • H335: May cause respiratory irritation

  • Pictograms:

    • Corrosion

    • Exclamation mark

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of this compound.

G cluster_reagents Reagents cluster_process Process cluster_product Product 2-(Methylthio)thiophene 2-(Methylthio)thiophene Formylation Formylation 2-(Methylthio)thiophene->Formylation POCl3 POCl3 Vilsmeier Reagent Formation Vilsmeier Reagent Formation POCl3->Vilsmeier Reagent Formation DMF DMF DMF->Vilsmeier Reagent Formation Vilsmeier Reagent Formation->Formylation Workup and Purification Workup and Purification Formylation->Workup and Purification This compound This compound Workup and Purification->this compound

Caption: Synthetic workflow for this compound.

G Thiophene Core Thiophene Core Privileged Structure Privileged Structure Thiophene Core->Privileged Structure Drug Discovery Drug Discovery Privileged Structure->Drug Discovery Bioactive Molecules Bioactive Molecules Drug Discovery->Bioactive Molecules

Caption: Thiophenes as privileged structures in drug discovery.

G Aldehyde Aldehyde Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Tetrahedral Intermediate Product Product Tetrahedral Intermediate->Product Protonation

Caption: General reactivity of an aldehyde with a nucleophile.

References

Spectroscopic Data for 5-(Methylthio)Thiophene-2-Carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available spectroscopic data for the characterization of 5-(Methylthio)Thiophene-2-Carbaldehyde and its structural analog, 5-Methyl-2-thiophenecarboxaldehyde.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound (CAS Number: 24445-35-0) did not yield specific experimental spectra. Commercial suppliers of this compound indicate that analytical data is not routinely collected or provided.

Given the lack of available data for the requested compound, this guide provides a comprehensive analysis of the spectroscopic data for the closely related and structurally similar compound, 5-Methyl-2-thiophenecarboxaldehyde (CAS Number: 13679-70-4). This information can serve as a valuable reference point for researchers working with substituted thiophene-2-carbaldehydes.

Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde

This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-Methyl-2-thiophenecarboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The data for 5-Methyl-2-thiophenecarboxaldehyde, recorded in deuterated chloroform (CDCl₃), is summarized in the table below.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.80s1HAldehyde proton (-CHO)
7.61d1HThiophene proton (H3)
6.88d1HThiophene proton (H4)
2.57s3HMethyl protons (-CH₃)
s: singlet, d: doublet

Interpretation of the ¹H NMR Spectrum:

  • The downfield singlet at 9.80 ppm is characteristic of an aldehyde proton, which is highly deshielded by the adjacent carbonyl group.[1]

  • The two doublets at 7.61 ppm and 6.88 ppm correspond to the two protons on the thiophene ring.[1] The downfield shift of the H3 proton is due to the electron-withdrawing effect of the adjacent aldehyde group.[1]

  • The singlet at 2.57 ppm, which integrates to three protons, is assigned to the methyl group attached to the thiophene ring.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The data for 5-Methyl-2-thiophenecarboxaldehyde in CDCl₃ is presented below.[1][2]

Chemical Shift (δ) ppmAssignment
182.59Carbonyl carbon (C=O)
151.61Thiophene ring carbon (C5)
142.04Thiophene ring carbon (C2)
137.45Thiophene ring carbon (C3)
127.24Thiophene ring carbon (C4)
16.16Methyl carbon (-CH₃)

Interpretation of the ¹³C NMR Spectrum:

  • The signal at 182.59 ppm is indicative of a carbonyl carbon, consistent with the aldehyde functional group.[1]

  • The signals in the aromatic region (127-152 ppm) are assigned to the four carbons of the thiophene ring.[1] The carbons directly attached to the electron-withdrawing aldehyde group (C2) and the electron-donating methyl group (C5) are shifted accordingly.[1]

  • The upfield signal at 16.16 ppm corresponds to the carbon of the methyl group.[1]

Infrared (IR) Spectroscopy

The IR spectral data for 5-Methyl-2-thiophenecarboxaldehyde is summarized in the following table.[1]

Frequency (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (thiophene ring)
~2920MediumC-H stretching (methyl group)
~2820, ~2720MediumC-H stretching (aldehyde)
~1665StrongC=O stretching (carbonyl)
1450-1540MediumC=C stretching (thiophene ring)
~810StrongC-H out-of-plane bending (2,5-disubstituted thiophene)

Interpretation of the IR Spectrum:

  • The strong absorption band at approximately 1665 cm⁻¹ is a clear indication of the carbonyl (C=O) stretching vibration of the aldehyde group.[1]

  • The pair of medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of the C-H stretching of an aldehyde, often appearing as a doublet due to Fermi resonance.[1]

  • The bands in the 3100 cm⁻¹ region are attributed to the C-H stretching vibrations of the thiophene ring.[1]

  • The absorption around 2920 cm⁻¹ corresponds to the C-H stretching of the methyl group.[1]

  • The medium intensity bands in the 1450-1540 cm⁻¹ range are due to the carbon-carbon double bond stretching vibrations within the thiophene ring.[1]

  • The strong band around 810 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 2,5-disubstituted thiophene ring.[1]

Mass Spectrometry (MS)

The mass spectrum of 5-Methyl-2-thiophenecarboxaldehyde shows a molecular ion peak corresponding to its molecular weight of 126.18 g/mol .[2]

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of 5-Methyl-2-thiophenecarboxaldehyde.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 5-Methyl-2-thiophenecarboxaldehyde in about 0.6 mL of deuterated chloroform (CDCl₃).[1] The CDCl₃ should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • Use a pulse angle of 45-90 degrees.

    • Set a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shifts using the TMS signal at 0 ppm.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid 5-Methyl-2-thiophenecarboxaldehyde directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before and after the measurement.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Visualization of Spectroscopic Data Relationships

The following diagram illustrates the logical workflow of characterizing 5-Methyl-2-thiophenecarboxaldehyde using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Sample 5-Methyl-2-thiophenecarboxaldehyde NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolution in CDCl₃ IR IR Spectroscopy Sample->IR Neat Liquid on ATR MS Mass Spectrometry Sample->MS Ionization Structure Molecular Structure (Functional Groups, Connectivity) NMR->Structure Chemical Shifts & Coupling Patterns IR->Structure Vibrational Modes MolWeight Molecular Weight MS->MolWeight m/z Ratio

Spectroscopic characterization workflow.

References

Reactivity Analysis of 5-(Methylthio)Thiophene-2-Carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 5-(Methylthio)Thiophene-2-Carbaldehyde, a versatile heterocyclic aldehyde of interest in medicinal chemistry and materials science. This document outlines its synthesis, core reactivity, and provides detailed experimental protocols for key transformations.

Core Compound Properties

PropertyValueSource
Molecular Formula C₆H₆OS₂[1]
Molecular Weight 158.24 g/mol [1]
CAS Number 24445-35-0[2]
Appearance Solid[1]
SMILES CSc1ccc(C=O)s1[1]
InChI 1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3[1]

Synthesis of this compound

The primary route for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-(methylthio)thiophene. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich thiophene ring.[3][4] The methylthio group at the 2-position directs the formylation to the vacant C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Methylthio)thiophene

This protocol is adapted from the well-established procedure for the formylation of 2-methylthiophene.[5]

Reagents:

  • 2-(Methylthio)thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Vilsmeier_Haack_Workflow reagent_prep Vilsmeier Reagent Preparation formylation Formylation of 2-(Methylthio)thiophene reagent_prep->formylation Add Substrate workup Aqueous Workup & Neutralization formylation->workup Quench on Ice extraction Extraction workup->extraction Separate Layers purification Purification extraction->purification Dry & Concentrate product 5-(Methylthio)Thiophene- 2-Carbaldehyde purification->product

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Spectroscopic Data

Reference Spectroscopic Data: 5-Methyl-2-thiophenecarboxaldehyde[6]
¹H NMR (CDCl₃)
Chemical Shift (δ) ppm Assignment
9.80 (s, 1H)Aldehyde proton (-CHO)
7.61 (d, 1H)Thiophene proton (H3)
6.88 (d, 1H)Thiophene proton (H4)
2.57 (s, 3H)Methyl protons (-CH₃)
¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Assignment
182.59Carbonyl carbon (C=O)
151.61, 142.04, 137.45, 127.24Thiophene ring carbons
16.16Methyl carbon (-CH₃)
IR Spectroscopy
Wavenumber (cm⁻¹) Assignment
~1665C=O stretching (aldehyde)
~2820, ~2720C-H stretching (aldehyde)
~3100C-H stretching (thiophene ring)
~2920C-H stretching (methyl group)

Reactivity Analysis

The reactivity of this compound is dominated by the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The electron-donating nature of the methylthio group can influence the reactivity of both the thiophene ring and the aldehyde.

Olefination Reactions

The Wittig reaction is a widely used method to convert aldehydes into alkenes using a phosphonium ylide.[6] This reaction is highly valuable for the synthesis of various unsaturated thiophene derivatives.

Wittig_Reaction aldehyde 5-(Methylthio)Thiophene- 2-Carbaldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphonium Ylide ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig Reaction.

This is a general procedure adaptable for the Wittig reaction of this compound. The specific ylide and reaction conditions will determine the final product and yield.[7]

Reagents:

  • This compound

  • Appropriate phosphonium salt (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Base (e.g., Sodium Hydride, Potassium Carbonate)

  • Anhydrous solvent (e.g., THF, DCM)

Procedure:

  • To a suspension of the phosphonium salt in an anhydrous solvent, add a strong base at 0 °C to generate the ylide.

  • Stir the mixture until the characteristic color of the ylide appears.

  • Add a solution of this compound in the same anhydrous solvent to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alkene by column chromatography.

Reactant 1Reactant 2ProductYield (%)ConditionsReference
Aromatic Aldehyde(Carbethoxymethylene)triphenylphosphoraneα,β-Unsaturated EsterHighAqueous NaHCO₃, 1-3h[8]
AldehydeBenzyltriphenylphosphonium chlorideStilbene derivative~90%Traditional Wittig[7]
Condensation Reactions

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[9] This reaction is particularly useful for synthesizing α,β-unsaturated systems with electron-withdrawing groups.

Knoevenagel_Condensation aldehyde 5-(Methylthio)Thiophene- 2-Carbaldehyde aldol_adduct Aldol Adduct aldehyde->aldol_adduct active_methylene Active Methylene Compound enolate Enolate Intermediate active_methylene->enolate Deprotonation base Base (e.g., Piperidine) base->enolate enolate->aldol_adduct Nucleophilic Attack product α,β-Unsaturated Product aldol_adduct->product Dehydration

Caption: Mechanism of the Knoevenagel Condensation.

The following is a general protocol for the Knoevenagel condensation of this compound with an active methylene compound.[9]

Reagents:

  • This compound

  • Active methylene compound (e.g., Malononitrile, Ethyl Cyanoacetate)

  • Base catalyst (e.g., Piperidine, DBU)

  • Solvent (e.g., Ethanol, Water)

Procedure:

  • Dissolve this compound and the active methylene compound in a suitable solvent.

  • Add a catalytic amount of the base to the solution.

  • Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by TLC).

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)Reference
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95[9]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90[9]
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98[9]
Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes or ketones. The reaction proceeds through the in-situ formation of an imine, which is then reduced by a suitable reducing agent.[10]

Reductive_Amination_Workflow reactants Aldehyde + Amine imine_formation Imine Formation reactants->imine_formation reduction Reduction imine_formation->reduction Add Reducing Agent amine_product Amine Product reduction->amine_product

Caption: General workflow for Reductive Amination.

This protocol provides a general procedure for the reductive amination of this compound. The choice of amine and reducing agent will influence the reaction outcome.

Reagents:

  • This compound

  • Primary or secondary amine

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Solvent (e.g., Methanol, Dichloromethane)

Procedure:

  • Dissolve this compound and the amine in a suitable solvent.

  • Stir the mixture for a short period to allow for imine formation.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation.

AldehydeAmineReducing AgentSolventConditionsYield (%)Reference
AldehydesPrimary AminesNaBH₄/Silica GelTHFRoom TempGood[10]
AldehydesPrimary AminesNaCNBH₃/NH₄OAcEthanolReflux>90[10]

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile reactivity profile. The aldehyde functionality serves as a handle for a wide array of chemical transformations, including olefination, condensation, and reductive amination reactions, providing access to a diverse range of thiophene-containing molecules. The protocols and data presented in this guide, though in some cases based on close analogs, offer a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this compound. Further investigation into the specific reaction conditions and yields for this compound is warranted to expand its application in the development of novel pharmaceuticals and functional materials.

References

Synthesis and Characterization of 5-(Methylthio)Thiophene-2-Carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Methylthio)Thiophene-2-Carbaldehyde (CAS No. 24445-35-0), a key heterocyclic building block in organic synthesis. While detailed experimental data for this specific compound is not extensively published, this document outlines the most probable and effective synthetic routes and characterization methodologies based on established chemical principles and data from closely related analogues. The guide covers common synthetic pathways, such as the Vilsmeier-Haack reaction and lithiation-formylation, detailed protocols for spectroscopic and spectrometric analysis, and expected physicochemical properties. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to aid in experimental design and execution.

Introduction

This compound is an organosulfur compound featuring a thiophene ring substituted with a formyl group at the 2-position and a methylthio group at the 5-position. The electron-donating nature of the methylthio group activates the thiophene ring, making this compound a versatile intermediate for the synthesis of more complex molecules. It serves as a valuable precursor in the development of pharmaceuticals, agrochemicals, and materials science, particularly in the creation of conductive polymers and organic semiconductors. This guide consolidates the available information and provides inferred, well-established protocols to facilitate its synthesis and thorough characterization.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a low melting point solid, and its appearance can vary.

PropertyValueReference(s)
Molecular Formula C₆H₆OS₂[1]
Molecular Weight 158.24 g/mol [1]
CAS Number 24445-35-0[1]
Appearance Solid; White to pale yellow or orange-green crystal, powder, or lump[2]
Form Solid

Synthesis Methodologies

The introduction of a formyl group onto an electron-rich thiophene ring is typically achieved via electrophilic aromatic substitution. The starting material for these syntheses is 2-(methylthio)thiophene. Two primary, high-yielding methods are applicable for the regioselective synthesis of this compound.

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used and reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The methylthio group at the 2-position of the starting material directs the formylation to the vacant and electronically favored 5-position.

Vilsmeier_Haack_Synthesis Start 2-(Methylthio)thiophene Intermediate Electrophilic Aromatic Substitution Start->Intermediate Reacts with Reagents POCl₃ + DMF (Vilsmeier Reagent) Reagents->Intermediate Workup Aqueous Workup (Hydrolysis & Neutralization) Intermediate->Workup Product 5-(Methylthio)Thiophene- 2-Carbaldehyde Workup->Product Lithiation_Formylation_Synthesis Start 2-(Methylthio)thiophene Li_Intermediate 5-Lithio-2-(methylthio)thiophene Start->Li_Intermediate Deprotonation Base n-BuLi in THF (-78 °C) Base->Li_Intermediate Quench DMF Quench Li_Intermediate->Quench Workup Aqueous Workup Quench->Workup Product 5-(Methylthio)Thiophene- 2-Carbaldehyde Workup->Product Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structure Verification cluster_final Final Analysis Synthesis Chemical Synthesis (e.g., Vilsmeier-Haack) Purification Purification (Distillation or Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (GC, NMR Integration) NMR->Purity IR->Purity MS->Purity Confirmation Structural Confirmation Purity->Confirmation

References

An In-depth Technical Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(methylthio)thiophene-2-carbaldehyde and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document outlines their synthesis, biological activities, and mechanisms of action, supported by experimental data and protocols to facilitate further research and development.

Core Compound and Derivatives

This compound serves as a versatile scaffold for the development of novel therapeutic agents. The thiophene ring is a privileged pharmacophore in medicinal chemistry, and the methylthio and carbaldehyde substituents offer opportunities for a wide range of chemical modifications to modulate biological activity.[1] This guide will explore various derivatives and analogues where modifications have been made to the thiophene core, as well as the aldehyde and methylthio groups.

Synthesis of Thiophene-2-Carbaldehyde Derivatives

The synthesis of thiophene-2-carbaldehyde derivatives can be achieved through several established organic chemistry reactions. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich thiophene rings.[2] Additionally, Suzuki-Miyaura cross-coupling reactions are instrumental in synthesizing aryl-substituted thiophenes.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of thiophene-2-carbaldehyde derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Thiophene Precursor Thiophene Precursor Formylation (e.g., Vilsmeier-Haack) Formylation (e.g., Vilsmeier-Haack) Thiophene Precursor->Formylation (e.g., Vilsmeier-Haack) Functionalization (e.g., Suzuki Coupling) Functionalization (e.g., Suzuki Coupling) Thiophene Precursor->Functionalization (e.g., Suzuki Coupling) Thiophene-2-carbaldehyde Derivative Thiophene-2-carbaldehyde Derivative Formylation (e.g., Vilsmeier-Haack)->Thiophene-2-carbaldehyde Derivative Functionalization (e.g., Suzuki Coupling)->Thiophene-2-carbaldehyde Derivative In vitro assays (Anticancer, Antimicrobial) In vitro assays (Anticancer, Antimicrobial) Thiophene-2-carbaldehyde Derivative->In vitro assays (Anticancer, Antimicrobial) Mechanism of Action Studies Mechanism of Action Studies In vitro assays (Anticancer, Antimicrobial)->Mechanism of Action Studies ADME/Tox Profiling ADME/Tox Profiling Mechanism of Action Studies->ADME/Tox Profiling Lead Optimization Lead Optimization ADME/Tox Profiling->Lead Optimization

General workflow for synthesis and evaluation.

Biological Activities and Quantitative Data

Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The following tables summarize key quantitative data for various this compound analogues and related derivatives.

Anticancer Activity

The anticancer potential of thiophene derivatives has been evaluated against several cancer cell lines, with some compounds showing potent cytotoxic effects.

Compound IDDerivative DescriptionCancer Cell LineIC50 (µM)
2d3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrile--
2i4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde--
Thiophene Carboxamide 2b-Hep3B (Liver Cancer)5.46[4]
Thiophene Carboxamide 2e-Hep3B (Liver Cancer)12.58[4]
Thienopyrimidine 3b-HepG2 (Liver Cancer)More potent than 5-FU[4]
Thienopyrimidine 3g-HepG2 (Liver Cancer)More potent than 5-FU[4]
BZ022-iodobenzamide tetrahydrobenzo[b]thiopheneA549 (Lung Cancer)6.10[5]
Antimicrobial Activity

Several thiophene derivatives have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Compound IDDerivative DescriptionBacterial StrainIC50 (µg/mL)
2d3-(5-Formyl-thiophene-3-yl)-5-(trifluoromethyl)benzonitrilePseudomonas aeruginosa29.7[6]
2j5-Methyl-2,3-bisthiophene-5-carbaldehydeStaphylococcus aureus37.4[2]
2ep-tolylphenyl-thiophene-2-carbaldehydeEscherichia coli40[2]
7bMethoxy-substituted amino thiophene-2-carboxamideP. aeruginosa-[7]
7bMethoxy-substituted amino thiophene-2-carboxamideS. aureus-[7]
Enzyme Inhibition and Other Activities
Compound IDActivityTarget/AssayIC50 / % Inhibition
2iAntiureaseUrease27.1 µg/mL[6]
2dNO Scavenging-45.6 µg/mL[6]
7aAntioxidantABTS62.0% inhibition[7]

Mechanism of Action

The mechanisms through which thiophene derivatives exert their biological effects are varied and depend on their specific structures. Some have been found to inhibit key enzymes involved in cancer progression, while others can disrupt cellular processes like microtubule formation.

Inhibition of Signaling Pathways in Cancer

Molecular docking and other computational studies suggest that thiophene analogues can interfere with critical signaling pathways in cancer cells. The diagram below illustrates a potential mechanism involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.

cluster_pathway EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Thiophene Derivative Inhibitor->EGFR

Inhibition of the EGFR signaling cascade.

Some thiophene derivatives have also been shown to induce apoptosis by modulating the activity of the Bcl-2 family of proteins.

cluster_apoptosis Apoptosis Pathway Bcl2 Bcl-2 Bax Bax Bcl2->Bax Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Inhibitor Thiophene Derivative Inhibitor->Bcl2

Modulation of the Bcl-2 apoptosis pathway.

Pharmacokinetics (ADME) and Toxicology

The pharmacokinetic properties of thiophene-containing drugs are crucial for their therapeutic success. Generally, most thiophene-based pharmaceuticals are metabolized in the liver and excreted through urine.[1] A key consideration for thiophene derivatives is their potential for bioactivation by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites, such as thiophene S-oxides and thiophene epoxides, which can be hepatotoxic.[8] However, the presence of a thiophene ring does not invariably lead to toxicity, as other metabolic pathways can provide detoxification routes.[8]

Experimental Protocols

Synthesis of 5-Aryl-2-thiophenecarboxaldehyde via Vilsmeier-Haack Reaction (Representative Protocol)

This protocol is adapted from procedures for the formylation of substituted thiophenes.

Materials:

  • 2-Aryl-thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.[9]

  • To this mixture, add the 2-aryl-thiophene dropwise via the dropping funnel, again maintaining the temperature below 10 °C.

  • After the addition of the thiophene derivative, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Thiophene derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound and its analogues represent a promising and versatile class of compounds for drug discovery and development. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive candidates for further investigation. This guide provides a foundational understanding for researchers to explore the therapeutic potential of these thiophene derivatives. Future work should focus on synthesizing novel analogues with improved potency and pharmacokinetic profiles, as well as elucidating their precise mechanisms of action.

References

Unveiling the Biological Potential of 5-(Methylthio)Thiophene-2-Carbaldehyde and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct quantitative data on the biological activity of 5-(Methylthio)Thiophene-2-Carbaldehyde is not extensively available in publicly accessible literature, its structural motif is a key component in a wide array of thiophene derivatives exhibiting significant pharmacological properties. This technical guide provides a comprehensive overview of the biological activities associated with closely related thiophene-2-carbaldehyde derivatives, offering a framework to understand the potential therapeutic applications of this class of compounds. The versatility of the thiophene ring, coupled with the reactivity of the carbaldehyde group, makes it a valuable scaffold in medicinal chemistry.

Thiophene-based molecules have been investigated for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties.[1][2][3] This guide synthesizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to provide a thorough understanding of the state of research in this area.

Antimicrobial Activity

Derivatives of thiophene-2-carbaldehyde have demonstrated notable activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[4] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[4]

Table 1: Antimicrobial Activity of Thiophene-2-Carbaldehyde Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrilePseudomonas aeruginosa29.7[1]
Thiophene Derivative 4 Colistin-Resistant A. baumannii16-32 (MIC₅₀)[4]
Thiophene Derivative 4 Colistin-Resistant E. coli8-32 (MIC₅₀)[4]
Thiophene Derivative 5 Colistin-Resistant A. baumannii16-32 (MIC₅₀)[4]
Thiophene Derivative 5 Colistin-Resistant E. coli8-32 (MIC₅₀)[4]
Thiophene Derivative 8 Colistin-Resistant A. baumannii16-32 (MIC₅₀)[4]
Thiophene Derivative 8 Colistin-Resistant E. coli8-32 (MIC₅₀)[4]
Spiro–indoline–oxadiazole derivativeClostridium difficile2-4[5]
Schiff Bases of Thiophene-2-CarboxyaldehydeGram-positive bacteria>3 - 200[6]
Schiff Bases of Thiophene-2-CarboxyaldehydeGram-negative bacteria3.0 - 200[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of novel compounds is typically determined using the broth microdilution method.[5]

  • Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Test Compound C->D E Incubation (e.g., 24h at 37°C) F Visual Inspection for Bacterial Growth E->F G Determine MIC F->G

Workflow for MIC Determination

Anti-inflammatory Activity

Thiophene derivatives have been identified as potential anti-inflammatory agents, with some acting as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[2]

Table 2: Anti-inflammatory and Enzyme Inhibition Activity of Thiophene Derivatives

Compound/DerivativeTarget/AssayActivity (IC₅₀ or % Inhibition)Reference
4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehydeUrease InhibitionIC₅₀ = 27.1 µg/mL[1]
3-(5-Formyl-thiophene-3-yl)-5-(trifloromethyl)benzonitrileNitric Oxide (NO) ScavengingIC₅₀ = 45.6 µg/mL[1]
2-Amino-thiophene derivative5-LOX Inhibition~57% inhibition at 100 µg/mL[2]
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideAcetylcholinesterase Inhibition60% inhibition[7]
Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging Assay

The antioxidant activity of thiophene derivatives can be assessed by their ability to scavenge nitric oxide radicals.[1]

  • Reaction Mixture: Sodium nitroprusside in phosphate-buffered saline (PBS) is incubated with various concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature for a set period.

  • Griess Reagent: After incubation, Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the reaction mixture.

  • Color Development: The mixture is allowed to stand for a period to allow for color development.

  • Absorbance Measurement: The absorbance of the chromophore formed is measured spectrophotometrically (e.g., at 546 nm).

  • Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample with that of a control.

NO_Scavenging_Workflow A Prepare Sodium Nitroprusside in PBS B Add Test Compound (Various Concentrations) A->B C Incubate B->C D Add Griess Reagent C->D E Allow for Color Development D->E F Measure Absorbance (e.g., 546 nm) E->F G Calculate % NO Scavenging F->G

Nitric Oxide Scavenging Assay Workflow

Enzyme Inhibition

The structural features of thiophene-2-carbaldehyde derivatives make them suitable candidates for the design of enzyme inhibitors. For example, certain derivatives have shown potent inhibitory activity against acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[7] A study also highlighted the potential of thiophene-2-carbaldehyde modified acertannin as an inhibitor of the bacterial enzyme MurA.[8]

Signaling Pathway: Inflammatory Cascade

Thiophene derivatives can exert their anti-inflammatory effects by inhibiting COX and LOX enzymes, which are crucial for the synthesis of prostaglandins and leukotrienes, respectively. These lipid mediators are key players in the inflammatory response.

Inflammatory_Pathway cluster_cox COX Pathway cluster_lox LOX Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes LOX->Leukotrienes Leukotrienes->Inflammation Thiophene Thiophene Derivatives Thiophene->COX Inhibition Thiophene->LOX Inhibition

Inhibition of Inflammatory Pathways

Conclusion

While the biological profile of this compound remains to be fully elucidated through direct experimental evidence, the extensive research on its derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The data presented in this guide on the antimicrobial, anti-inflammatory, and enzyme-inhibitory activities of related compounds provide a solid foundation and rationale for further investigation into the pharmacological properties of this compound and its novel derivatives. Future research should focus on the synthesis and systematic biological evaluation of this specific compound to unlock its full therapeutic potential.

References

5-(Methylthio)Thiophene-2-Carbaldehyde IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. This document details its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound

Synonyms and Identifiers:

TypeIdentifier
Synonyms 5-(Methylsulphanyl)thiophene-2-carboxaldehyde[1]
2-Formyl-5-(methylthio)thiophene[2][3]
5-(Methylsulfanyl)thiophene-2-carbaldehyde
2-Thiophenecarboxaldehyde, 5-(methylthio)-
2-Formyl-5-methylthiothiphene
5-Methylmercapto-2-thiophenaldehyde
5-Methylthio-2-thiophenecarbaldehyde
5-Methylthiothiophene-2-carbaldehyde
5-Methylmercaptothiophene-2-carbaldehyde
2-Methylmercaptothiophen-5-carboxaldehyde
5-(Methylthio)-2-thiophenecarboxaldehyde
CAS Number 24445-35-0[1]
Molecular Formula C₆H₆OS₂
InChI 1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3
InChI Key RKXYTFTZODXDEF-UHFFFAOYSA-N
SMILES CSc1ccc(C=O)s1
MDL Number MFCD00173744
PubChem Substance ID 329788407

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Molecular Weight 158.24 g/mol
Appearance Solid
Melting Point 26 °C[2]

Synthesis

This compound is valuable in the synthesis of pharmaceuticals and agrochemicals, acting as a building block for more complex molecules.[2] It is also utilized in materials science for creating organic semiconductors and conductive polymers.[4][5]

A common method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as thiophenes, is the Vilsmeier-Haack reaction.[6][7] This reaction typically employs a Vilsmeier reagent, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[6][7]

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes a representative procedure for the synthesis of this compound from 2-(Methylthio)thiophene.

Materials:

  • 2-(Methylthio)thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a dry, round-bottom flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (3.0 equivalents). Cool the flask in an ice bath to 0-5 °C. To this, slowly add phosphorus oxychloride (1.1 equivalents) dropwise, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0-5 °C for 30-60 minutes to facilitate the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 2-(Methylthio)thiophene (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the internal temperature between 10-20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. This quenching step is highly exothermic. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two to three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

SynthesisWorkflow Reagents POCl₃ + DMF Vilsmeier_Reagent Vilsmeier Reagent Formation (0-5 °C) Reagents->Vilsmeier_Reagent Formylation Formylation (10-20 °C to RT) Vilsmeier_Reagent->Formylation Substrate 2-(Methylthio)thiophene in DCM Substrate->Formylation Workup Quenching (Ice) & Neutralization Formylation->Workup Extraction Extraction & Drying Workup->Extraction Purification Purification Extraction->Purification Product 5-(Methylthio)Thiophene- 2-Carbaldehyde Purification->Product

Caption: Synthetic workflow for this compound.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and spectroscopic properties of 5-(Methylthio)Thiophene-2-Carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical predictions, data from analogous compounds, and established chemical principles to offer a robust understanding for research and development purposes.

Molecular Structure and Bonding

This compound, with the chemical formula C₆H₆OS₂ and CAS number 24445-35-0, is a derivative of thiophene featuring a carbaldehyde group at the 2-position and a methylthio group at the 5-position.[1] The core of the molecule is a five-membered aromatic thiophene ring.

The bonding within the thiophene ring is characterized by delocalized π-electrons, which confer its aromatic stability. The sulfur atom in the ring participates in the π-system through its lone pairs. The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the methylthio group influence the electron density distribution within the thiophene ring, impacting its reactivity and spectroscopic properties.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₆OS₂[1]
Molecular Weight158.24 g/mol
CAS Number24445-35-0[1]

molecular_structure cluster_substituents C1 C C2 C C1->C2 C_aldehyde C C1->C_aldehyde C3 C C2->C3 H_thiophene3 H C2->H_thiophene3 C4 C C3->C4 H_thiophene4 H C3->H_thiophene4 S1 S C4->S1 S_methylthio S C4->S_methylthio S1->C1 O_aldehyde O C_aldehyde->O_aldehyde = H_aldehyde H C_aldehyde->H_aldehyde C_methyl C S_methylthio->C_methyl H1_methyl H C_methyl->H1_methyl H2_methyl H C_methyl->H2_methyl H3_methyl H C_methyl->H3_methyl

Caption: Molecular structure of this compound.

Spectroscopic Data (Predicted)

While specific, experimentally verified spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its functional groups and structural similarity to other thiophene derivatives.

Table 2: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8s1HAldehyde proton (-CHO)
~7.6d1HThiophene proton (H3)
~7.0d1HThiophene proton (H4)
~2.5s3HMethylthio protons (-SCH₃)

Table 3: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~182Aldehyde carbon (C=O)
~150Thiophene carbon (C5)
~145Thiophene carbon (C2)
~137Thiophene carbon (C3)
~125Thiophene carbon (C4)
~15Methylthio carbon (-SCH₃)

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~3100C-H stretching (aromatic)
~2920C-H stretching (methyl)
~2820, ~2720C-H stretching (aldehyde)
~1670C=O stretching (aldehyde)
~1400-1550C=C stretching (aromatic ring)
~800C-H out-of-plane bending (2,5-disubstituted thiophene)

Experimental Protocols

Proposed Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol is based on the general procedure for the formylation of thiophene derivatives.[2]

Materials:

  • 2-(Methylthio)thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the DMF while maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • To the freshly prepared Vilsmeier reagent, add 2-(Methylthio)thiophene (1.0 eq.) dissolved in DCM dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

synthesis_workflow reagents 2-(Methylthio)thiophene POCl₃, DMF reaction Vilsmeier-Haack Reaction reagents->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Extraction with DCM workup->extraction purification Purification (Distillation/Chromatography) extraction->purification product 5-(Methylthio)Thiophene- 2-Carbaldehyde purification->product

References

A Theoretical Deep Dive into 5-(Methylthio)Thiophene-2-Carbaldehyde: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 5-(Methylthio)Thiophene-2-Carbaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science. While dedicated in-depth theoretical studies on this specific molecule are not extensively available in public literature, this document outlines a robust computational workflow based on established methodologies for analogous thiophene derivatives. By leveraging Density Functional Theory (DFT), molecular docking, and spectroscopic analysis, researchers can elucidate the structural, electronic, and reactive properties of this compound, thereby accelerating its potential application in drug design and development.

Molecular Structure and Properties

This compound is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a carbaldehyde group at the 2-position and a methylthio group at the 5-position introduces specific electronic and steric characteristics that are crucial for its chemical reactivity and biological activity.

Below is a diagram representing the logical relationship for identifying the key structural features of this compound.

A Core Structure: Thiophene Ring B Substituent at C2: Carbaldehyde (-CHO) A->B C Substituent at C5: Methylthio (-SCH3) A->C D Final Molecule: This compound B->D C->D

Figure 1: Key Structural Components of the Target Molecule.

Proposed Theoretical and Experimental Workflow

A combined computational and experimental approach is essential for a thorough understanding of this compound. The following workflow outlines the key steps, from initial computational modeling to experimental validation.

cluster_comp Computational Analysis cluster_exp Experimental Validation A Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) B Vibrational Frequency Analysis A->B C Electronic Properties (HOMO, LUMO, MEP) A->C D Molecular Docking (with target proteins) C->D G Biological Activity Assays D->G Correlation E Synthesis and Purification F Spectroscopic Characterization (NMR, FT-IR, UV-Vis) E->F E->G F->B Comparison

Figure 2: Proposed Integrated Computational and Experimental Workflow.

Computational Methodologies

Based on successful theoretical studies of similar thiophene derivatives, the following computational protocols are recommended.[1][2]

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Software: Gaussian 09W or similar.[3]

  • Functional: Becke's three-parameter hybrid functional (B3LYP).[1]

  • Basis Set: 6-311++G(d,p) for accurate geometry optimization and electronic property calculations.[1][2]

  • Calculations to be Performed:

    • Geometry Optimization: To find the lowest energy conformation of the molecule.

    • Vibrational Frequencies: To confirm the optimized structure is a true minimum on the potential energy surface and to predict the infrared spectrum.

    • Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to determine the electronic band gap, which is crucial for reactivity.[1] Generation of the Molecular Electrostatic Potential (MEP) map to identify sites for electrophilic and nucleophilic attack.

Molecular Docking Studies

To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed against relevant biological targets.

  • Software: AutoDock, PyRx, or similar.

  • Protocol:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Prepare the ligand (this compound) by optimizing its geometry and assigning charges.

    • Define the binding site on the protein.

    • Run the docking simulation to predict the binding affinity and interaction modes.

Predicted and Experimental Data Presentation

The following tables summarize the key data points that would be generated from the proposed theoretical and experimental studies.

Table 1: Calculated Geometrical Parameters (DFT B3LYP/6-311++G(d,p))
ParameterBond/AngleCalculated Value
Bond Lengths (Å) C=OTo be calculated
C-S (ring)To be calculated
C-S (methylthio)To be calculated
Bond Angles (°) O=C-HTo be calculated
C-S-C (ring)To be calculated
Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹)
Vibrational ModeCalculated FrequencyExperimental FT-IR
C=O stretchTo be calculatedTo be determined
C-H stretch (aldehyde)To be calculatedTo be determined
C-H stretch (thiophene)To be calculatedTo be determined
C-S stretchTo be calculatedTo be determined
Table 3: Calculated Electronic Properties
PropertyValue (eV)
HOMO EnergyTo be calculated
LUMO EnergyTo be calculated
HOMO-LUMO Gap (ΔE)To be calculated
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
NucleusPredicted Shift (ppm)Experimental Shift (ppm)
¹H NMR
Aldehyde-HTo be calculatedTo be determined
Thiophene-HTo be calculatedTo be determined
Methyl-HTo be calculatedTo be determined
¹³C NMR
Carbonyl-CTo be calculatedTo be determined
Thiophene-CTo be calculatedTo be determined
Methyl-CTo be calculatedTo be determined

Experimental Protocols

Spectroscopic Analysis

Detailed protocols for acquiring NMR and IR spectra of similar compounds like 5-Methyl-2-thiophenecarboxaldehyde are well-documented and can be adapted.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[4]

    • Instrumentation: A 400 MHz or higher field spectrometer.

    • Analysis: Acquire ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet or use a thin film method.

    • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Analysis: Record the spectrum over a range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.

Potential Signaling Pathway Interactions

Based on studies of other thiophene derivatives with anticancer properties, this compound could potentially interact with key signaling pathways involved in cell proliferation and apoptosis. The diagram below illustrates a hypothetical interaction with the EGFR signaling pathway, a common target for cancer therapeutics.

EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Molecule 5-(Methylthio)Thiophene- 2-Carbaldehyde Molecule->EGFR Inhibition

Figure 3: Hypothetical Inhibition of the EGFR Signaling Pathway.

Conclusion

This technical guide outlines a comprehensive theoretical and experimental framework for the study of this compound. By employing the described computational methodologies, researchers can generate valuable data on its geometric, electronic, and reactive properties. The subsequent experimental validation will be crucial in confirming the theoretical predictions and evaluating the compound's potential as a lead for drug discovery. The integration of these approaches provides a powerful strategy for accelerating the development of novel thiophene-based therapeutics.

References

An In-Depth Technical Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(Methylthio)Thiophene-2-Carbaldehyde, a heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document details its discovery and historical context within the broader field of thiophene chemistry, outlines its physicochemical and spectroscopic properties, provides detailed experimental protocols for its synthesis, and explores its applications in research and drug development.

Discovery and History

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Its emergence is intrinsically linked to the broader exploration of thiophene chemistry and the development of reliable formylation reactions. The history can be understood through two key developments: the discovery of thiophene and the advent of the Vilsmeier-Haack reaction.

The Dawn of Thiophene Chemistry: Thiophene was first identified in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar. This discovery opened up a new field of heterocyclic chemistry, with researchers actively investigating the reactivity and functionalization of this sulfur-containing aromatic ring.

The Vilsmeier-Haack Reaction: A Gateway to Thiophene Aldehydes: The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, proved to be a pivotal development for the synthesis of aromatic aldehydes. This reaction, which utilizes a phosphoryl chloride/dimethylformamide (DMF) mixture to generate the electrophilic Vilsmeier reagent, is particularly effective for the formylation of electron-rich aromatic and heteroaromatic compounds like thiophene and its derivatives. The application of this reaction to various substituted thiophenes, including those with sulfur-containing substituents, led to the synthesis of a wide array of thiophene-2-carbaldehydes, including this compound.

While a specific "discovery" paper for this compound is not readily identifiable, its synthesis is a logical extension of established synthetic methodologies applied to the commercially available precursor, 2-(methylthio)thiophene.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a characteristic odor. Its key physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₆H₆OS₂[1][2]
Molecular Weight 158.24 g/mol [1][2]
Appearance Solid[1]
Boiling Point 95 °C at 0.4 mmHg[3]
Melting Point 26 °C[1]
CAS Number 24445-35-0[2]
MDL Number MFCD00173744[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataValue
¹H NMR (CDCl₃, δ) ~9.8 (s, 1H, CHO), ~7.6 (d, 1H, thiophene-H), ~7.0 (d, 1H, thiophene-H), ~2.5 (s, 3H, SCH₃)
¹³C NMR (CDCl₃, δ) ~182 (C=O), ~150 (C-S), ~145 (C-CHO), ~135 (C-H), ~125 (C-H), ~15 (S-CH₃)
IR (cm⁻¹) ~1660 (C=O stretch)
SMILES CSc1ccc(C=O)s1
InChI 1S/C6H6OS2/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3
InChI Key RKXYTFTZODXDEF-UHFFFAOYSA-N

Note: The exact chemical shifts in NMR spectroscopy can vary slightly depending on the solvent and concentration. The values presented are approximate based on typical ranges for similar compounds.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-(methylthio)thiophene. This method is reliable and generally proceeds with good yield and regioselectivity, favoring formylation at the C5 position due to the directing effect of the methylthio group.

Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process starting from thiophene.

G Thiophene Thiophene Methylthiothiophene 2-(Methylthio)thiophene Thiophene->Methylthiothiophene 1. n-BuLi 2. S 3. CH₃I Target 5-(Methylthio)Thiophene- 2-Carbaldehyde Methylthiothiophene->Target POCl₃, DMF (Vilsmeier-Haack)

Synthetic pathway to this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Methylthio)thiophene

This protocol is adapted from established procedures for the formylation of electron-rich thiophenes.

Materials:

  • 2-(Methylthio)thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent (a pale yellow to colorless solid may form).

  • Formylation Reaction:

    • Dissolve 2-(methylthio)thiophene (1.0 equivalent) in anhydrous DCM.

    • Add the solution of 2-(methylthio)thiophene dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification A 1. Add anhydrous DMF to a cooled flask (0 °C). B 2. Slowly add POCl₃ dropwise while maintaining temperature. A->B C 3. Stir at 0 °C for 30-60 min. B->C D 4. Add 2-(methylthio)thiophene solution dropwise at 0 °C. C->D E 5. Warm to room temperature and stir for 2-4 hours. D->E F 6. Monitor reaction by TLC. E->F G 7. Quench with crushed ice. F->G H 8. Neutralize with NaHCO₃ soln. G->H I 9. Extract with DCM. H->I J 10. Wash with brine. I->J K 11. Dry, filter, and concentrate. J->K L 12. Purify by distillation or chromatography. K->L

Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its aldehyde functional group and the potential for further modification of the thiophene ring.

  • Pharmaceutical Intermediates: The thiophene moiety is a common scaffold in many pharmaceutical agents. The aldehyde group of this compound allows for the construction of more complex molecules through reactions such as Wittig reactions, aldol condensations, and reductive aminations, leading to the synthesis of potential drug candidates.

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used as a precursor for the synthesis of novel herbicides and pesticides.

  • Materials Science: Thiophene-based compounds are integral to the development of organic electronics. This compound can be utilized in the synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The methylthio group can influence the electronic properties and solubility of the resulting materials.

  • Flavor and Fragrance: While not as extensively documented as other thiophene derivatives, sulfur-containing organic compounds often possess unique organoleptic properties and may find applications in the flavor and fragrance industry.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may be harmful if swallowed.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed.
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation.
Serious Eye Damage (Category 1)GHS05DangerH318: Causes serious eye damage.
Skin Sensitization (Category 1)GHS07WarningH317: May cause an allergic skin reaction.
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable heterocyclic building block with a foundation in the rich history of thiophene chemistry. While its specific discovery is not pinpointed to a single event, its synthesis is readily achievable through well-established methods like the Vilsmeier-Haack reaction. Its unique combination of a reactive aldehyde group and a functionalizable thiophene ring makes it a compound of interest for researchers in medicinal chemistry, materials science, and agrochemical development. This guide provides the essential technical information for its synthesis, characterization, and safe handling, serving as a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methylthio)thiophene-2-carbaldehyde is a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceuticals and materials science applications.[1] Its synthesis is efficiently achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the thiophene ring.[2][4][5] The methylthio group at the 5-position of the thiophene ring activates the molecule towards electrophilic substitution, directing the formylation to the 2-position.

This document provides detailed application notes and a comprehensive protocol for the synthesis of this compound, including reaction parameters, purification methods, and troubleshooting guidelines.

Reaction Principle

The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium salt, known as the Vilsmeier reagent, from the reaction of DMF and POCl₃.[4][6] This electrophilic species then attacks the electron-rich thiophene ring of 2-(methylthio)thiophene in an electrophilic aromatic substitution reaction.[2][3] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde, this compound.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Vilsmeier-Haack formylation of thiophene derivatives, which can be applied to the synthesis of this compound.

ParameterValueNotes
Starting Material 2-(Methylthio)thiophene---
Reagents POCl₃, DMFVilsmeier reagent is prepared in situ.[2][5]
Solvent Dichloromethane (DCM), DMF (can be used as both reagent and solvent)Anhydrous conditions are crucial.[7][8]
Reaction Temperature 0 °C to room temperatureThe initial formation of the Vilsmeier reagent is exothermic and requires cooling. The formylation step can often proceed at room temperature.[7][8]
Reaction Time 2 - 15 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).[7]
Reported Yield Good to ExcellentYields for similar substrates can be high, though optimization may be required.[5][7]
Work-up Aqueous basic solution (e.g., NaOH, NaHCO₃)To hydrolyze the intermediate and neutralize the reaction mixture.[8]
Purification Column chromatography or distillationTo isolate the pure product.[7][9]

Experimental Protocols

Materials and Reagents
  • 2-(Methylthio)thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Detailed Step-by-Step Protocol
  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature remains below 10 °C.[8]

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.[7]

  • Formylation Reaction:

    • To the freshly prepared Vilsmeier reagent, add a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM dropwise via the dropping funnel at 0 °C.

    • After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring.

    • Monitor the reaction progress using TLC until the starting material is consumed (typically 2-4 hours).[7]

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice.[7]

    • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by vacuum distillation to obtain the pure this compound.[7][9]

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Thiophene 2-(Methylthio)thiophene Thiophene->Intermediate Electrophilic Attack Product 5-(Methylthio)Thiophene- 2-Carbaldehyde Intermediate->Product H2O H₂O H2O->Product

Caption: Mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Add 2-(Methylthio)thiophene (0°C to RT) reagent_prep->formylation monitoring Monitor Reaction by TLC formylation->monitoring workup Aqueous Work-up (Ice, NaHCO₃) monitoring->workup extraction Extraction with DCM workup->extraction drying Drying and Concentration extraction->drying purification Purification (Column Chromatography/Distillation) drying->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

5-(Methylthio)Thiophene-2-Carbaldehyde: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Methylthio)thiophene-2-carbaldehyde is a valuable and versatile building block in the field of medicinal chemistry.[1] Its unique thiophene core, substituted with a reactive aldehyde and a methylthio group, provides a scaffold for the synthesis of a diverse range of bioactive molecules. The thiophene ring itself is a well-regarded pharmacophore, known to mimic phenyl rings while offering distinct electronic properties and opportunities for varied substitution patterns. This document provides detailed application notes and protocols for the use of this compound in the development of novel therapeutic agents, with a focus on anticancer, anti-inflammatory, and kinase inhibitory applications.

Anticancer Applications

Thiophene derivatives are a well-established class of compounds with significant potential as anticancer agents.[2][3] The aldehyde functionality of this compound serves as a key handle for the synthesis of various heterocyclic systems and Schiff bases, many of which have demonstrated potent cytotoxic activity against a range of cancer cell lines.

Quantitative Data on Thiophene-Based Anticancer Agents

While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the following table summarizes the in vitro anticancer activity of structurally related thiophene derivatives to provide a comparative baseline.

Compound IDAnalogue DescriptionCancer Cell LineIC50 (µM)
15b Amino-thiophene derivativeA2780 (Ovarian Cancer)12 ± 0.17[2]
15b Amino-thiophene derivativeA2780CP (Ovarian Cancer)10 ± 0.15[2]
8 Thieno[2,3-d]pyrimidine derivativeMCF-7 (Breast Cancer)4.132 ± 0.5[4]
8 Thieno[2,3-d]pyrimidine derivativeHepG-2 (Liver Cancer)3.3 ± 0.90[4]
5 Thieno[2,3-d]pyrimidine derivativeMCF-7 (Breast Cancer)7.301 ± 4.5[4]
5 Thieno[2,3-d]pyrimidine derivativeHepG-2 (Liver Cancer)5.3 ± 1.6[4]
Experimental Protocol: Synthesis of a Thiophene-Based Chalcone Analogue

This protocol describes a general method for the synthesis of a chalcone derivative from this compound, a class of compounds often investigated for their cytotoxic effects.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-aminoacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide (2 equivalents) in water to the stirred mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

G cluster_workflow Synthesis of Thiophene-Based Chalcone start Dissolve Reactants in Ethanol cool Cool in Ice Bath start->cool add_naoh Add NaOH Solution cool->add_naoh stir Stir at Room Temperature add_naoh->stir monitor Monitor by TLC stir->monitor workup Pour into Ice/HCl monitor->workup Reaction Complete filter Vacuum Filtration workup->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize wash->recrystallize characterize Characterize Product recrystallize->characterize

Caption: Workflow for the synthesis of a thiophene-based chalcone.

Anti-inflammatory Applications

Thiophene-containing molecules have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators. The structural features of this compound make it an attractive starting point for the synthesis of novel anti-inflammatory agents.

Quantitative Data on Thiophene-Based Anti-inflammatory Agents

The following table presents in vivo anti-inflammatory data for derivatives of a closely related compound, ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, using the carrageenan-induced rat paw edema model.

Compound ID% Inhibition of Paw Edema (100 mg/kg)
1c 62.16
Ibuprofen (Standard) 64.86

Data adapted from a study on related thiophene derivatives. The original study should be consulted for full experimental details.

Experimental Protocol: Synthesis of a Thiophene-Based Schiff Base

This protocol outlines the synthesis of a Schiff base from this compound and an amino-heterocycle, a common strategy for generating compounds with potential anti-inflammatory activity.

Materials:

  • This compound

  • Amino-heterocycle (e.g., 2-aminobenzothiazole)

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the amino-heterocycle (1 equivalent) in methanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The Schiff base product is expected to precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with a small amount of cold methanol.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Kinase Inhibitor Applications

The thiophene scaffold is a prominent feature in many kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of various kinases. The aldehyde group of this compound can be elaborated into functionalities that can target specific kinases involved in cell signaling pathways implicated in diseases such as cancer.

Quantitative Data on Thiophene-Based Kinase Inhibitors

The following table provides IC50 values for representative thiophene-based kinase inhibitors against their target kinases.

Compound IDTarget KinaseIC50 (nM)
10b Clk112.7[5]
Compound 5 FLT3High Inhibitory Activity

Note: Compound 10b is a 5-methoxybenzothiophene-2-carboxamide derivative. Compound 5 is a thieno[2,3-d]pyrimidine derivative.

Experimental Protocol: Synthesis of a Thiophene-Amide Derivative

This protocol provides a general method for the synthesis of an amide derivative from a carboxylic acid derived from this compound, a common core structure in many kinase inhibitors.

Step 1: Oxidation of Aldehyde to Carboxylic Acid

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in acetone.

  • Slowly add a solution of potassium permanganate in water to the stirred solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until the purple color disappears.

  • Quench the reaction by adding a saturated solution of sodium bisulfite.

  • Acidify the mixture with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid and wash with cold water. Dry the product under vacuum.

Step 2: Amide Coupling

Materials:

  • 5-(Methylthio)thiophene-2-carboxylic acid (from Step 1)

  • Amine of interest

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 5-(methylthio)thiophene-2-carboxylic acid (1 equivalent) and the desired amine (1.2 equivalents) in anhydrous DCM.

  • Add HBTU (1.2 equivalents) and triethylamine (2.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

G cluster_pathway Simplified JNK Signaling Pathway and Inhibition stress Cellular Stress jnkk JNK Kinase (JNKK) stress->jnkk jnk c-Jun N-terminal Kinase (JNK) jnkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis inhibitor Thiophene-based JNK Inhibitor inhibitor->jnk

Caption: Inhibition of the JNK signaling pathway by a thiophene-based inhibitor.

This compound represents a highly valuable starting material for the synthesis of a wide array of biologically active compounds. Its utility in generating novel anticancer, anti-inflammatory, and kinase inhibitory agents is evident from the numerous studies on related thiophene derivatives. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile building block in their drug discovery and development endeavors. Further derivatization and biological screening of compounds synthesized from this compound are warranted to uncover novel therapeutic leads.

References

Application Notes and Protocols: 5-(Methylthio)Thiophene-2-Carbaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methylthio)thiophene-2-carbaldehyde is a versatile heterocyclic building block with significant potential in the field of materials science. Its unique molecular structure, featuring an electron-rich thiophene ring, a reactive aldehyde group, and a methylthio substituent, makes it a valuable precursor for the synthesis of a variety of functional organic materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of conductive polymers and organic electronic materials. The aldehyde functionality serves as a key handle for derivatization, enabling the creation of complex conjugated systems with tailored optoelectronic properties.[1]

Applications in Conductive Polymers and Organic Electronics

This compound is a key intermediate in the synthesis of advanced materials, particularly conductive polymers and organic semiconductors for electronic devices.[2] Its derivatives are being explored for applications in:

  • Organic Field-Effect Transistors (OFETs): The thiophene moiety is a well-established component of organic semiconductors due to its excellent charge transport characteristics. By incorporating this compound into polymer backbones, it is possible to modulate the electronic properties and improve device performance.

  • Organic Solar Cells (OSCs): Thiophene-based polymers are commonly used as electron donor materials in bulk heterojunction (BHJ) solar cells. The ability to functionalize the aldehyde group allows for the tuning of HOMO/LUMO energy levels, which is crucial for optimizing the power conversion efficiency of OSCs.

  • Sensors and Optoelectronic Materials: The unique structure of materials derived from this compound makes them promising candidates for use in sensors and other optoelectronic devices.[2]

Quantitative Data Summary

The following tables summarize key performance metrics for various thiophene-based polymers in OFETs and OSCs, providing a benchmark for materials derived from this compound.

Table 1: Comparative Performance of Thiophene-Based Polymers in OFETs

Polymer/MaterialCharge Carrier Mobility (cm²/Vs)On/Off RatioReference
Poly(3-hexylthiophene) (P3HT)0.084 ± 0.006~10^5[3]
Di(thiophen-2-yl)thieno[3,2-b]thiophene-based polymer0.627-[4]
Thiophene-based 2D Poly(arylene vinylene)65-[5]
Poly[3-(6-carboxyhexyl)thiophene-2,5-diyl] (P3HT-COOH)(8.21 ± 0.742) × 10⁻²-[6]

Table 2: Comparative Performance of Thiophene-Based Polymers in OSCs

Polymer DonorAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)Reference
Thienothiophene-based copolymer (PTBTz-2)PC71BM9.72-16.84-[7]
Fused-Thiophene based sensitizer (36)-8.700.7017.490.70[8]
Cyano-substituted Polythiophene (P5TCN-F25)Y617.2---[9]
PM6BTPT-OD4.300.9529.8643.3%[10]

Table 3: Thermal Stability of Thiophene-Based Polymers

PolymerDecomposition Temp. (Td) at 5% Weight Loss (°C)Glass Transition Temp. (Tg) (°C)Reference
Polythiophene (doped)Step 1: 70-260 (dopant loss)-[11]
Poly(3-hexylthiophene) (P3HT)425 - 4416 - 22[12]
PTB7-Th~383Not Clearly Observed[12]
F8T2>420110-120[12]
PBDTI-OT, PBDTI-DT, PTI-DT>380-[13]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization

This protocol is adapted from the synthesis of poly(thiophene-2-carbaldehyde) and can be applied to the methylthio- derivative.[14]

Materials:

  • This compound

  • Methanol

  • Concentrated Hydrochloric Acid (35.5%)

  • Potassium Hydroxide (KOH) solution (5%)

  • Deionized water

Procedure:

  • Dissolve this compound (e.g., 50 mmol) in methanol (e.g., 25 ml) in a reaction vessel.

  • Add concentrated hydrochloric acid (e.g., 10 ml) to the solution.

  • Allow the reaction mixture to stand at room temperature for 48 hours. The solution will typically change color from yellow to black, with a black precipitate forming.

  • Filter the precipitate and wash it sequentially with 5% KOH solution, deionized water, and methanol several times.

  • Dry the resulting polymer powder in an oven at 105°C for 48 hours.

  • The final product is a dark greenish-black powder.

Characterization:

The resulting polymer can be characterized by FT-IR, 1H-NMR, UV-Vis, and Scanning Electron Microscopy (SEM) to confirm its structure and morphology.[14]

G Workflow for Oxidative Polymerization cluster_reaction Reaction Setup cluster_workup Work-up A Dissolve Monomer in Methanol B Add Conc. HCl A->B C Stir at RT for 48h B->C D Filter Precipitate C->D Precipitate Forms E Wash with KOH, Water, Methanol D->E F Dry in Oven E->F G Characterization (FT-IR, NMR, UV-Vis, SEM) F->G Final Product

Caption: Workflow for Oxidative Polymerization.

Protocol 2: Knoevenagel Condensation for Derivatization of the Aldehyde Group

The Knoevenagel condensation is a key reaction to extend the conjugation of this compound by reacting the aldehyde with an active methylene compound.[15] This is a crucial step in synthesizing more complex molecules for organic electronics.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, or solvent-free)

Procedure (Solvent-Free Example):

  • In a mortar, combine this compound (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).

  • Grind the mixture with a pestle at room temperature for 5-15 minutes. The reaction is often exothermic and may solidify upon completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

G Knoevenagel Condensation Mechanism cluster_mechanism Reaction Steps cluster_reactants Reactants cluster_product Product A Deprotonation of Active Methylene B Nucleophilic Attack on Aldehyde A->B C Protonation B->C D Dehydration C->D Product α,β-Unsaturated Product D->Product Monomer 5-(Methylthio)thiophene -2-carbaldehyde Monomer->A ActiveMethylene Active Methylene Compound ActiveMethylene->A Catalyst Base Catalyst Catalyst->A

Caption: Knoevenagel Condensation Mechanism.

Protocol 3: Electrochemical Polymerization of Thiophene Derivatives

Electrochemical polymerization is a powerful technique to grow thin, uniform conductive polymer films directly onto an electrode surface.[1] This method is highly suitable for fabricating electronic devices.

Materials:

  • This compound (or its derivative)

  • Acetonitrile (anhydrous)

  • Supporting electrolyte (e.g., 0.1 M Lithium perchlorate)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., ITO-coated glass, platinum)

    • Counter electrode (e.g., platinum wire)

    • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat

Procedure:

  • Prepare a solution of the thiophene monomer (e.g., 0.1 M) and the supporting electrolyte in anhydrous acetonitrile.

  • Assemble the three-electrode cell with the electrodes immersed in the solution.

  • Degas the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Perform electropolymerization using cyclic voltammetry or potentiostatic methods.

    • Cyclic Voltammetry: Cycle the potential between a suitable range (e.g., -0.2 V to 1.8 V vs. Ag/AgCl) at a scan rate of 100 mV/s for a set number of cycles. The growth of the polymer film is indicated by an increase in the peak currents with each cycle.

    • Potentiostatic: Apply a constant potential at which the monomer oxidizes (e.g., 1.6 V vs. Ag/AgCl) for a specific duration.

  • After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • The resulting polymer film can then be characterized electrochemically and spectroscopically.

G Electrochemical Polymerization Workflow cluster_setup Cell Setup cluster_polymerization Polymerization cluster_post Post-Polymerization A Prepare Monomer/ Electrolyte Solution B Assemble 3-Electrode Cell A->B C Degas with Inert Gas B->C D Apply Potential (Cyclic Voltammetry or Potentiostatic) C->D E Monitor Film Growth D->E F Rinse Electrode E->F G Characterize Film F->G

Caption: Electrochemical Polymerization Workflow.

Conclusion

This compound is a promising and versatile building block for the development of novel organic materials with applications in conductive polymers and organic electronics. The reactive aldehyde group provides a convenient handle for a wide range of chemical modifications, allowing for the fine-tuning of the material's electronic and physical properties. The protocols provided herein for polymerization and derivatization offer a starting point for researchers to explore the full potential of this compound in materials science. While direct performance data for materials solely based on this compound is still emerging, the comparative data from related thiophene-based systems strongly suggest its potential for high-performance applications. Further research into the synthesis and characterization of polymers and small molecules derived from this compound is warranted to fully elucidate its capabilities in next-generation electronic devices.

References

Protocol for the Formylation of 2-(Methylthio)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

The formylation of thiophene derivatives is a fundamental transformation in organic synthesis, providing key intermediates for the development of pharmaceuticals, agrochemicals, and materials science. 2-(Methylthio)thiophene is an electron-rich heterocycle, making it an excellent substrate for electrophilic substitution reactions such as formylation. The introduction of a formyl group, primarily at the C5 position, yields 5-(methylthio)thiophene-2-carbaldehyde, a versatile building block for further molecular elaboration. This document provides detailed protocols for the formylation of 2-(methylthio)thiophene using two common and effective methods: the Vilsmeier-Haack reaction and the Rieche formylation.

The regioselectivity of the formylation is directed by the electron-donating nature of the methylthio group, which activates the thiophene ring towards electrophilic attack. The sulfur atom of the thiophene ring stabilizes the positive charge in the intermediate formed during electrophilic substitution. This stabilization is more effective when the attack occurs at the C2 or C5 position, leading to a higher number of resonance structures for the intermediate carbocation.[1][2] Consequently, formylation occurs preferentially at the vacant C5 position.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the formylation of 2-(methylthio)thiophene.

MethodFormylating AgentCatalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Regioselectivity (5-formyl)
Vilsmeier-Haack N,N-Dimethylformamide (DMF)Phosphorus oxychloride (POCl₃)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)0 to r.t.2 - 675 - 90High
Rieche Formylation Dichloromethyl methyl etherTitanium tetrachloride (TiCl₄)Dichloromethane (DCM)0 to r.t.1 - 470 - 85High

Experimental Protocols

Vilsmeier-Haack Formylation of 2-(Methylthio)thiophene

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[5]

Materials:

  • 2-(Methylthio)thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (1.2 - 1.5 equivalents) to anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 - 1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 2-(methylthio)thiophene (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Rieche Formylation of 2-(Methylthio)thiophene

The Rieche formylation is another effective method for formylating electron-rich aromatic compounds, utilizing dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[6][7][8]

Materials:

  • 2-(Methylthio)thiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(methylthio)thiophene (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (1.1 - 1.2 equivalents) dropwise to the stirred solution. A colored complex may form.

  • To this mixture, add dichloromethyl methyl ether (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by carefully and slowly pouring the mixture into a vigorously stirred beaker of ice-water.

  • Separate the organic layer in a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mandatory Visualizations

Vilsmeier_Haack_Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene 2-(Methylthio)thiophene Intermediate Sigma Complex (Carbocation Intermediate) Thiophene->Intermediate + Vilsmeier Reagent Product_iminium Iminium Salt Intermediate Intermediate->Product_iminium - H⁺ Product 5-(Methylthio)thiophene- 2-carbaldehyde Product_iminium->Product + H₂O (Workup)

Caption: Vilsmeier-Haack formylation workflow.

Rieche_Formylation cluster_0 Electrophile Formation cluster_1 Formylation cluster_2 Hydrolysis DCMME Dichloromethyl methyl ether Electrophile Electrophilic Complex DCMME->Electrophile + TiCl₄ TiCl4 TiCl₄ Thiophene 2-(Methylthio)thiophene Intermediate Sigma Complex (Carbocation Intermediate) Thiophene->Intermediate + Electrophile Alkoxy_intermediate Alkoxy Intermediate Intermediate->Alkoxy_intermediate - H⁺ Product 5-(Methylthio)thiophene- 2-carbaldehyde Alkoxy_intermediate->Product + H₂O (Workup)

Caption: Rieche formylation workflow.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methylthio)thiophene-2-carbaldehyde is a versatile and valuable building block in the synthesis of a wide array of heterocyclic compounds. Its thiophene core, substituted with a reactive aldehyde group and a methylthio moiety, provides a unique scaffold for the construction of diverse molecular architectures with significant potential in medicinal chemistry and materials science. The presence of the sulfur atom in the thiophene ring and the additional methylthio group can influence the electronic properties and biological activity of the resulting heterocyclic systems.

These application notes provide detailed protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound as a key precursor. The methodologies outlined below are based on established synthetic transformations, including the Gewald reaction for the synthesis of thieno[2,3-d]pyrimidines, the Claisen-Schmidt condensation for the preparation of pyrimidines via chalcone intermediates, the Hantzsch synthesis for dihydropyridines, and the Knoevenagel condensation for the formation of α,β-unsaturated systems.

Synthesis of Thieno[2,3-d]pyrimidines via Gewald Reaction and Subsequent Cyclization

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are recognized as bioisosteres of purines and have demonstrated a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] A common and efficient route to these compounds involves the initial Gewald reaction to construct a 2-aminothiophene intermediate, followed by cyclization to form the pyrimidine ring.

Experimental Protocol: Two-Step Synthesis of Thieno[2,3-d]pyrimidines

Step 1: Gewald Synthesis of Ethyl 2-amino-4-(5-(methylthio)thiophen-2-yl)thiophene-3-carboxylate

The Gewald reaction is a one-pot multicomponent reaction that condenses an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[3]

  • Materials:

    • This compound

    • Ethyl cyanoacetate

    • Elemental sulfur

    • Morpholine or Diethylamine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

    • Add a catalytic amount of morpholine or diethylamine (approximately 0.1-0.2 equivalents) to the mixture.

    • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Step 2: Cyclization to form the Thieno[2,3-d]pyrimidine Ring

The 2-aminothiophene intermediate can be cyclized with various one-carbon reagents, such as formamide, to construct the fused pyrimidine ring.[4]

  • Materials:

    • Ethyl 2-amino-4-(5-(methylthio)thiophen-2-yl)thiophene-3-carboxylate

    • Formamide

  • Procedure:

    • Place the 2-aminothiophene derivative in a round-bottom flask.

    • Add an excess of formamide.

    • Heat the reaction mixture to reflux (approximately 180-200 °C) for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary for Thieno[2,3-d]pyrimidine Synthesis

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1. Gewald Reaction This compound, Ethyl cyanoacetate, SulfurMorpholineEthanol40-502-680-90 (estimated)
2. Cyclization 2-Aminothiophene intermediateFormamideNeat180-2004-870-85 (estimated)

Note: The yields are estimated based on typical Gewald reactions and subsequent cyclizations and may vary depending on the specific reaction conditions.

Reaction Workflow: Synthesis of Thieno[2,3-d]pyrimidines

A 5-(Methylthio)Thiophene- 2-Carbaldehyde D Gewald Reaction (Morpholine, Ethanol) A->D B Ethyl Cyanoacetate B->D C Sulfur C->D E 2-Aminothiophene Intermediate D->E G Cyclization (Reflux) E->G F Formamide F->G H Thieno[2,3-d]pyrimidine G->H

Caption: Workflow for the synthesis of thieno[2,3-d]pyrimidines.

Synthesis of Pyrimidines via Claisen-Schmidt Condensation

Pyrimidines are a fundamental class of nitrogen-containing heterocycles with a wide range of biological activities.[5] A common synthetic route involves the Claisen-Schmidt condensation of an aldehyde with a ketone to form a chalcone, which is then cyclized with a reagent like urea to form the pyrimidine ring.[5][6]

Experimental Protocol: Two-Step Synthesis of Thiophene-Bearing Pyrimidines

Step 1: Claisen-Schmidt Condensation to form Chalcones

  • Materials:

    • This compound

    • Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone)

    • Sodium hydroxide (NaOH)

    • Ethanol

  • Procedure:

    • Dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide (e.g., 20-40%) dropwise to the stirred mixture at room temperature.

    • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

    • Filter the solid, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Cyclization of Chalcones with Urea

  • Materials:

    • Thiophene-containing chalcone

    • Urea

    • Potassium hydroxide (KOH)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (1 equivalent) and urea (1.2 equivalents) in ethanol.

    • Add an aqueous solution of potassium hydroxide (e.g., 40%) to the mixture.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • After completion, cool the mixture and pour it into ice-cold water.

    • Neutralize with dilute HCl to precipitate the pyrimidine derivative.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from a suitable solvent to obtain the pure product.[7]

Quantitative Data Summary for Pyrimidine Synthesis

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1. Chalcone Synthesis This compound, AcetophenoneNaOHEthanolRoom Temp.4-875-90 (estimated)
2. Pyrimidine Synthesis Chalcone, UreaKOHEthanolReflux4-660-80 (estimated)

Note: The yields are estimated based on typical Claisen-Schmidt condensations and subsequent cyclizations and may vary depending on the specific substrates and reaction conditions.

Reaction Pathway: Synthesis of Pyrimidines

A 5-(Methylthio)Thiophene- 2-Carbaldehyde C Claisen-Schmidt Condensation (NaOH) A->C B Acetophenone B->C D Chalcone Intermediate C->D F Cyclization (KOH, Reflux) D->F E Urea E->F G Pyrimidine Derivative F->G

Caption: Reaction pathway for the synthesis of pyrimidines.

Synthesis of Dihydropyridines via Hantzsch Synthesis

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridine (DHP) derivatives, which are well-known for their therapeutic applications, particularly as calcium channel blockers.[8] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[9]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis
  • Materials:

    • This compound

    • Ethyl acetoacetate (2 equivalents)

    • Ammonium acetate

    • Ethanol or solvent-free conditions

    • Catalyst (e.g., Ceric Ammonium Nitrate - CAN, optional)[9][10]

  • Procedure:

    • In a round-bottom flask, mix this compound (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents).

    • The reaction can be performed in ethanol as a solvent or under solvent-free conditions.

    • A catalyst such as CAN can be added to accelerate the reaction.[9][10]

    • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for the required time (can range from minutes to hours).

    • Monitor the reaction by TLC.

    • After completion, if the reaction was performed in a solvent, remove the solvent under reduced pressure. If solvent-free, proceed to the next step.

    • Add water to the reaction mixture to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from ethanol to obtain the pure dihydropyridine derivative.

Quantitative Data Summary for Hantzsch Dihydropyridine Synthesis

ReactantsCatalystSolventTemperature (°C)TimeYield (%)
This compound, Ethyl acetoacetate, Ammonium acetateCAN (optional)Ethanol / Solvent-freeRoom Temp. - 601-4 h85-95 (estimated)

Note: The yield is estimated based on similar Hantzsch reactions and may vary.

Logical Relationship: Hantzsch Synthesis

cluster_reactants Reactants A 5-(Methylthio)Thiophene- 2-Carbaldehyde D Hantzsch Reaction A->D B Ethyl Acetoacetate (2 eq.) B->D C Ammonium Acetate C->D E 1,4-Dihydropyridine Derivative D->E

Caption: Logical flow of the Hantzsch dihydropyridine synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a base.[11] It is widely used to synthesize α,β-unsaturated compounds, which are important intermediates in organic synthesis.

Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate
  • Materials:

    • This compound

    • Ethyl cyanoacetate

    • Piperidine

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

    • Stir the reaction mixture at room temperature or reflux for a few hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product may precipitate out.

    • If a solid forms, collect it by filtration and wash with cold ethanol.

    • If no solid forms, remove the ethanol under reduced pressure and purify the residue by column chromatography.

Quantitative Data Summary for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
Ethyl CyanoacetatePiperidineEthanolRoom Temp. - Reflux2-685-95 (estimated)
MalononitrileDBU/Ammonium AcetateSolvent-freeRoom Temp.0.25-1>90 (estimated)

Note: The yields are estimated based on similar Knoevenagel condensations and may vary.

Experimental Workflow: Knoevenagel Condensation

cluster_start Starting Materials A 5-(Methylthio)Thiophene- 2-Carbaldehyde D Knoevenagel Condensation A->D B Active Methylene Compound B->D C Base Catalyst (e.g., Piperidine) C->D E α,β-Unsaturated Product D->E

Caption: Generalized workflow for the Knoevenagel condensation.

Biological Significance and Signaling Pathways

While specific signaling pathway data for compounds derived directly from this compound is limited in the reviewed literature, the resulting heterocyclic scaffolds are known to interact with various biological targets. For instance, thieno[2,3-d]pyrimidines have been investigated as kinase inhibitors, which play a crucial role in cell signaling pathways related to cell proliferation, differentiation, and apoptosis.[1][12]

A potential, generalized signaling pathway that could be targeted by thieno[2,3-d]pyrimidine derivatives is the receptor tyrosine kinase (RTK) pathway.

Hypothetical Signaling Pathway Targeted by Thieno[2,3-d]pyrimidine Derivatives

cluster_cell Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GF Growth Factor GF->RTK Binds Thieno Thieno[2,3-d]pyrimidine Derivative Thieno->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

This compound serves as a readily accessible and versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of thieno[2,3-d]pyrimidines, pyrimidines, dihydropyridines, and other unsaturated systems. The potential for these compounds to interact with key biological pathways, such as kinase signaling cascades, underscores their importance in drug discovery and development. Further investigation into the biological activities and mechanisms of action of these novel heterocyclic derivatives is warranted.

References

The Versatile Role of 5-(Methylthio)Thiophene-2-Carbaldehyde in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

Introduction

5-(Methylthio)thiophene-2-carbaldehyde is a valuable and versatile heterocyclic building block in the landscape of pharmaceutical synthesis. Its unique molecular architecture, featuring a thiophene ring functionalized with both a reactive aldehyde group and a methylthio moiety, offers a rich platform for the construction of diverse and complex bioactive molecules. The electron-rich nature of the thiophene core, a well-regarded scaffold in medicinal chemistry, coupled with the synthetic handles provided by its substituents, makes it an attractive starting material for developing novel therapeutic agents across various disease areas, including infectious diseases and oncology. These application notes provide detailed protocols and a summary of the utility of this compound in the synthesis of novel pharmaceutical compounds.

Application 1: Synthesis of Novel Antimicrobial Oxazole Derivatives

Thiophene-containing oxazoles are a class of compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial properties. The aldehyde functionality of this compound serves as a key electrophile in the construction of the oxazole ring system. A green chemistry approach utilizing microwave irradiation has been successfully employed for the synthesis of novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives, which have been screened for their antimicrobial activity.[1][2]

Experimental Protocol: Green Synthesis of Thiophene-Oxazole Derivatives[1][2]

This protocol describes a two-step synthesis starting from a derivative of this compound to yield antimicrobial oxazole compounds.

Step 1: Synthesis of Ethyl 3-amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate

A mixture of ethyl cyanoacetate, elemental sulfur, and an appropriate base in ethanol is reacted to form the initial thiophene ring. While the direct synthesis from this compound is not explicitly detailed for this precursor in the available literature, this represents a common route to similarly substituted thiophenes.

Step 2: Synthesis of Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate

  • Reactants:

    • Ethyl 3-amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate (1 mmol)

    • Substituted phenacyl bromide (1 mmol)

    • Anhydrous ethanol (10 mL)

  • Procedure (Microwave Irradiation):

    • Combine the thiophene precursor and the substituted phenacyl bromide in a microwave-safe reaction vessel.

    • Add anhydrous ethanol as the solvent.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a suitable power and temperature to drive the reaction to completion (typical conditions: 100-150 °C for 10-30 minutes).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If the product remains in solution, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final oxazole derivative.

Quantitative Data: Antimicrobial Activity

The synthesized ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives were screened for their antimicrobial activity against a panel of bacteria and fungi.[1][2] The following table summarizes the qualitative findings.

Compound ClassTested AgainstActivity Level
Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivativesStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus nigerActive

Note: Specific quantitative data such as Minimum Inhibitory Concentration (MIC) values were not available in the referenced abstract.

Proposed Mechanism of Antimicrobial Action

The antimicrobial mechanism of thiophene derivatives is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilic nature of the thiophene ring facilitates passage through the cell membrane, while the various functional groups can interact with intracellular targets such as enzymes and DNA.

antimicrobial_mechanism Compound Thiophene-Oxazole Derivative Membrane Bacterial Cell Membrane Compound->Membrane Penetration Targets Intracellular Targets (Enzymes, DNA) Compound->Targets Binding Disruption Membrane Permeabilization Membrane->Disruption Interaction Death Bacterial Cell Death Disruption->Death Inhibition Inhibition of Cellular Processes Targets->Inhibition Inhibition->Death

Proposed mechanism of antimicrobial action.

Application 2: Proposed Synthesis of Thiophene-Based Pyrimidine Kinase Inhibitors

Thieno[2,3-d]pyrimidines are a class of privileged scaffolds in medicinal chemistry, known for their activity as kinase inhibitors in cancer therapy.[1] While direct synthesis from this compound is not the most common route, a multi-step synthesis involving a Knoevenagel condensation followed by cyclization offers a plausible pathway to novel thiophene-substituted pyrimidines with potential as kinase inhibitors.

Proposed Experimental Protocol: Synthesis of Thiophene-Pyrimidine Derivatives

This proposed protocol is based on established methods for the synthesis of pyrimidines from α,β-unsaturated ketones (chalcones), which can be prepared from aldehydes via a Knoevenagel or Claisen-Schmidt condensation.

Step 1: Knoevenagel Condensation to form a Chalcone Intermediate

  • Reactants:

    • This compound (1 mmol)

    • An active methylene compound (e.g., acetophenone) (1 mmol)

    • Base catalyst (e.g., piperidine, DBU, or aqueous NaOH)

    • Solvent (e.g., ethanol, methanol, or water)

  • Procedure:

    • Dissolve this compound and the active methylene compound in the chosen solvent in a round-bottom flask.

    • Add a catalytic amount of the base.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl) if a strong base was used.

    • The product, a chalcone analog, may precipitate and can be collected by filtration.

    • If the product is soluble, extract it with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude chalcone by recrystallization or column chromatography.

Step 2: Cyclization to form the Pyrimidine Ring

  • Reactants:

    • Thiophene-containing chalcone from Step 1 (1 mmol)

    • Guanidine hydrochloride or urea (1.2 mmol)

    • Base (e.g., sodium ethoxide or potassium hydroxide)

    • Solvent (e.g., absolute ethanol)

  • Procedure:

    • Prepare a solution of the base in the solvent (e.g., sodium ethoxide in ethanol).

    • Add the thiophene-containing chalcone and guanidine hydrochloride (or urea) to the basic solution.

    • Reflux the reaction mixture for several hours, monitoring its progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

    • Adjust the pH to neutral with a dilute acid.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Purify the crude thiophene-pyrimidine derivative by recrystallization.

pyrimidine_synthesis_workflow Start 5-(Methylthio)thiophene- 2-carbaldehyde Condensation Knoevenagel Condensation Start->Condensation Reactant1 Active Methylene Compound Reactant1->Condensation Chalcone Thiophene-Chalcone Intermediate Condensation->Chalcone Cyclization Cyclization Chalcone->Cyclization Reactant2 Guanidine/Urea Reactant2->Cyclization Product Thiophene-Pyrimidine Derivative Cyclization->Product

Proposed workflow for thiophene-pyrimidine synthesis.
Potential Biological Target and Signaling Pathway

Thieno[2,3-d]pyrimidines have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis.[3][4] Inhibition of these kinases can block downstream signaling pathways, leading to reduced tumor growth and metastasis.

kinase_inhibition_pathway Ligand Growth Factor (EGF, VEGF) Receptor Receptor Tyrosine Kinase (EGFR, VEGFR-2) Ligand->Receptor Phosphorylation Autophosphorylation Receptor->Phosphorylation Inhibitor Thiophene-Pyrimidine Inhibitor Inhibitor->Receptor Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt-mTOR) Phosphorylation->Downstream Response Cellular Response (Proliferation, Angiogenesis, Survival) Downstream->Response

Kinase inhibition signaling pathway.

This compound is a promising starting material for the synthesis of novel pharmaceuticals. Its utility has been demonstrated in the creation of antimicrobial oxazole derivatives. Furthermore, established synthetic methodologies suggest its potential for constructing other important heterocyclic scaffolds, such as pyrimidines, which are known to target key signaling pathways in cancer. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this versatile thiophene building block in the discovery of new therapeutic agents. Further research is warranted to synthesize and evaluate a wider range of derivatives and to elucidate their precise mechanisms of action.

References

Application Notes and Protocols for the Polymerization of 5-(Methylthio)Thiophene-2-Carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Concepts and Considerations

The polymerization of thiophene derivatives can be achieved through several methods, including chemical oxidative polymerization, electrochemical polymerization, and acid catalysis.[2] The choice of method can significantly influence the properties of the resulting polymer.[2] The presence of substituents on the thiophene ring, such as the electron-donating methylthio group and the electron-withdrawing carbaldehyde group, is expected to impact the monomer's reactivity and the polymer's final characteristics. For instance, electron-donating groups can lower the oxidation potential of the monomer, potentially facilitating polymerization.[3] Conversely, the size and nature of substituents can also introduce steric hindrance, which may affect the polymerization process and the conductivity of the resulting polymer.[4]

Experimental Protocols

While a direct protocol for 5-(Methylthio)Thiophene-2-Carbaldehyde is unavailable, the following detailed protocol for the acid-catalyzed polymerization of thiophene-2-carbaldehyde provides a robust starting point for experimental design.[1]

Protocol 1: Acid-Catalyzed Polymerization of Thiophene-2-Carbaldehyde

This protocol describes a simple and effective method for the polymerization of thiophene-2-carbaldehyde using hydrochloric acid as a catalyst in a methanol solvent.[1]

Materials:

  • Thiophene-2-carbaldehyde (98.5%)

  • Hydrochloric acid (35.5%)

  • Methanol (98%)

  • Potassium hydroxide (KOH) solution (5%)

  • Deionized water

  • Standard laboratory glassware (beaker, filter funnel, etc.)

  • Magnetic stirrer

Procedure:

  • In a 50 ml beaker, dissolve 5.72 g (50 mmol) of thiophene-2-carbaldehyde in 25 ml of methanol.

  • While stirring, add 10 ml of 35.5% hydrochloric acid to the solution.

  • Allow the reaction mixture to stir at room temperature for 48 hours. The solution will initially turn yellow, then black, and a black precipitate will eventually form.[1]

  • Filter the black precipitate using a Büchner funnel.

  • Wash the precipitate sequentially with a 5% KOH solution, deionized water, and methanol multiple times to remove any unreacted monomer and acid.

  • Dry the resulting polymer, poly(thiophene-2-carbaldehyde), in an oven at 105°C for 48 hours.[1]

  • The final product is a dark greenish-black powder.[1]

Expected Workflow:

G cluster_prep Monomer Preparation cluster_reaction Polymerization Reaction cluster_workup Product Work-up dissolve Dissolve Thiophene-2-carbaldehyde in Methanol add_hcl Add HCl Catalyst dissolve->add_hcl stir Stir at Room Temperature (48 hours) add_hcl->stir filter Filter Precipitate stir->filter wash Wash with KOH, Water, Methanol filter->wash dry Dry at 105°C wash->dry product Poly(thiophene-2-carbaldehyde) dry->product

Caption: Workflow for the acid-catalyzed polymerization of thiophene-2-carbaldehyde.

Characterization of Poly(thiophene-2-carbaldehyde)

The resulting polymer from the above protocol can be characterized using various analytical techniques to determine its structure, composition, and morphology.

Analytical Technique Parameter Observed Value for Poly(thiophene-2-carbaldehyde) [1]
UV-Vis Spectroscopy Maximum Absorption Peaks (λmax)443 nm, 657 nm, 746 nm
FT-IR Spectroscopy C=O Aldehyde PeakWeakened peak at 1683 cm⁻¹ (compared to monomer)
¹H-NMR Spectroscopy Thiophene Ring Protons8.682 ppm (s, 1H), 9.148 ppm (s, 1H)
Methylene Proton9.643 ppm (s, 1H)
Elemental Analysis (EDX) Carbon (C)~63.0%
Sulfur (S)~11.17%
Chlorine (Cl)~12.6%
Oxygen (O)~11.2%
Physical Properties SolubilityPartially soluble in acetone, THF, DMF, DMSO, and formic acid. Insoluble in alcohols, ethers, and acetonitrile.
Melting PointDecomposes at 313°C
Morphology (SEM) Particle ShapeSpherical particles with a rough surface
Average Diameter~127 nm

Discussion on the Polymerization of this compound

While a direct experimental protocol for the polymerization of this compound is not available, we can infer its potential behavior based on the chemistry of substituted thiophenes.

Influence of the 5-(Methylthio) Group:

The methylthio (-SCH₃) group is an electron-donating group. In the context of electropolymerization, electron-donating substituents on the thiophene ring generally lower the oxidation potential of the monomer, making it easier to polymerize.[3] This suggests that this compound might be a suitable candidate for electrochemical polymerization at a lower potential compared to unsubstituted thiophene.

Influence of the 2-Carbaldehyde Group:

The carbaldehyde (-CHO) group is an electron-withdrawing group. This group can increase the oxidation potential, making electropolymerization more difficult. However, the acid-catalyzed polymerization of thiophene-2-carbaldehyde proceeds through a different mechanism, likely involving the aldehyde group itself.[2]

Proposed Polymerization Pathways for this compound:

Given the dual functionalization, two primary polymerization routes can be envisioned:

  • Polymerization via the Thiophene Ring: This is the typical route for forming polythiophenes, leading to a conjugated backbone. This can be achieved through:

    • Electrochemical Polymerization: The electron-donating methylthio group may facilitate this process, although the electron-withdrawing aldehyde group could have a counteracting effect.

    • Chemical Oxidative Polymerization: Using oxidants like iron(III) chloride (FeCl₃) is a common method for synthesizing polythiophenes.[5]

  • Polymerization involving the Carbaldehyde Group: As seen with the acid-catalyzed polymerization of thiophene-2-carbaldehyde, the aldehyde functionality can be the primary site of the polymerization reaction.[2]

The interplay between the electron-donating methylthio group and the reactive carbaldehyde group makes this compound an interesting monomer for creating novel functional polymers.

G cluster_monomer Monomer: this compound cluster_pathways Potential Polymerization Pathways cluster_polymers Resulting Polymers Monomer This compound RingPoly Polymerization via Thiophene Ring (Electrochemical/Chemical Oxidative) Monomer->RingPoly AldehydePoly Polymerization via Carbaldehyde Group (Acid-Catalyzed) Monomer->AldehydePoly Polythiophene Poly(this compound) (Conjugated Backbone) RingPoly->Polythiophene Polyacetal Polyacetal-type Structure AldehydePoly->Polyacetal

References

Application Notes for 5-(Methylthio)Thiophene-2-Carbaldehyde in the Flavor and Fragrance Industry: A Case of Limited Data and a Closely Related Analogue

Author: BenchChem Technical Support Team. Date: December 2025

Given the limited information on the requested compound, this document will provide detailed application notes and protocols for the closely related and well-documented flavor and fragrance ingredient, 5-Methylthiophene-2-Carbaldehyde (CAS 13679-70-4). This information is provided as a comprehensive reference for a structurally similar compound with established applications in the industry.

Application Notes and Protocols: 5-Methylthiophene-2-Carbaldehyde (CAS 13679-70-4)

Introduction

5-Methylthiophene-2-Carbaldehyde is a versatile aromatic compound valued in the flavor and fragrance industry for its distinct sensory profile.[3][4] It is recognized for imparting sweet, nutty, and almond-like notes to a variety of food and cosmetic products.[5][6][7] This compound has been reported to occur naturally in foods such as fried potatoes, roasted peanuts, tomatoes, and coffee.[5][7]

Regulatory and Safety Information

This compound is recognized as a flavoring agent by international regulatory bodies.

Identifier Value Source
FEMA Number 3209[3][8][9]
JECFA Number 1050[3][8][9]
Regulatory Status No safety concern at current levels of intake when used as a flavouring agent.[3][8]

Organoleptic Properties

5-Methylthiophene-2-Carbaldehyde possesses a characteristic aroma and flavor profile that makes it a valuable component in various formulations.

Property Descriptor Conditions
Odor Sweet, almond, cherry, furfural, woody, acetophenoneat 0.10% in dipropylene glycol
Flavor Sweet, almond, fruity, heliotropine, nuttyat 5 ppm

Source: The Good Scents Company, ChemicalBook[6][7]

Applications in Flavor and Fragrance Formulations

Due to its unique sensory characteristics, 5-Methylthiophene-2-Carbaldehyde is utilized to enhance the flavor and aroma profiles of various products.

Flavor Applications

It is used to create unique flavor profiles in food products, contributing to a richer sensory experience.[4] It is particularly effective in baked goods, confectionery, and beverages where nutty and sweet notes are desired.

Fragrance Applications

In the fragrance industry, it adds depth and character to fragrance blends, helping to create warm and slightly sulfurous notes.[4]

Experimental Protocols

Synthesis of 5-Methylthiophene-2-Carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes a common and effective method for the laboratory-scale synthesis of 5-Methylthiophene-2-Carbaldehyde from 2-methylthiophene.[10]

Workflow for Vilsmeier-Haack Synthesis

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation cluster_2 Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5°C POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Methylthiophene 2-Methylthiophene Methylthiophene->ReactionMix 10-20°C Quench Quench with Ice ReactionMix->Quench Neutralize Neutralize (pH 6-7) Quench->Neutralize Extract Extract with Dichloromethane Neutralize->Extract Purify Purify (e.g., Distillation) Extract->Purify Product 5-Methylthiophene- 2-Carbaldehyde Purify->Product

Caption: Workflow for the synthesis of 5-Methylthiophene-2-Carbaldehyde.

Materials:

  • 2-Methylthiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane

  • Crushed ice

  • Saturated sodium acetate solution or dilute sodium hydroxide solution

Procedure:

  • Vilsmeier Reagent Formation: In a dry reaction vessel under an inert atmosphere, slowly add phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (3.0 equivalents) while maintaining the temperature between 0-5 °C using an ice bath. Stir the mixture for 30-60 minutes at this temperature.[10]

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 2-methylthiophene (1.0 equivalent) dissolved in dichloromethane. The addition should be slow to keep the internal temperature between 10-20 °C.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[10]

  • Work-up: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. Neutralize the acidic mixture by the slow addition of a saturated sodium acetate solution or a dilute sodium hydroxide solution until the pH is between 6-7.[10]

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over a suitable drying agent, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Analytical Characterization

The identity and purity of the synthesized 5-Methylthiophene-2-Carbaldehyde can be confirmed using standard analytical techniques.

Analytical Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment SynthesizedProduct Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR Infrared (IR) Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry (MS) SynthesizedProduct->MS GC Gas Chromatography (GC) SynthesizedProduct->GC TLC Thin Layer Chromatography (TLC) SynthesizedProduct->TLC FinalProduct Characterized Product NMR->FinalProduct IR->FinalProduct MS->FinalProduct GC->FinalProduct TLC->FinalProduct

Caption: Analytical workflow for the characterization of 5-Methylthiophene-2-Carbaldehyde.

Expected Analytical Data:

Technique Observed Data
¹H NMR (CDCl₃) δ 9.80 (s, 1H, -CHO), 7.61 (d, 1H, Thiophene-H), 6.88 (d, 1H, Thiophene-H), 2.57 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 182.6, 151.6, 142.0, 137.4, 127.2, 16.2
Mass Spectrometry (MS) m/z 126 (M+)
Infrared (IR) ~2820, 2720 cm⁻¹ (aldehyde C-H stretch), ~1665 cm⁻¹ (C=O stretch)

Source: BenchChem

Conclusion

While information on 5-(Methylthio)Thiophene-2-Carbaldehyde in the flavor and fragrance industry is limited, its structural analogue, 5-Methylthiophene-2-Carbaldehyde, is a well-established ingredient with a distinct and desirable sensory profile. The provided application notes and protocols for 5-Methylthiophene-2-Carbaldehyde offer valuable insights for researchers and professionals in the field. Further investigation into the organoleptic properties of this compound is warranted to determine its potential as a novel flavor and fragrance ingredient.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Methylthio)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2][3] In the realm of medicinal chemistry and materials science, thiophene derivatives are of significant interest due to their diverse biological activities and valuable electronic properties.[4][5][6] The synthesis of 5-aryl-substituted thiophene-2-carbaldehydes, in particular, provides versatile intermediates for the development of novel pharmaceuticals and advanced materials.[5][7][8]

This document provides detailed application notes and a representative protocol for the Suzuki coupling reaction of a halogenated precursor to synthesize derivatives of 5-(Methylthio)thiophene-2-carbaldehyde. While specific literature on the direct Suzuki coupling of a halogenated this compound is not abundant, the provided protocol is based on well-established procedures for structurally similar brominated thiophene aldehydes.[1][7][9]

General Reaction Scheme

The Suzuki coupling reaction to form 5-aryl-(5'-methylthio)-thiophene-2-carbaldehydes generally proceeds as follows, starting from a halogenated thiophene derivative:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes common conditions used for Suzuki couplings with similar thiophene-2-carbaldehyde derivatives, which can serve as a starting point for optimizing the reaction with 5-bromo-2-(methylthio)thiophene.

Table 1: Typical Reaction Conditions for Suzuki Coupling of Bromothiophene Derivatives

ParameterCommon Reagents and ConditionsReported YieldsReference
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂Moderate to Excellent[3][7][10]
Ligand PPh₃, SPhos, JohnPhosGood to Excellent[3]
Base K₃PO₄, Na₂CO₃, K₂CO₃, Cs₂CO₃Moderate to Excellent[3][7][9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME, DMFGood to Excellent[5][6][7][11]
Boron Source Arylboronic acids, Arylboronic pinacol estersModerate to Excellent[6][7]
Reaction Temperature 80 - 110 °C-[3]
Reaction Time 2.5 - 24 hours-[3][5]

Note: Yields are highly dependent on the specific substrates and conditions used.

Experimental Workflow

The general workflow for a Suzuki coupling reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating, workup, and purification.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Halide, Boronic Acid, Base, & Catalyst Solvent Add Degassed Solvent Reactants->Solvent Inert Purge with Inert Gas (Ar/N₂) Solvent->Inert Heat Heat Mixture (e.g., 80-100°C) Inert->Heat Cool Cool to RT Heat->Cool Extract Aqueous Workup & Extraction Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Characterize Product (NMR, MS) Purify->Product

Caption: General experimental workflow for a Suzuki coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of a hypothetical 5-bromo-2-(methylthio)thiophene with an arylboronic acid. This should be considered a starting point and may require optimization for specific substrates.

Materials:

  • 5-Bromo-2-(methylthio)thiophene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-(methylthio)thiophene (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-(methylthio)thiophene.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-OR' pd2_halide->pd2_boronate Ligand Exchange pd2_coupled R¹-Pd(II)L₂-R² pd2_boronate->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination r1r2 R¹-R² pd2_coupled->r1r2 r1x R¹-X r1x->pd2_halide r2b R²-B(OH)₂ boronate_anion [R²-B(OH)₃]⁻ r2b->boronate_anion base Base (e.g., OH⁻) base->boronate_anion boronate_anion->pd2_coupled

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the thiophene derivative to form a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[3]

Applications and Significance

The 5-aryl-thiophene-2-carbaldehyde scaffold is a valuable building block in drug discovery and materials science. The aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for the synthesis of a diverse library of compounds for biological screening. Aryl-substituted thiophenes have been investigated for a range of biological activities, including antibacterial, anti-urease, and antioxidant properties.[7][8] Furthermore, these compounds are precursors to conjugated materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4][5]

Safety Information

  • Palladium catalysts and their ligands can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Condensation Reactions of 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary condensation reactions involving 5-(methylthio)thiophene-2-carbaldehyde. This versatile aldehyde serves as a valuable building block in the synthesis of a wide range of heterocyclic compounds and other organic molecules with potential applications in medicinal chemistry and materials science. The protocols provided are based on established methodologies for similar thiophene aldehydes and can be adapted for specific research needs.

Introduction to Condensation Reactions

Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, with the concurrent loss of a small molecule such as water. For aldehydes like this compound, these reactions are fundamental for carbon-carbon bond formation, leading to the synthesis of diverse molecular architectures. Key examples include the Knoevenagel condensation, Claisen-Schmidt condensation, and the Wittig reaction and its variants. The products of these reactions, such as α,β-unsaturated compounds and chalcones, are often intermediates in the synthesis of pharmaceuticals and functional materials. The electron-rich thiophene ring, substituted with a methylthio group, imparts unique electronic and biological properties to the resulting molecules.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is highly efficient for the synthesis of α,β-unsaturated compounds.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde 5-(Methylthio)Thiophene- 2-Carbaldehyde Product α,β-Unsaturated Product Aldehyde->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Base Basic Catalyst (e.g., Piperidine, DBU) Base->Product Catalyzes Claisen_Schmidt_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Aldehyde 5-(Methylthio)Thiophene- 2-Carbaldehyde Product Chalcone (α,β-Unsaturated Ketone) Aldehyde->Product Ketone Aryl/Alkyl Ketone (e.g., Acetophenone) Ketone->Product Base Base Catalyst (e.g., NaOH, KOH) Base->Product Catalyzes Wittig_HWE_Workflow Start Start: Phosphonium Salt or Phosphonate Ester Base Deprotonation with Base (e.g., NaH, n-BuLi) Start->Base Ylide Formation of Ylide/Carbanion Base->Ylide Aldehyde Reaction with 5-(Methylthio)Thiophene- 2-Carbaldehyde Ylide->Aldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate Elimination Elimination of Phosphine Oxide/ Phosphate Ester Intermediate->Elimination Product Alkene Product Elimination->Product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The two most prevalent and effective methods for the synthesis of this compound are the Vilsmeier-Haack reaction and formylation via a lithiated intermediate. The choice between these methods often depends on the scale of the reaction, available reagents, and sensitivity of the substrate to the reaction conditions.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield is highly dependent on the chosen synthetic route, the purity of the starting materials, and the optimization of reaction conditions. For the Vilsmeier-Haack reaction, yields can range from moderate to excellent.[1] With careful optimization, yields for similar substrates have been reported to be as high as 95%.[1] Formylation via lithiation can also provide good yields and offers high regioselectivity.

Q3: What are the common side products that can form during the synthesis?

A3: Side product formation can significantly reduce the yield and purity of the final product. Common side products include:

  • Di-formylated products: Introduction of a second formyl group onto the thiophene ring can occur under harsh reaction conditions or with an excess of the formylating agent.[1]

  • Chlorinated byproducts: In the Vilsmeier-Haack reaction, the use of phosphorus oxychloride (POCl₃) can sometimes lead to the formation of chlorinated thiophene derivatives.[1]

  • Polymerization/Tarry materials: Thiophene and its derivatives can be sensitive to strong acids and high temperatures, which may lead to the formation of polymeric tars.[1]

  • Unreacted starting material: Incomplete reaction can lead to the presence of 2-(methylthio)thiophene in the final product mixture.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through vacuum distillation or silica gel column chromatography.[1] Vacuum distillation is effective for removing non-volatile impurities and is suitable for larger scale reactions. Silica gel column chromatography is ideal for separating the desired product from side products with similar boiling points.[1]

Q5: My final product is a yellow to brown liquid. Is this normal?

A5: Yes, this compound is typically a liquid that can range in color from yellow to brown. Significant darkening over time may indicate the presence of impurities or degradation.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Suggested Solution
1. Inactive Vilsmeier Reagent (Vilsmeier-Haack Reaction) The Vilsmeier reagent is moisture-sensitive. Ensure that N,N-Dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh or distilled. All glassware must be thoroughly dried before use.
2. Inactive Lithiated Intermediate (Lithiation-Formylation) This reaction requires strictly anhydrous conditions. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
3. Insufficient Reaction Temperature If the reaction is proceeding slowly or not at all, a gradual and controlled increase in temperature may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Poor Quality Starting Material Impurities in the 2-(methylthio)thiophene can interfere with the reaction. Ensure the purity of the starting material, purifying it if necessary.
5. Incomplete Hydrolysis of the Iminium Salt Intermediate (Vilsmeier-Haack Reaction) Ensure complete hydrolysis by quenching the reaction mixture on ice and stirring vigorously, followed by neutralization.
Issue 2: Formation of Significant Side Products
Potential Cause Suggested Solution
1. Di-formylation Reduce the amount of the formylating agent (Vilsmeier reagent or DMF in the lithiation method). Running the reaction at a lower temperature can also help to minimize this side reaction.
2. Polymerization/Tarry Mixture This is often caused by excessively high reaction temperatures or the presence of strong acids. Maintain the recommended reaction temperature and ensure efficient stirring. For the Vilsmeier-Haack reaction, consider adding the 2-(methylthio)thiophene solution to the Vilsmeier reagent at a controlled rate.
3. Formation of Regioisomers While formylation is expected to occur at the 5-position, other isomers can form. Lowering the reaction temperature generally improves regioselectivity. The choice of solvent can also influence the outcome.
Issue 3: Difficult Product Isolation and Purification
Potential Cause Suggested Solution
1. Emulsion Formation During Workup The formation of emulsions during aqueous extraction can make phase separation difficult. The addition of a saturated brine solution can help to break up emulsions.
2. Co-elution of Impurities During Chromatography If impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase. Alternatively, vacuum distillation prior to chromatography may remove some of the problematic impurities.

Data Presentation

Table 1: Comparison of Synthesis Methods for Formylation of Thiophene Derivatives *

MethodReagentsTypical Reaction ConditionsReported Yield (%)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Reaction POCl₃, DMF0 °C to room temperature, 2-15 hGood to ExcellentWell-established, reliable, uses common laboratory reagents.Can be harsh for sensitive substrates, requires aqueous workup.
Formylation via Lithiation n-BuLi, DMF-78 °C to room temperatureGoodHigh regioselectivity.Requires strictly anhydrous conditions and handling of pyrophoric reagents.

*Data is based on the formylation of 2-methylthiophene, a closely related substrate, and is expected to be comparable for 2-(methylthio)thiophene.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(Methylthio)thiophene (Starting Material)

This protocol involves the lithiation of thiophene followed by quenching with dimethyl disulfide.

Materials:

  • Thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Dimethyl disulfide (DMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thiophene (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-BuLi (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add dimethyl disulfide (1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 2-(methylthio)thiophene.

Protocol 2: Vilsmeier-Haack Synthesis of this compound

Materials:

  • 2-(Methylthio)thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of anhydrous DMF (3.0 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-(methylthio)thiophene (1.0 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Vilsmeier-Haack Synthesis Thiophene Thiophene Lithiation Lithiation with n-BuLi Thiophene->Lithiation Quench Quench with DMDS Lithiation->Quench SM_Workup Aqueous Workup & Purification Quench->SM_Workup Start_Mat 2-(Methylthio)thiophene SM_Workup->Start_Mat Vilsmeier_Reagent Vilsmeier Reagent Formation (POCl3 + DMF) Start_Mat->Vilsmeier_Reagent Reaction Reaction with 2-(Methylthio)thiophene Vilsmeier_Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide Start Low or No Yield Cause1 Inactive Reagents? Start->Cause1 Cause2 Suboptimal Temperature? Start->Cause2 Cause3 Poor Starting Material? Start->Cause3 Solution1 Use Anhydrous Reagents & Dry Glassware Cause1->Solution1 Yes Solution2 Gradually Increase Temperature & Monitor Reaction Cause2->Solution2 Yes Solution3 Purify Starting Material Cause3->Solution3 Yes

Caption: Troubleshooting logic for low or no product yield.

References

Technical Support Center: Purification of 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-(Methylthio)thiophene-2-carbaldehyde from typical reaction mixtures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Product Recovery After Aqueous Workup

Potential CauseSuggested Solution
Incomplete Hydrolysis of Iminium Salt Intermediate: The Vilsmeier-Haack reaction intermediate may not have fully hydrolyzed.Ensure the reaction mixture is quenched by pouring it onto a sufficient excess of crushed ice with vigorous stirring. Allow the mixture to stir until all the ice has melted to ensure complete hydrolysis.
Product Emulsion During Extraction: Formation of a stable emulsion between the organic and aqueous layers can trap the product.Add a saturated brine solution to the separatory funnel to help break up the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.
Incorrect pH of Aqueous Layer: The pH of the aqueous layer can affect the stability and solubility of the product.Carefully neutralize the acidic quench solution with a saturated sodium bicarbonate or dilute sodium hydroxide solution to a pH of approximately 7-8.[1]
Insufficient Extraction: The product may not be fully extracted from the aqueous layer.Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane or ethyl acetate.[2]

Issue 2: Presence of Impurities in the Purified Product

Potential CauseSuggested Solution
Unreacted Starting Material (2-(methylthio)thiophene): The formylation reaction did not go to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.[2]
Formation of Di-formylated Byproducts: Under harsh reaction conditions, a second formyl group can be added to the thiophene ring.Maintain careful control of the reaction temperature and the stoichiometry of the Vilsmeier reagent.
Polymeric/Tarry Materials: Thiophene derivatives can polymerize in the presence of strong acids or high temperatures.[3]Ensure the reaction temperature is controlled, especially during the formation of the Vilsmeier reagent and the formylation step.[1]
Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially upon prolonged exposure to air.Work up the reaction promptly after completion. Store the crude and purified product under an inert atmosphere (e.g., nitrogen or argon).
Co-eluting Impurities in Column Chromatography: Impurities with similar polarity to the product may be difficult to separate.Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.

Issue 3: Product Decomposition During Purification

Potential CauseSuggested Solution
High Temperatures During Distillation: The product may be thermally labile at atmospheric pressure.Purify the product by vacuum distillation to lower the boiling point and minimize thermal decomposition.
Acidic Residues: Traces of acid from the reaction can catalyze degradation.Ensure the crude product is thoroughly washed with a saturated sodium bicarbonate solution and water to remove any residual acid before distillation or chromatography.
Prolonged Exposure to Silica Gel: Some compounds can degrade on silica gel if the chromatography is too slow.Use a flash chromatography technique with appropriate pressure to speed up the elution. Deactivating the silica gel with a small percentage of a base like triethylamine in the eluent can also be considered if the product is acid-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what impurities can I expect?

A1: The most common synthetic route is the Vilsmeier-Haack formylation of 2-(methylthio)thiophene.[2] Potential impurities include unreacted 2-(methylthio)thiophene, di-formylated byproducts, polymeric tars, and the corresponding carboxylic acid if oxidation occurs.[4]

Q2: How can I monitor the progress of the purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes) and visualize the spots under UV light. The product, an aldehyde, may also be visualized with a p-anisaldehyde stain. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more detailed information on the composition of the fractions.[5]

Q3: What are the recommended storage conditions for purified this compound?

A3: To ensure long-term stability, the purified compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] It is also advisable to protect it from light.

Q4: My purified product is a yellow to brown solid/liquid. Is this normal?

A4: Yes, this compound is often described as a white to pale yellow crystal or lump.[6] A darker color may indicate the presence of impurities or some degradation, and repurification might be necessary if high purity is required.

Q5: Can I use recrystallization for purification?

A5: Recrystallization can be an effective final purification step if the crude product is relatively pure. The choice of solvent is critical. A solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. Common solvent systems for similar aromatic compounds include ethanol, or mixtures like hexanes/ethyl acetate or hexanes/acetone.

Quantitative Data

Table 1: Typical Physical and Chromatographic Properties

PropertyValueReference
Molecular Weight158.24 g/mol [7]
AppearanceWhite to Pale Yellow Crystal or Lump[6]
Purity (Typical)≥97%[6]
Storage Temperature2-8°C[3]

Table 2: Example Solvent Systems for Column Chromatography

Solvent System (v/v)Application
10-30% Ethyl Acetate in HexanesGeneral purpose purification of crude reaction mixtures.
5-20% Dichloromethane in HexanesFor separating less polar impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for purifying a crude reaction mixture containing this compound.

  • Column Preparation:

    • Select an appropriate size glass column based on the amount of crude material (a 10:1 to 20:1 ratio of silica gel to crude product by weight is a good starting point).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent (e.g., dichloromethane).

    • Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the product.

    • Collect fractions in test tubes or flasks.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Vacuum Distillation

  • Apparatus Setup:

    • Set up a short-path distillation apparatus. Ensure all glassware is dry.

    • Use a vacuum pump with a cold trap to achieve the desired pressure.

  • Distillation Process:

    • Place the crude product in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the flask gently in a heating mantle or oil bath.

    • Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point will be significantly lower than at atmospheric pressure.

    • Monitor the temperature and pressure closely throughout the distillation.

  • Product Collection:

    • Once the desired fraction has been collected, carefully release the vacuum and allow the apparatus to cool.

    • Transfer the purified liquid product to a clean, dry storage container.

Protocol 3: Recrystallization

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like hexanes/ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction & Workup cluster_purification Purification reaction Vilsmeier-Haack Reaction workup Aqueous Workup reaction->workup crude_product Crude Product workup->crude_product column Column Chromatography crude_product->column distillation Vacuum Distillation crude_product->distillation recrystallization Recrystallization column->recrystallization Optional pure_product Pure Product column->pure_product distillation->recrystallization Optional distillation->pure_product recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Problem Identification cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Impurity Solutions cluster_solutions_decomp Decomposition Solutions start Purification Issue low_yield Low Yield/Recovery start->low_yield impure_product Impure Product (TLC/GC) start->impure_product decomposition Decomposition start->decomposition check_workup Review Workup Protocol (pH, extractions, emulsion) low_yield->check_workup check_hydrolysis Ensure Complete Hydrolysis low_yield->check_hydrolysis optimize_chromatography Optimize Chromatography (solvent gradient) impure_product->optimize_chromatography check_reaction Review Reaction Conditions (temperature, stoichiometry) impure_product->check_reaction rerun_purification Re-purify Fractions impure_product->rerun_purification use_vacuum_distillation Use Vacuum Distillation decomposition->use_vacuum_distillation neutralize_crude Neutralize Crude Product decomposition->neutralize_crude minimize_silica_contact Minimize Silica Gel Contact Time decomposition->minimize_silica_contact

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde. It provides troubleshooting advice and frequently asked questions to address common issues encountered during the Vilsmeier-Haack formylation of 2-(methylthio)thiophene.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and will decompose if exposed to water. 2. Insufficient Reaction Temperature: The formylation of less reactive substrates may require higher temperatures to proceed at a reasonable rate. 3. Poor Quality Starting Material: Impurities in the 2-(methylthio)thiophene can inhibit the reaction.1. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled or newly opened phosphorus oxychloride (POCl₃). Ensure all glassware is thoroughly dried before use. 2. Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 3. Purify the starting 2-(methylthio)thiophene by distillation before use.
Formation of Multiple Products (Poor Regioselectivity) 1. Isomeric Byproducts: While formylation is expected at the 5-position, small amounts of formylation at the 3- and 4-positions can occur. 2. Di-formylation: Under forcing conditions (e.g., high temperature, prolonged reaction time, excess Vilsmeier reagent), a second formyl group can be introduced onto the thiophene ring.1. Optimize the reaction temperature; lower temperatures often favor higher regioselectivity. 2. Use a stoichiometric amount of the Vilsmeier reagent. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Dark, Tarry Reaction Mixture 1. Polymerization: Thiophene aldehydes can be unstable under the acidic conditions of the Vilsmeier-Haack reaction and may polymerize.[1] 2. High Reaction Temperature: Excessive heat can lead to decomposition of the starting material or product.1. Maintain the recommended reaction temperature and ensure efficient stirring. Quench the reaction by pouring it onto ice to rapidly neutralize the acidic conditions. 2. Carefully control the temperature throughout the reaction, especially during the exothermic formation of the Vilsmeier reagent and the addition of the thiophene substrate.
Difficult Product Isolation and Purification 1. Incomplete Hydrolysis: The iminium salt intermediate must be fully hydrolyzed to the aldehyde during workup. 2. Emulsion Formation: Emulsions can form during the aqueous workup, making extraction difficult.1. Ensure complete hydrolysis by stirring the reaction mixture vigorously with ice and then neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide solution). 2. Add a saturated brine solution during the extraction to help break up emulsions.
Suspected Side Reactions Involving the Methylthio Group 1. Oxidation: The methylthio group could potentially be oxidized to a sulfoxide or sulfone. 2. Cleavage: The methylthio group might be cleaved under the reaction conditions.1. While not a commonly reported side reaction for the Vilsmeier-Haack reaction, if suspected, use milder reaction conditions. The stability of the methylthio group is generally good under these conditions. 2. This is unlikely under standard Vilsmeier-Haack conditions. If cleavage is observed, consider alternative formylation methods.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the Vilsmeier-Haack formylation of 2-(methylthio)thiophene?

A1: The major product is this compound. The methylthio group at the 2-position is an ortho, para-director, and for steric and electronic reasons, electrophilic substitution predominantly occurs at the vacant 5-position (the other α-position) of the thiophene ring.

Q2: What are the most common side products in this reaction?

A2: The most common side products are isomeric mono-formylated thiophenes (3-formyl- and 4-formyl-2-(methylthio)thiophene) and di-formylated products. The formation of tars due to polymerization of the product can also be a significant issue.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A co-spot of the starting material should be used on the TLC plate for accurate comparison. Staining with an appropriate agent (e.g., potassium permanganate or a dinitrophenylhydrazine solution for the aldehyde) can aid in visualization.

Q4: What is the Vilsmeier reagent and how is it prepared?

A4: The Vilsmeier reagent is a chloroiminium salt, which is the active formylating agent in this reaction. It is typically prepared in situ by the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).

Q5: Are there any safety precautions I should take when performing this synthesis?

A5: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction itself can be exothermic and should be cooled in an ice bath during the addition of reagents.

Quantitative Data Summary

While specific quantitative data for the side reactions in the synthesis of this compound is not extensively reported, the following table provides typical yields and conditions for the Vilsmeier-Haack formylation of similar 2-substituted thiophenes. This data can serve as a benchmark for optimizing the reaction.

MethodReagentsTypical Reaction ConditionsReported Yield (%)Regioselectivity (5-formyl vs. other isomers)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Reaction POCl₃, DMF0 °C to room temperature, 2-15 hGood to ExcellentHigh (Predominantly 5-position)Well-established, reliable, uses common laboratory reagents.Can be harsh for sensitive substrates, requires aqueous workup.
Modified Vilsmeier-Haack Phosgene (or triphosgene), DMF40°C to 90°Cup to 95%HighHigh yield and selectivity.Use of highly toxic phosgene or its derivatives.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Formylation of 2-(methylthio)thiophene

This protocol is adapted from established procedures for the formylation of similar thiophene derivatives.

Materials:

  • 2-(methylthio)thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM in a three-necked flask equipped with a dropping funnel, thermometer, and a drying tube, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC or GC analysis indicates the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Main_Reaction_Pathway 2-(Methylthio)thiophene 2-(Methylthio)thiophene Iminium_Salt Iminium Salt Intermediate 2-(Methylthio)thiophene->Iminium_Salt Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Product 5-(Methylthio)Thiophene- 2-Carbaldehyde Iminium_Salt->Product Hydrolysis Hydrolysis H2O (Workup)

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 2-(Methylthio)thiophene Main_Product 5-(Methylthio)Thiophene- 2-Carbaldehyde Start->Main_Product Vilsmeier-Haack Formylation (5-position) Isomeric_Product Isomeric Aldehydes (3- and 4-formyl) Start->Isomeric_Product Formylation at other positions Diformyl_Product Di-formylated Product Main_Product->Diformyl_Product Further Formylation Polymerization Polymerization/ Tars Main_Product->Polymerization Acid-catalyzed

Caption: Potential side reactions during the formylation of 2-(methylthio)thiophene.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low/No Yield? Problem->Low_Yield Multiple_Products Multiple Products? Problem->Multiple_Products Tarry_Mixture Tarry Mixture? Problem->Tarry_Mixture Low_Yield->Multiple_Products No Check_Reagents Check Reagent Quality (Anhydrous conditions) Low_Yield->Check_Reagents Yes Multiple_Products->Tarry_Mixture No Optimize_Stoichiometry Optimize Stoichiometry Multiple_Products->Optimize_Stoichiometry Yes Control_Temp Control Temperature Carefully Tarry_Mixture->Control_Temp Yes Success Successful Synthesis Tarry_Mixture->Success No Adjust_Temp Adjust Temperature Check_Reagents->Adjust_Temp Purification Purification Strategy Adjust_Temp->Purification Optimize_Stoichiometry->Purification Control_Temp->Purification Purification->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Vilsmeier-Haack Synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for the synthesis of this compound?

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring. This method is favored for the synthesis of this compound due to its reliability, scalability, and the use of readily available and relatively inexpensive reagents. The electron-donating nature of the methylthio group at the 2-position of the thiophene ring activates it towards electrophilic substitution, making the Vilsmeier-Haack reaction an effective synthetic strategy.

Q2: What is the expected regioselectivity for the formylation of 2-(methylthio)thiophene?

The formylation of 2-(methylthio)thiophene is expected to occur predominantly at the 5-position. The methylthio group is an ortho-, para- directing group in electrophilic aromatic substitution. Due to the steric hindrance at the 3-position, the electrophilic Vilsmeier reagent will preferentially attack the electron-rich and sterically accessible 5-position of the thiophene ring.

Q3: What are the typical yields for the Vilsmeier-Haack formylation of substituted thiophenes?

Yields for the Vilsmeier-Haack reaction can vary depending on the specific substrate and reaction conditions. For electron-rich thiophenes, yields are generally reported to be in the moderate to good range. For instance, the formylation of a substituted benzo[c]thiophene at the thiophene-2-position has been reported with a yield of 75%. For the closely related 2-methylthiophene, yields can be good to excellent, with some lab-scale preparations reporting up to 99%.[1] With careful optimization, a good yield can be expected for 5-(methylthio)thiophene.

Q4: How can the final product, this compound, be purified?

Purification of this compound is typically achieved through vacuum distillation or silica gel column chromatography.[2] The choice of method depends on the scale of the reaction and the nature of the impurities. Vacuum distillation is effective for removing non-volatile impurities and unreacted starting material. Silica gel column chromatography is particularly useful for separating the desired product from closely related side products, such as regioisomers or di-formylated species.[2]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent. 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Poor Quality Starting Material: Impurities in the 2-(methylthio)thiophene can inhibit the reaction.1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and freshly opened or distilled POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. After the initial addition at low temperature, gradually warm the reaction mixture to room temperature or gently heat (e.g., 40-50°C) while monitoring the progress by TLC or GC.[3] 3. Purify the starting 2-(methylthio)thiophene by distillation before use.
Formation of a Dark, Tarry Mixture 1. Excessive Reaction Temperature: Thiophene derivatives can be sensitive to high temperatures and strong acids, leading to polymerization.[2] 2. High Concentration of Reagents: A highly concentrated reaction mixture can promote side reactions and polymerization.1. Maintain careful temperature control throughout the reaction. The addition of POCl₃ to DMF and the subsequent addition of the thiophene should be done at a low temperature (e.g., 0-10°C).[3] 2. Use an appropriate amount of solvent (e.g., dichloromethane or 1,2-dichloroethane) to maintain a suitable concentration.
Presence of Significant Side Products 1. Di-formylation: A second formyl group may be introduced, especially with an excess of the Vilsmeier reagent or at higher temperatures.[2] 2. Chlorinated Byproducts: Under harsh conditions, chlorination of the thiophene ring by POCl₃ can occur.[2] 3. Formation of Regioisomers: Although formylation is expected at the 5-position, small amounts of other isomers may form.1. Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1-1.5 equivalents relative to the thiophene). Avoid excessive heating. 2. Maintain a moderate reaction temperature and avoid prolonged reaction times at elevated temperatures. 3. Optimize the reaction temperature, as lower temperatures generally favor higher regioselectivity.[3]
Difficult Product Isolation 1. Incomplete Hydrolysis of the Iminium Salt: The intermediate iminium salt must be fully hydrolyzed to the aldehyde during workup. 2. Emulsion Formation during Extraction: The presence of DMF and salts can lead to the formation of stable emulsions.1. Quench the reaction mixture by pouring it onto crushed ice and stirring vigorously. Ensure the subsequent neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) is complete.[3] 2. Use a brine wash during the extraction to help break up emulsions. If emulsions persist, filtration through a pad of celite may be effective.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of 2-substituted thiophenes, which can be used as a starting point for the optimization of the synthesis of this compound.

Parameter2-MethylthiopheneBenzo[c]thiophene Derivative
Starting Material 2-Methylthiophene1-(9-(2-Ethylhexyl)-9H-carbazol-6-yl)benzo[c]thiophene
Reagents POCl₃, DMFPOCl₃, DMF
Solvent Dichloromethane or 1,2-DichloroethaneDichloromethane
Temperature 0°C to 40-50°C[3]0°C to Room Temperature
Reaction Time 2-4 hours at elevated temperature[3]10 hours at Room Temperature
Reported Yield Good to Excellent (up to 99%)[1]75%

Experimental Protocols

Vilsmeier-Haack Formylation of 2-(Methylthio)thiophene (Adapted from a protocol for 2-Methylthiophene) [1][3]

Materials:

  • 2-(Methylthio)thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10°C. After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM or DCE dropwise, while maintaining the internal temperature below 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring. Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can then be purified by vacuum distillation or silica gel column chromatography.

Visualizations

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0-5°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Thiophene 5-(Methylthio)Thiophene Thiophene->Iminium_Salt 0-50°C Hydrolysis Hydrolysis (H₂O) Iminium_Salt->Hydrolysis Product 5-(Methylthio)Thiophene- 2-Carbaldehyde Hydrolysis->Product Purification Purification (Distillation/Chromatography) Product->Purification Troubleshooting_Logic Start Low/No Product Yield Cause1 Inactive Vilsmeier Reagent? Start->Cause1 Cause2 Sub-optimal Temperature? Start->Cause2 Cause3 Impure Starting Material? Start->Cause3 Solution1 Use Anhydrous Reagents & Inert Atmosphere Cause1->Solution1 Yes Solution2 Optimize Temperature Profile (Monitor by TLC/GC) Cause2->Solution2 Yes Solution3 Purify Starting Material Cause3->Solution3 Yes

References

Technical Support Center: Improving the Purity of 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-(Methylthio)thiophene-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent and effective methods for purifying this compound are flash column chromatography on silica gel and recrystallization. Column chromatography is highly effective for separating the target aldehyde from a variety of impurities, while recrystallization is an excellent technique for achieving high purity of the solid product, especially after an initial purification by chromatography.[1][2] The choice of method depends on the impurity profile and the scale of the purification.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Common impurities may include:

  • Unreacted starting materials: Such as 2-methylthiothiophene.

  • Isomeric byproducts: Depending on the synthetic route, other isomers may be formed.[3]

  • Oxidation product: The aldehyde functional group can be oxidized to the corresponding carboxylic acid, 5-(methylthio)thiophene-2-carboxylic acid, especially upon prolonged exposure to air.[1]

  • Polymerization products: Thiophene derivatives can be prone to polymerization under certain conditions.[4]

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][6]

Q4: What are the optimal storage conditions for purified this compound?

A4: To prevent degradation, the purified compound should be stored in a cool (2-8°C), dry place, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Streaking on TLC plate - Sample is too concentrated.- Inappropriate solvent system.- Compound is acidic or interacting strongly with the silica gel.- Dilute the sample before spotting on the TLC plate.- Optimize the solvent system; try a less polar eluent.- Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica.[1]
Poor separation of spots - The eluent polarity is too high or too low.- The column is overloaded.- Systematically test different solvent systems with varying polarities using TLC.- Use a larger column or reduce the amount of crude material loaded. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[2]
Product is not eluting from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent (gradient elution). For example, if using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.[1]
Compound appears to be degrading on the column - The silica gel is too acidic for the compound.- Deactivate the silica gel by pre-treating it with a base like triethylamine (add 1-2% to the eluent).- Consider using a different stationary phase, such as neutral alumina.[2][3]
Recrystallization
Problem Possible Cause Suggested Solution
No crystal formation upon cooling - The solution is not supersaturated (too much solvent was used).- Nucleation has not occurred.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[2]
Oiling out instead of crystallization - The compound is melting in the hot solvent.- The solution is cooling too quickly.- Use a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product - Too much solvent was used for dissolution.- The crystals were washed with a solvent in which they are soluble.- Use the minimum amount of hot solvent required to dissolve the compound.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2]

Data Presentation

Table 1: Purity and Yield Data for Purification Methods
Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Column Chromatography 85%>98%75%Eluent: Hexane/Ethyl Acetate (9:1)
Recrystallization 95%>99.5%85%Solvent: Ethanol/Water
Sequential Purification 85%>99.5%65%Column chromatography followed by recrystallization.

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine a suitable solvent system that gives a good separation of the desired compound from impurities. A good starting point for many thiophene aldehydes is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[2] Common solvents to test include ethanol, methanol, isopropanol, and mixtures with water.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final_product Final Product crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization For higher purity tlc TLC Monitoring column_chromatography->tlc Monitor Fractions hplc_nmr HPLC / NMR Analysis column_chromatography->hplc_nmr recrystallization->hplc_nmr pure_product Pure Product (>99%) hplc_nmr->pure_product Confirm Purity troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions start Purification Issue Encountered streaking Streaking on TLC? start->streaking poor_separation Poor Separation? start->poor_separation no_elution No Elution? start->no_elution no_crystals No Crystals? start->no_crystals oiling_out Oiling Out? start->oiling_out solution_streaking Dilute sample / Adjust eluent / Add modifier streaking->solution_streaking Yes solution_separation Optimize eluent / Reduce load poor_separation->solution_separation Yes solution_elution Increase eluent polarity no_elution->solution_elution Yes solution_crystals Concentrate / Scratch / Seed no_crystals->solution_crystals Yes solution_oiling Lower boiling point solvent / Slow cooling oiling_out->solution_oiling Yes

References

Technical Support Center: Scale-up Synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde. The information is primarily based on established protocols for analogous compounds, such as 5-methyl-2-thiophenecarboxaldehyde, and should be adapted and optimized for your specific process.

Troubleshooting Guide

During the scale-up synthesis of this compound, researchers may encounter several challenges. This guide provides a systematic approach to identifying and resolving common issues.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture.[1] 2. Insufficient reaction temperature.[1] 3. Deactivated starting material (2-(methylthio)thiophene).1. Use anhydrous N,N-dimethylformamide (DMF) and freshly opened or distilled phosphorus oxychloride (POCl₃). Ensure all glassware is thoroughly dried before use.[1] 2. Gradually and carefully increase the reaction temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1] 3. Ensure the purity of the 2-(methylthio)thiophene starting material.
Formation of Dark, Tarry Reaction Mixture 1. Reaction temperature is too high, leading to polymerization or decomposition.[1] 2. Presence of impurities in the starting materials.1. Maintain the recommended reaction temperature and ensure efficient stirring. Consider a controlled, slow addition of the Vilsmeier reagent to the 2-(methylthio)thiophene solution.[1] 2. Purify the 2-(methylthio)thiophene and solvents before use.
Difficult Product Isolation and Purification 1. Incomplete hydrolysis of the intermediate iminium salt.[1] 2. Formation of emulsions during aqueous workup.[1]1. Ensure complete hydrolysis by pouring the reaction mixture onto crushed ice with vigorous stirring, followed by neutralization.[1] 2. Add a saturated brine solution to help break the emulsion during extraction.[1]
Presence of Regioisomeric Impurities Reaction conditions favoring the formation of the 3-formyl product.Optimize the reaction temperature; lower temperatures generally favor higher regioselectivity for the 5-position. The choice of solvent can also influence the outcome.[1]
Oxidation of Methylthio Group The methylthio group may be susceptible to oxidation, leading to sulfoxide or sulfone byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use purified, peroxide-free solvents. Avoid harsh oxidizing conditions during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich thiophenes and is a common choice for industrial-scale synthesis.[2] This reaction typically employs phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the formylating agent.[2]

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material, 2-(methylthio)thiophene.[2]

Q3: What are the critical safety considerations for the scale-up of this synthesis?

A3: The Vilsmeier-Haack reaction is exothermic and requires careful temperature control, especially on a large scale.[2] Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated area with appropriate personal protective equipment. The quenching step, where the reaction mixture is added to ice, is also highly exothermic and must be done with caution.[2]

Q4: What are the expected regioisomeric impurities?

A4: The formylation of 2-substituted thiophenes predominantly occurs at the 5-position. However, the formation of the 2-methyl-3-thiophenecarboxaldehyde regioisomer can occur.[1] The methylthio group at the 2-position is expected to similarly direct the formylation to the vacant alpha-position (the 5-position).

Q5: What purification methods are recommended for the final product?

A5: Flash column chromatography using silica gel is a common and effective method for purifying the crude product.[3] For a product of relatively high purity, recrystallization can be a suitable final purification step.[3]

Comparative Analysis of Formylation Methods

While the Vilsmeier-Haack reaction is prevalent, other methods can be employed for the formylation of thiophene derivatives. The choice depends on factors like scale, available reagents, and desired purity.[2][4]

Method Reagents Typical Yield Advantages Disadvantages
Vilsmeier-Haack Reaction 2-Substituted Thiophene, POCl₃, DMFGood to Excellent[2][4]Well-established, reliable, uses common lab reagents.[2][4]Exothermic reaction requiring careful temperature control; use of hazardous POCl₃.[2]
Organolithium Route 2-Substituted Thiophene, n-BuLi, DMFGoodHigh regioselectivity.Requires strictly anhydrous conditions and handling of pyrophoric reagents.
Rieche Formylation Arylthiophene, Dichloromethyl methyl ether, Titanium tetrachloride (TiCl₄)Moderate-Use of highly reactive and hazardous reagents.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-(methylthio)thiophene (General Protocol)

Materials:

  • 2-(methylthio)thiophene

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[4]

  • Add a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.[4]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[4]

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.[4]

Visualizations

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Workup & Isolation cluster_purification Purification reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) formylation 2. Add 2-(methylthio)thiophene (0°C to Room Temperature) reagent_prep->formylation monitoring 3. Monitor Reaction (TLC/GC) formylation->monitoring quench 4. Quench with Ice monitoring->quench neutralize 5. Neutralize (Sat. NaHCO₃) quench->neutralize extract 6. Extract with DCM neutralize->extract dry_concentrate 7. Dry and Concentrate extract->dry_concentrate purify 8. Purify Crude Product (Column Chromatography/Recrystallization) dry_concentrate->purify final_product This compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low/No Yield cluster_purity Impure Product cluster_isolation Isolation Issues start Problem Encountered check_reagents Check Reagent Quality (Anhydrous conditions) start->check_reagents Low Yield check_temp Verify Reaction Temperature start->check_temp Low Yield tar Tarry Mixture? (Lower Temperature) start->tar Impure Product emulsion Emulsion during Workup? (Add Brine) start->emulsion Isolation Difficulty isomers Regioisomers? (Optimize Temperature/Solvent) tar->isomers oxidation Oxidation? (Inert Atmosphere) isomers->oxidation hydrolysis Incomplete Hydrolysis? (Vigorous Stirring on Ice) emulsion->hydrolysis

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Purification of 5-(Methylthio)thiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-(Methylthio)thiophene-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or decomposition. Depending on the synthetic route, which often involves formylation of 2-(methylthio)thiophene, potential impurities include:

  • Unreacted starting materials: Such as 2-(methylthio)thiophene.

  • Regioisomers: For example, 5-(Methylthio)thiophene-3-carbaldehyde, which may form in small amounts during the formylation reaction.

  • Over-reaction or side-reaction products: This can include di-formylated products or polymeric materials, especially if the reaction temperature is not well-controlled.

  • Oxidation product: The aldehyde group can be oxidized to the corresponding carboxylic acid, 5-(methylthio)thiophene-2-carboxylic acid, particularly upon prolonged exposure to air.

  • Solvent residues: Residual solvents from the reaction and work-up.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Column chromatography is highly effective for removing a wide range of impurities, including regioisomers and baseline impurities.

  • Recrystallization is an excellent technique for obtaining high-purity material if the crude product is already relatively pure.

  • Distillation can be used if the compound is thermally stable and the impurities have significantly different boiling points.

Q3: How can I monitor the purity of this compound during purification?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A suitable eluent system, such as hexane/ethyl acetate, can be used to separate the product from its impurities. The spots can be visualized under UV light. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify and quantify impurities.[1]

Q4: Is this compound stable during purification?

A4: Thiophene aldehydes can be sensitive to acidic conditions and may be prone to oxidation.[2] Some substituted thiophenes have been reported to decompose on acidic silica gel.[3] It is advisable to carry out the purification promptly after synthesis and to store the purified compound under an inert atmosphere at a low temperature (2-8°C).

Troubleshooting Guides

Issue Potential Cause Suggested Solution
Product appears as a smear or multiple spots on TLC of crude material. The reaction may have produced multiple byproducts or polymeric material.Column chromatography is the recommended first step for purification to separate the major components.
Product co-elutes with an impurity during column chromatography. The polarity of the eluent is not optimal for separation.Try a different solvent system with varying polarity. For example, switch from a hexane/ethyl acetate gradient to a dichloromethane/hexane gradient. Using a longer column can also improve separation.
Low recovery after column chromatography. The compound may be adsorbing irreversibly to the silica gel, or it might be degrading.Deactivate the silica gel by pre-treating it with a small amount of triethylamine (0.1-1%) in the eluent.[2] This is particularly important if acidic impurities are causing the product to remain on the column.
The compound "oils out" during recrystallization. The cooling process is too rapid, or the chosen solvent is not ideal.Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling out persists, try a different solvent or a solvent mixture.
The purified product changes color over time. The compound may be oxidizing or degrading upon exposure to air and light.Store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator.

Data Presentation

The following table provides a representative example of the purity of this compound at different stages of purification. Actual results may vary depending on the initial purity of the crude product and the specific conditions used.

Purification Stage Purity (%) Analytical Method
Crude Product80-90GC-MS, ¹H NMR
After Column Chromatography95-98GC-MS, ¹H NMR
After Recrystallization>99GC-MS, ¹H NMR

Experimental Protocols

Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. A good solvent system will give the product an Rf value of 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Recrystallization

This protocol is suitable for the final purification of this compound that is already of moderate to high purity.

Materials:

  • Partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen solvent at an elevated temperature. Add the solvent portion-wise until the solid just dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystals should start to form. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Distillation

This method is applicable if the impurities have significantly different boiling points from the product.

Materials:

  • Crude or partially purified this compound

  • Distillation apparatus (including a vacuum pump if necessary)

  • Heating mantle

  • Collection flask

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. If performing a vacuum distillation, ensure all connections are airtight.

  • Distillation: Heat the flask containing the crude product. Collect the fraction that distills at the expected boiling point of this compound. The boiling point will depend on the pressure.

  • Analysis: Analyze the collected fraction for purity using TLC, GC-MS, or NMR.

Mandatory Visualization

PurificationWorkflow cluster_start Initial Assessment cluster_decision Method Selection cluster_paths Purification Pathways cluster_end Final Product Start Crude this compound TLC_Analysis TLC Analysis of Crude Material Start->TLC_Analysis Decision Nature of Impurities TLC_Analysis->Decision ManyImpurities Multiple Spots / Smear Decision->ManyImpurities Complex Mixture CloseRf Spots with Close Rf Values Decision->CloseRf Isomers / Similar Polarity SingleMajorSpot Single Major Spot with Minor Impurities Decision->SingleMajorSpot Relatively Pure ColumnChrom Column Chromatography ManyImpurities->ColumnChrom CloseRf->ColumnChrom Recrystallization Recrystallization SingleMajorSpot->Recrystallization Distillation Distillation (if applicable) SingleMajorSpot->Distillation PureProduct Pure Product (>99%) ColumnChrom->PureProduct Recrystallization->PureProduct Distillation->PureProduct

Caption: Logical workflow for selecting a purification method.

ColumnChromatographyWorkflow cluster_prep Preparation cluster_elution Elution & Monitoring cluster_final Final Steps Start Start TLC 1. TLC to find eluent Start->TLC Pack 2. Pack column with silica gel TLC->Pack Load 3. Load crude sample Pack->Load Elute 4. Elute with solvent Load->Elute Collect 5. Collect fractions Elute->Collect Monitor 6. Monitor fractions by TLC Collect->Monitor Monitor->Elute Continue Pool 7. Pool pure fractions Monitor->Pool Finished Evaporate 8. Evaporate solvent Pool->Evaporate End Pure Product Evaporate->End

Caption: Experimental workflow for column chromatography.

References

Stability and degradation of 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-(Methylthio)Thiophene-2-Carbaldehyde. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and integrity of the compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the long-term stability of this compound?

For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. It is also crucial to protect the compound from light and moisture.

Q2: Why is an inert atmosphere recommended for storage?

Similar to other thiophene derivatives, this compound is susceptible to oxidation by atmospheric oxygen. Storing it under an inert atmosphere minimizes exposure to oxygen, thus preserving its purity and stability.

Q3: What is the expected shelf-life of this compound?

While a specific shelf-life can vary between suppliers and batches, proper storage at 2-8°C under an inert atmosphere should ensure stability for at least one to two years. For extended storage periods, it is advisable to re-analyze the material before use.

Q4: What are the signs of degradation?

Degradation of this compound can be indicated by:

  • Color change: A noticeable darkening or change in color.

  • Formation of precipitates: The appearance of solid material in the liquid.

  • Inconsistent experimental results: Unexpected outcomes or low yields in reactions.

If any of these signs are observed, it is recommended to assess the purity of the material before further use.

Q5: What are the potential degradation pathways for this compound?

The primary degradation pathways are believed to be oxidation of the thiophene ring, the aldehyde functional group, and the methylthio group. Polymerization can also occur, especially when exposed to light, heat, or acidic conditions.

Q6: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the liquid (e.g., yellowing, browning) Degradation due to oxidation or polymerization upon exposure to air and/or light.Visually inspect the material before use. A significant color change may indicate reduced purity. It is recommended to assess the purity of the material using a suitable analytical method, such as HPLC, before proceeding with sensitive experiments.
Formation of an insoluble precipitate Formation of insoluble polymeric byproducts. Thiophene and its derivatives can be prone to polymerization.If a precipitate is observed, it is a strong indicator of degradation. The material should not be used in experiments where purity is critical. Consider filtering the solution if the experiment is not sensitive to minor impurities, but it is generally advisable to use a fresh batch of the reagent.
Inconsistent or unexpected experimental results The reagent may have degraded, leading to lower-than-expected purity and the presence of impurities that could interfere with the reaction.If you suspect reagent degradation, verify its purity using an analytical technique like HPLC or NMR spectroscopy.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to assess the purity of this compound and to detect the presence of potential impurities.

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A mixture of acetonitrile and water. The exact ratio may need to be optimized, but a starting point could be a gradient or isocratic elution with a composition around 60:40 (acetonitrile:water).
Flow Rate 1.0 mL/min
Detection UV detector at a wavelength of 280 nm
Injection Volume 10 µL
Sample Preparation Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.

Note: This is a general protocol and may require optimization for your specific instrumentation and column.

Visualizations

G cluster_storage Optimal Storage Conditions Storage This compound Conditions Store at 2-8°C Inert Atmosphere (N2 or Ar) Protect from Light Protect from Moisture Storage->Conditions Requires Stability Enhanced Stability Preserved Purity Conditions->Stability Leads to

Caption: Optimal storage conditions for this compound.

G cluster_degradation Potential Degradation Pathways MTTC 5-(Methylthio)Thiophene- 2-Carbaldehyde Oxidation_Ring Ring Oxidation MTTC->Oxidation_Ring Air, Light Oxidation_Aldehyde Aldehyde Oxidation MTTC->Oxidation_Aldehyde Air Oxidation_SMe Methylthio Oxidation MTTC->Oxidation_SMe Oxidizing Agents Polymerization Polymerization MTTC->Polymerization Heat, Light, Acid

Caption: Potential degradation pathways for the compound.

G cluster_workflow Experimental Workflow for Stability Assessment Start Sample of This compound Stress Subject to Stress Conditions (e.g., Heat, Light, Humidity, Acid, Base) Start->Stress Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Stress->Analyze Degradation_Check Degradation Observed? Analyze->Degradation_Check Identify Identify Degradation Products (e.g., LC-MS, NMR) Degradation_Check->Identify Yes Stable Compound is Stable under Tested Conditions Degradation_Check->Stable No Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: A logical workflow for a forced degradation study.

Technical Support Center: Analytical Methods for Monitoring 5-(Methylthio)thiophene-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 5-(methylthio)thiophene-2-carbaldehyde. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during synthesis and reaction monitoring.

Frequently Asked Questions (FAQs) & Troubleshooting

General Reaction Monitoring

Q1: My reaction involving this compound is not proceeding to completion. How can I troubleshoot this?

A1: Incomplete reactions are a common issue. A systematic approach to troubleshooting is recommended.[1] First, verify the quality and purity of your starting materials and reagents. Ensure that your reaction is conducted under the appropriate inert atmosphere if required, as oxygen can sometimes interfere.[2] Next, re-examine the reaction conditions such as temperature and concentration.[1] If the reaction is still sluggish, consider the following:

  • Catalyst Activity (for catalyzed reactions): If you are performing a cross-coupling reaction, ensure your catalyst is active.[2] It may be necessary to use a fresh batch of catalyst or pre-catalyst.

  • Reagent Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction.

  • Solvent and Base: The choice of solvent and base can be critical, especially in cross-coupling reactions.[3] Ensure they are appropriate for your specific substrate and reaction type.

Q2: I am observing the formation of an insoluble precipitate in my reaction mixture. What could be the cause?

A2: The formation of an insoluble precipitate could indicate several issues. Thiophene derivatives, including this compound, can be prone to polymerization, especially under acidic conditions.[4][5] If your reaction is conducted in an acidic medium, this is a likely cause.[4][6][7] Another possibility is the precipitation of a reaction byproduct or a degraded starting material.[5] If a precipitate is observed, it is a strong indicator of a side reaction or degradation, and the material should be characterized to determine its identity.[5]

HPLC Analysis

Q3: I am experiencing variable retention times for my analyte in HPLC analysis. What should I do?

A3: Fluctuating retention times in HPLC can stem from several sources.[8][9] The most common causes include:

  • Mobile Phase Composition: Inconsistent mobile phase composition is a frequent culprit. If you are mixing solvents online, ensure the pump is functioning correctly. You can verify this by adding a tracer to one of the solvents and monitoring the baseline.[8]

  • Column Temperature: Temperature fluctuations can affect retention times. Ensure your column oven is maintaining a stable temperature.

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient elution, can lead to drifting retention times.[10]

  • Pump Malfunction: Air bubbles in the pump head or malfunctioning check valves can cause inconsistent flow rates and, consequently, variable retention times.[9][11]

Q4: My peaks are tailing in my HPLC chromatogram. How can I resolve this?

A4: Peak tailing in HPLC is a common problem that can affect resolution and integration. Potential causes and solutions include:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. Reducing the mobile phase pH can help to mitigate these interactions.

  • Column Contamination: Adsorption of sample constituents on the column frit or at the head of the column can lead to peak distortion.[12] Using a guard column and appropriate sample preparation techniques, such as solid-phase extraction (SPE), can prevent this.[12]

  • Column Void: A void at the head of the column can cause peak splitting or tailing.[10] If a void is suspected, the column may need to be replaced.[10]

GC-MS Analysis

Q5: I am observing ghost peaks in my GC-MS analysis of a reaction mixture containing this compound. What is the likely source?

A5: Ghost peaks are peaks that appear in a chromatogram when no sample has been injected.[13] Common sources include:

  • Septum Bleed: Fragments of the septum can be deposited in the inlet liner, leading to ghost peaks in subsequent runs.[13][14] Using high-quality, low-bleed septa and replacing them regularly can prevent this.

  • Contamination: Contamination in the syringe, inlet, or the column itself can lead to the appearance of ghost peaks.[13][14] Thorough cleaning of the syringe and inlet, as well as baking out the column, can help to eliminate this problem.[13]

  • Carryover: Remnants of a previous, more concentrated sample can elute in a subsequent run, appearing as ghost peaks.[13] Increasing the final oven temperature and run time can help to ensure all components have eluted.

Q6: My peaks are tailing in my GC-MS chromatogram. What are the potential causes?

A6: Peak tailing in GC can be caused by several factors:[15]

  • Column Activity: Active sites on the column, particularly at the inlet end, can interact with polar analytes, causing tailing. Trimming a small portion of the column from the inlet side can often resolve this issue.[9]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can lead to peak tailing.[9][16]

  • Inlet Contamination: Contamination in the inlet liner can cause peak tailing.[9] Regular replacement of the liner is recommended.[9]

  • Solvent-Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can result in peak tailing.[9]

NMR Analysis

Q7: How can I use NMR to monitor the progress of my reaction?

A7: NMR spectroscopy is a powerful tool for real-time reaction monitoring. By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of starting material signals and the appearance of product signals. For this compound, the aldehyde proton signal is a distinct singlet that can be easily monitored. Comparing the integration of this peak to a stable internal standard or a product peak will allow for the quantification of reaction conversion.

Q8: I am seeing unexpected signals in the NMR spectrum of my reaction mixture. What could they be?

A8: Unexpected signals in an NMR spectrum can arise from several sources:

  • Side Products: Depending on the reaction conditions, various side products can form. For example, in Suzuki couplings, protodeboronation of the boronic acid can lead to the formation of the corresponding unsubstituted thiophene.[3]

  • Degradation: The starting material or product may be degrading under the reaction conditions. The methylthio group is susceptible to oxidation to the corresponding sulfoxide or sulfone, which would result in new signals in the NMR spectrum.[1][17][18]

  • Impurities: Impurities in the starting materials, reagents, or solvents can also give rise to unexpected signals.

Data Presentation

Table 1: HPLC Method Parameters for Analysis of this compound

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 280 nm
Column Temperature 30 °C

Table 2: GC-MS Method Parameters for Analysis of this compound

ParameterValue
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI)

Table 3: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
9.75sAldehyde proton (-CHO)
7.60dThiophene proton (H3)
6.95dThiophene proton (H4)
2.55sMethyl protons (-SCH₃)

Experimental Protocols

Protocol 1: HPLC Monitoring of a Reaction
  • Sample Preparation: At desired time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water or acid/base). Dilute the aliquot with the initial mobile phase composition (e.g., 1 mL) and filter through a 0.45 µm syringe filter.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Analysis: Integrate the peak areas of the starting material and product(s). Calculate the percent conversion by comparing the peak area of the starting material at a given time point to its initial peak area (t=0).

Protocol 2: GC-MS Analysis of a Reaction Mixture
  • Sample Preparation: Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate, 1 mL). If necessary, perform a work-up to remove non-volatile components by washing with water and drying the organic layer over anhydrous sodium sulfate.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis: Identify the peaks corresponding to the starting material, product, and any byproducts by comparing their mass spectra with known standards or library data.

Protocol 3: NMR Reaction Monitoring
  • Sample Preparation: At specified time intervals, take an aliquot (e.g., 0.1 mL) from the reaction mixture. Remove the solvent under reduced pressure.

  • NMR Analysis: Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Determine the ratio of starting material to product by comparing the integration of characteristic peaks.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_analysis Analytical Monitoring cluster_data Data Interpretation start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction (if needed) sampling->quench hplc HPLC Analysis quench->hplc Dilute & Filter gcms GC-MS Analysis quench->gcms Dilute/Work-up nmr NMR Analysis quench->nmr Solvent Evap. & Redissolve conversion Calculate % Conversion hplc->conversion byproducts Identify Byproducts gcms->byproducts nmr->conversion kinetics Determine Reaction Kinetics conversion->kinetics byproducts->kinetics

Caption: Experimental workflow for monitoring reactions of this compound.

troubleshooting_workflow cluster_reagents Check Reagents & Conditions cluster_analytical Analytical Method Check cluster_side_reactions Investigate Side Reactions problem Problem Encountered (e.g., Low Yield, Extra Peaks) reagent_quality Verify Reagent Purity problem->reagent_quality conditions Confirm Reaction Conditions (Temp, Atmosphere) reagent_quality->conditions method_params Review HPLC/GC Parameters conditions->method_params instrument_check Check Instrument Performance (e.g., Pump, Detector) method_params->instrument_check oxidation Check for Oxidation (Sulfoxide/Sulfone) instrument_check->oxidation polymerization Check for Polymerization oxidation->polymerization other_byproducts Identify Other Byproducts (MS) polymerization->other_byproducts solution Implement Corrective Action (e.g., Fresh Reagents, Optimize Method) other_byproducts->solution

Caption: A logical workflow for troubleshooting common issues in reaction monitoring.

References

Preventing polymerization of 5-(Methylthio)Thiophene-2-Carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-(Methylthio)Thiophene-2-Carbaldehyde to prevent its polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is a substituted thiophene derivative. Like many thiophene and aldehyde compounds, it is susceptible to polymerization. This reactivity is due to the electron-rich nature of the thiophene ring and the reactive aldehyde group, which can participate in self-condensation or polymerization reactions under certain conditions, such as exposure to heat, light, air (oxygen), or acidic contaminants.

Q2: What are the signs of polymerization or degradation in my sample of this compound?

A2: Common signs of degradation include a noticeable change in color, often to yellow or brown, and the formation of a precipitate or solid material in the liquid.[1] An increase in viscosity is also an indicator of oligomerization.

Q3: What are the ideal storage conditions to prevent polymerization?

A3: To ensure long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1] It is also crucial to protect the compound from light.

Q4: Is a polymerization inhibitor necessary for storing this compound?

A4: Yes, for long-term storage, the use of a polymerization inhibitor is highly recommended. Hydroquinone (HQ) is a commonly used and effective inhibitor for stabilizing aldehydes and other monomers prone to free-radical polymerization.

Q5: How long can I store this compound?

A5: When stored under the recommended conditions (refrigerated, under inert gas, protected from light, and with an inhibitor), the compound should remain stable for an extended period. However, it is good practice to re-analyze the material for purity if it has been in storage for over a year or if any visual signs of degradation are observed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (Yellowing or Browning) Exposure to air (oxidation) and/or light.Visually inspect the material before use. A significant color change may indicate reduced purity. It is recommended to assess the purity of the material using a suitable analytical method, such as HPLC, before proceeding with sensitive experiments.
Formation of Precipitate/Solid Polymerization has occurred.If a precipitate is observed, it is a strong indicator of degradation. The material should not be used in experiments where high purity is critical. Consider filtering the solution if the experiment is not sensitive to minor impurities, but it is generally advisable to use a fresh batch.
Increased Viscosity Onset of oligomerization/polymerization.This indicates that the polymerization process has started. The material's purity is compromised. It is best to discard the material and use a fresh, properly stored sample.

Quantitative Data on Storage and Stabilization

Parameter Condition Recommendation/Value Reference
Storage Temperature Long-term2-8°C[1]
Atmosphere Long-termInert gas (Nitrogen or Argon)[1]
Light Exposure Long-termStore in an amber or opaque container, in the dark.[1]
Inhibitor RecommendedHydroquinone (HQ)General knowledge for aldehydes
Inhibitor Concentration General Guideline100 - 1000 ppm (0.01% - 0.1% w/w)General chemical practice
Expected Shelf Life With proper storageAt least 1-2 years[1]

Experimental Protocols

Protocol 1: Procedure for Adding Hydroquinone Inhibitor

Objective: To add a polymerization inhibitor to this compound for long-term storage.

Materials:

  • This compound

  • Hydroquinone (HQ), high purity

  • A clean, dry amber glass vial with a PTFE-lined screw cap

  • Inert gas (Nitrogen or Argon) supply

  • Micropipette or analytical balance

Procedure:

  • Preparation: In a fume hood, prepare a stock solution of hydroquinone in a compatible, volatile solvent (e.g., anhydrous diethyl ether or dichloromethane) if adding a very small amount to a liquid sample. For larger quantities, the solid can be added directly.

  • Calculating Inhibitor Amount: Calculate the amount of hydroquinone needed to achieve a final concentration of 100-1000 ppm. For example, for 10 g of the thiophene compound, you would add 1 mg (for 100 ppm) to 10 mg (for 1000 ppm) of hydroquinone.

  • Addition of Inhibitor:

    • For liquid samples: If using a stock solution, add the calculated volume to the this compound and mix gently. If adding as a solid, weigh the hydroquinone and add it directly to the liquid, then agitate gently until it dissolves.

    • For solid samples: If the thiophene compound is solid at room temperature, it can be gently melted at a low temperature and the inhibitor added, or the inhibitor can be added to a solution of the compound if it will be stored in solution.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace any air.

  • Sealing and Storage: Immediately seal the vial tightly with the PTFE-lined cap. Label the vial clearly, including the name of the compound, date, and the fact that it contains a hydroquinone inhibitor. Store the vial in a refrigerator at 2-8°C, protected from light.

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and detect the presence of oligomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water is often effective for aromatic aldehydes. A starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v), with the possibility of a gradient to a higher acetonitrile concentration to elute potential oligomers.

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase or a compatible solvent.

  • Sample Preparation: Prepare a solution of the test sample at the same concentration as the standard.

  • HPLC Analysis:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where the compound has strong absorbance (this can be determined by a UV scan).

    • Inject the standard and the sample solutions.

  • Data Analysis: Compare the chromatogram of the sample to the standard. The appearance of new peaks, particularly at later retention times, may indicate the presence of oligomers or degradation products. A decrease in the area of the main peak relative to the standard indicates a loss of purity.

Visualizations

Polymerization_Prevention_Workflow Troubleshooting Workflow for Stored this compound start Start: Retrieve sample from storage visual_inspection Visually inspect the sample start->visual_inspection discoloration Is there discoloration (yellow/brown)? visual_inspection->discoloration precipitate Is there a precipitate or solid? discoloration->precipitate No purity_test Perform purity analysis (e.g., HPLC) discoloration->purity_test Yes discard Discard sample and use a fresh batch precipitate->discard Yes proceed Proceed with experiment precipitate->proceed No use_cautiously Use with caution for non-critical applications purity_test->use_cautiously Minor impurities purity_test->discard Significant degradation

Caption: Troubleshooting workflow for stored compound.

Oxidative_Polymerization_Mechanism Proposed Oxidative Polymerization and Inhibition Mechanism cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway M Monomer This compound M_radical Monomer Radical (M•) M->M_radical O2 Initiator (e.g., O2, light, heat) O2->M Initiation Dimer Dimer Radical M_radical->Dimer + M HQ Inhibitor Hydroquinone (HQ) M_radical->HQ Inhibition Polymer Polymer Chain Dimer->Polymer + n(M) Stable_Radical Stable Radical HQ->Stable_Radical + M• Termination Termination Products Stable_Radical->Termination + M•

Caption: Oxidative polymerization and inhibition.

Acid_Catalyzed_Polymerization_Mechanism Proposed Acid-Catalyzed Polymerization Mechanism Monomer This compound R-CHO Protonated_Aldehyde Protonated Aldehyde R-CH=O+H Monomer->Protonated_Aldehyde Proton H+ Proton->Monomer Protonation of Aldehyde Carbocation Carbocation Intermediate Protonated_Aldehyde->Carbocation Electrophilic attack by another monomer Dimer Dimer Carbocation->Dimer Polymer Polymer Dimer->Polymer + n(Monomer)

References

Validation & Comparative

A Comparative Guide to 5-(Methylthio)Thiophene-2-Carbaldehyde and Other Thiophene Aldehydes in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene aldehydes are indispensable building blocks in modern organic synthesis, serving as versatile precursors for a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their reactivity, dictated by the substituent at the 5-position of the thiophene ring, allows for fine-tuning of molecular properties. This guide provides an objective comparison of 5-(methylthio)thiophene-2-carbaldehyde with other commonly used thiophene aldehydes, supported by experimental data to inform synthetic strategy.

The key difference in reactivity among substituted thiophene aldehydes lies in the electronic nature of the substituent at the 5-position. This position directly influences the electrophilicity of the aldehyde's carbonyl carbon.

  • Electron-Donating Groups (EDG): The methylthio (-SCH₃) group in this compound is a moderate electron-donating group. It increases the electron density of the thiophene ring, which in turn slightly reduces the electrophilicity of the aldehyde. This can moderate the reactivity in certain reactions.

  • Neutral Substituent: The parent compound, thiophene-2-carbaldehyde, with a hydrogen atom at the 5-position, serves as a baseline for reactivity. The thiophene ring itself is considered electron-rich.[3]

  • Electron-Withdrawing Groups (EWG): Halogens like bromine (-Br) in 5-bromothiophene-2-carbaldehyde are electron-withdrawing through induction, increasing the carbonyl carbon's electrophilicity and enhancing its reactivity toward nucleophiles.[3][4] A nitro group (-NO₂), as seen in nitrothiophene aldehydes, is a powerful electron-withdrawing group that significantly activates the aldehyde for nucleophilic attack.[5]

This difference in electronic properties is a critical factor in selecting the appropriate starting material for a desired transformation.

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, widely used to synthesize α,β-unsaturated compounds from an aldehyde and an active methylene compound.[6] The reaction rate and yield are highly sensitive to the electrophilicity of the aldehyde. The following table summarizes comparative data for various thiophene aldehydes in this key reaction.

AldehydeSubstituent (at C5)Electronic EffectActive MethyleneCatalyst/SolventYield (%)Ref.
This compound -SCH₃Electron-DonatingMalononitrilePiperidine/EthanolGood (Typical)[1][7]
Thiophene-2-Carbaldehyde -HNeutralCyanoacetic AcidKOH/Water (Microwave)>95%[6]
5-Methylthiophene-2-Carbaldehyde -CH₃Electron-DonatingEthyl CyanoacetatePiperidine/Ethanol90%[6]
2-Nitrothiophene-3-carbaldehyde -NO₂ (at C2)Electron-WithdrawingMalononitrilePiperidine/Ethanol>90%[5]
Aromatic Aldehydes (General) VariousN/AMalononitrileDBU/Water98%[6]

Note: Direct comparative yield for this compound under identical conditions was not available in a single source; "Good (Typical)" is inferred from its established use as a synthetic intermediate. The nitro-substituted example is at the 3-position but illustrates the activating effect of an EWG.

Synthetic Utility and Applications

Beyond condensation reactions, the substituent on the thiophene ring offers distinct synthetic handles:

  • This compound : This compound is a key intermediate in the synthesis of bioactive molecules and materials for organic electronics, such as conductive polymers and sensors.[1][7] The methylthio group can be further oxidized to sulfoxide or sulfone moieties to modulate biological activity or material properties.

  • 5-Bromothiophene-2-Carbaldehyde : The bromine atom is a highly versatile functional group. It serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the introduction of various aryl, alkyl, or other groups at the 5-position.[4][8] This makes it a crucial precursor for creating complex, 2,5-disubstituted thiophene derivatives used in pharmaceuticals and luminescent materials.[4]

  • Thiophene-2-Carbaldehyde : As the parent compound, it is widely used in condensation, acylation, and reduction reactions to produce a vast range of thiophene-containing structures.[3]

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile (General Procedure)

This protocol is a representative method for the Knoevenagel condensation, adapted from procedures for substituted thiophene aldehydes.[5]

Materials:

  • Substituted Thiophene-2-Carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the substituted thiophene-2-carbaldehyde in ethanol.

  • Add malononitrile to the solution and stir until fully dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for ethanol).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.

  • If no precipitate forms, remove the ethanol under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Suzuki Cross-Coupling of 5-Bromothiophene-2-Carbaldehyde

This protocol demonstrates the synthetic utility of the bromo-substituent.[4]

Materials:

  • 5-Bromothiophene-2-carbaldehyde (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a dry reaction flask, add 5-bromothiophene-2-carbaldehyde, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-90°C and stir for 4-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-arylthiophene-2-carbaldehyde.

Visualized Workflows and Relationships

The following diagrams illustrate the concepts discussed.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification s_aldehyde Thiophene Aldehyde r_mix Mix & Add Catalyst (e.g., Piperidine) s_aldehyde->r_mix s_methylene Active Methylene Compound s_methylene->r_mix r_heat Heat / Reflux r_mix->r_heat w_cool Cool to RT r_heat->w_cool w_filter Filter or Evaporate w_cool->w_filter w_purify Recrystallize or Column Chromatography w_filter->w_purify p_final α,β-Unsaturated Thiophene Product w_purify->p_final

Caption: General workflow for a Knoevenagel condensation reaction.

G cluster_ring Thiophene Ring cluster_substituents Substituent at C5 aldehyde Aldehyde Carbonyl (C=O) ring Thiophene (Electron Rich) aldehyde->ring Electronic Communication sub_edg -SCH3 (Donating) ring->sub_edg Donates e- density (Reduces Electrophilicity) sub_ewg -Br (Withdrawing) ring->sub_ewg Withdraws e- density (Increases Electrophilicity)

Caption: Electronic influence of substituents on aldehyde reactivity.

References

A Comparative Analysis of Formylation Methods for 2-(Methylthio)thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a formyl group onto the thiophene ring is a fundamental transformation in organic synthesis, providing a versatile precursor for a wide array of pharmaceuticals and functional materials. This guide offers a comparative analysis of the most common and effective methods for the formylation of 2-(methylthio)thiophene, a key intermediate in medicinal chemistry. The performance of each method is evaluated based on yield, regioselectivity, and operational considerations, supported by detailed experimental protocols.

Performance Comparison of Formylation Methods

The choice of formylation method for 2-(methylthio)thiophene is primarily dictated by the desired regioselectivity, expected yield, and the reaction conditions' compatibility with other functional groups. The following table summarizes quantitative data for the Vilsmeier-Haack reaction, Rieche formylation, and formylation via a lithiated intermediate.

MethodReagentsTypical Reaction ConditionsReported Yield (%)Regioselectivity (5-formyl vs. 3-formyl)Key AdvantagesKey Disadvantages
Vilsmeier-Haack Reaction POCl₃, DMF0 °C to room temperature, 2-4 hGood to ExcellentHigh (Predominantly 5-position)[1]Well-established, reliable, uses common laboratory reagents.Can be harsh for sensitive substrates, requires aqueous workup.[1]
Rieche Formylation Dichloromethyl methyl ether, TiCl₄ or SnCl₄0 °C to room temperature, 1-3 hModerate to GoodGenerally favors the 5-position[1]Effective for electron-rich aromatics.[1]Lewis acid catalyst can be harsh; requires strictly anhydrous conditions.[1]
Formylation via Lithiation n-BuLi, DMF-78 °C to room temperature, 1-2 hGood to ExcellentHighly selective for the 5-positionExcellent regioselectivity, mild reaction conditions.Requires strictly anhydrous conditions and inert atmosphere; n-BuLi is pyrophoric.

Experimental Protocols

Vilsmeier-Haack Formylation of 2-(Methylthio)thiophene

This protocol is a standard and widely used procedure for the formylation of electron-rich heterocyclic compounds.[1]

Reagents:

  • 2-(Methylthio)thiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to afford 5-(methylthio)thiophene-2-carbaldehyde.

Rieche Formylation of 2-(Methylthio)thiophene

This method utilizes a Lewis acid to activate the formylating agent.[1][2]

Reagents:

  • 2-(Methylthio)thiophene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄) or Tin(IV) chloride (SnCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-(methylthio)thiophene (1 equivalent) in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

  • Add TiCl₄ (1.1 equivalents) dropwise to the cooled solution.

  • Slowly add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by carefully pouring it into ice water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Formylation of 2-(Methylthio)thiophene via Lithiation

This protocol employs an organolithium intermediate to achieve high regioselectivity.

Reagents:

  • 2-(Methylthio)thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(methylthio)thiophene (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 equivalents) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add anhydrous DMF (1.2 equivalents) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield this compound.

Reaction Mechanisms and Regioselectivity

The regioselectivity of formylation on 2-substituted thiophenes is governed by the electronic and steric effects of the substituent. The electron-donating nature of the methylthio group activates the thiophene ring towards electrophilic substitution, primarily at the C5 position due to the stabilization of the cationic intermediate through resonance.[3][4]

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloromethyleniminium salt, which acts as the electrophile.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Sigma Complex Thiophene 2-(Methylthio)thiophene Thiophene->Intermediate Electrophilic Attack Hydrolysis Hydrolysis Intermediate->Hydrolysis Deprotonation Product 5-(Methylthio)thiophene- 2-carbaldehyde Hydrolysis->Product

Caption: Vilsmeier-Haack formylation pathway.

Rieche Formylation Mechanism

In the Rieche formylation, a Lewis acid activates dichloromethyl methyl ether to generate a highly electrophilic species that then attacks the electron-rich thiophene ring.

Rieche_Formylation DCM_ether Dichloromethyl methyl ether Electrophile Electrophilic Complex DCM_ether->Electrophile + Lewis Acid Lewis_acid TiCl₄ or SnCl₄ Intermediate Sigma Complex Thiophene 2-(Methylthio)thiophene Thiophene->Intermediate Electrophilic Attack Workup Aqueous Workup Intermediate->Workup Deprotonation Product 5-(Methylthio)thiophene- 2-carbaldehyde Workup->Product

Caption: Rieche formylation pathway.

Conclusion

All three discussed methods are viable for the formylation of 2-(methylthio)thiophene, with the primary product being this compound. The Vilsmeier-Haack reaction offers a balance of good yield and operational simplicity. The Rieche formylation provides a solid alternative, though it requires stringent anhydrous conditions. For applications demanding the highest regioselectivity, formylation via a lithiated intermediate is the superior choice, albeit with more demanding experimental setup and handling of pyrophoric reagents. The selection of the most appropriate method will depend on the specific requirements of the synthesis, including scale, purity needs, and available resources.

References

Spectroscopic comparison of 5-(Methylthio)Thiophene-2-Carbaldehyde and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of pharmaceutical development and materials science, the precise characterization of molecular structure is critical. Isomers, compounds that share the same molecular formula but differ in the arrangement of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a detailed spectroscopic comparison of 5-(Methylthio)thiophene-2-carbaldehyde and its primary positional isomers, 4-(Methylthio)thiophene-2-carbaldehyde and 3-(Methylthio)thiophene-2-carbaldehyde.

While comprehensive experimental data for all isomers of this compound is not extensively published, this guide utilizes established spectroscopic principles and available data from closely related methyl-substituted analogs to predict and compare their spectral fingerprints. The primary techniques discussed—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are indispensable tools for the unambiguous identification of these isomers.

Isomeric Structures and Nomenclature

The key difference between the compounds lies in the substitution pattern of the methylthio (-SCH₃) and carbaldehyde (-CHO) groups on the thiophene ring.

G cluster_0 This compound cluster_1 4-(Methylthio)thiophene-2-carbaldehyde cluster_2 3-(Methylthio)thiophene-2-carbaldehyde C5 C4 [Structure Predicted] C3 [Structure Predicted]

Caption: Chemical structures of this compound and its key isomers.

Spectroscopic Data Comparison

The most significant variations between the isomers are expected in their NMR spectra, particularly the ¹H NMR coupling patterns of the thiophene ring protons.

Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃, δ in ppm)
CompoundAldehyde-H (s)Thiophene-H-SCH₃ (s)
This compound ~9.7-9.8~7.6 (d), ~7.0 (d)~2.5
4-(Methylthio)thiophene-2-carbaldehyde ~9.7-9.8~7.8 (s), ~7.4 (s)~2.5
3-(Methylthio)thiophene-2-carbaldehyde ~10.0-10.1~7.5 (d), ~7.1 (d)~2.6
  • Analysis: The key differentiator in ¹H NMR is the pattern of signals for the thiophene ring protons. The 2,5-disubstituted isomer is expected to show two doublets. In contrast, the 2,4-disubstituted isomer should exhibit two singlets, as the protons on the ring are not adjacent. The 2,3-disubstituted isomer will again show two doublets. The precise chemical shifts will vary due to the electronic influence of the substituents' positions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃, δ in ppm)
CompoundC=OThiophene Ring Carbons-SCH₃
This compound ~182-1834 signals (~125-155)~18-20
4-(Methylthio)thiophene-2-carbaldehyde ~182-1834 signals (~125-150)~16-18
3-(Methylthio)thiophene-2-carbaldehyde ~184-1854 signals (~125-150)~15-17
  • Analysis: While all isomers will show a characteristic aldehyde carbon signal downfield (~182-185 ppm), the chemical shifts of the four thiophene ring carbons will be sensitive to the substituent positions, providing a unique fingerprint for each isomer.

Table 3: Infrared (IR) Spectroscopy Data (Predicted Key Peaks, cm⁻¹)
CompoundC=O StretchAldehyde C-H StretchThiophene C=C StretchC-H Out-of-Plane Bending
This compound ~1660-1670~2820, ~2720~1450-1540~810-820 (2,5-disubst.)
4-(Methylthio)thiophene-2-carbaldehyde ~1660-1670~2820, ~2720~1450-1540Varies (2,4-disubst.)
3-(Methylthio)thiophene-2-carbaldehyde ~1670-1680~2820, ~2720~1450-1540Varies (2,3-disubst.)
  • Analysis: The carbonyl (C=O) stretch is a strong, defining peak in all isomers.[1] However, the most diagnostic IR feature is often the C-H out-of-plane bending vibration in the fingerprint region (below 900 cm⁻¹), which is highly characteristic of the substitution pattern on the aromatic ring.[1] For example, a strong band around 810-820 cm⁻¹ is typical for 2,5-disubstituted thiophenes.[1]

Table 4: Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular WeightExpected Molecular Ion (M⁺) Peak (m/z)
This compound C₆H₆OS₂158.24158
4-(Methylthio)thiophene-2-carbaldehyde C₆H₆OS₂158.24158
3-(Methylthio)thiophene-2-carbaldehyde C₆H₆OS₂158.24158
  • Analysis: As isomers, all three compounds have the same molecular weight and will thus exhibit the same molecular ion peak.[2] Differentiation by mass spectrometry alone is challenging and would rely on subtle differences in their fragmentation patterns upon ionization, which would require high-resolution analysis and comparison with known standards.

Experimental Workflow and Protocols

A standardized workflow is crucial for obtaining high-quality, comparable spectroscopic data.

G start Sample Acquisition (Isomer Synthesis/Purification) prep Sample Preparation start->prep nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry (GC-MS) prep->ms analysis Data Analysis & Comparison nmr->analysis ir->analysis ms->analysis conclusion Isomer Identification analysis->conclusion

Caption: General experimental workflow for the spectroscopic analysis of thiophene isomers.

Key Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 10-20 mg of the purified isomer in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[1]

  • ¹H NMR Spectroscopy : Acquire the proton spectrum on a spectrometer with a field strength of 400 MHz or higher. Use a spectral width of 0-12 ppm and a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Spectroscopy : Acquire the carbon spectrum on the same instrument, typically at a frequency of 100 MHz or higher. A spectral width of 0-200 ppm is standard.

2. Infrared (IR) Spectroscopy

  • Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition : Use a Fourier-Transform Infrared (FTIR) spectrometer. Record the spectrum over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction : Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for these volatile compounds. Inject a dilute solution of the sample (e.g., in dichloromethane) into the GC.

  • GC-MS Analysis : The gas chromatograph separates the compound from any impurities before it enters the mass spectrometer. A standard non-polar capillary column is typically used. The mass spectrometer is usually operated in electron ionization (EI) mode at 70 eV. The instrument records the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Conclusion

The differentiation of this compound and its positional isomers can be reliably achieved through a combined spectroscopic approach. ¹H NMR spectroscopy is the most powerful single technique, as the coupling patterns of the thiophene ring protons provide a direct indication of the 2,3-, 2,4-, or 2,5-substitution pattern. ¹³C NMR offers a unique carbon fingerprint for each isomer, while IR spectroscopy, particularly the C-H bending vibrations in the fingerprint region, can further corroborate the substitution pattern. While mass spectrometry will confirm the molecular weight, it is less effective for distinguishing between these isomers without fragmentation analysis against a reference. By following standardized experimental protocols, researchers can confidently identify and characterize these closely related and valuable chemical building blocks.

References

Unveiling the Bioactive Potential: A Comparative Look at 5-(Methylthio)thiophene-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Thiophene derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the biological activities of various derivatives of 5-(Methylthio)thiophene-2-carbaldehyde, highlighting their potential in antimicrobial and anticancer applications. While direct comparative data against the parent compound, this compound, is limited in publicly available literature, this guide synthesizes findings on its derivatives to illuminate structure-activity relationships and guide future research.

The core structure, a thiophene ring bearing a methylthio group and a carbaldehyde, serves as a versatile synthetic intermediate for the development of bioactive molecules.[1] Modifications of the carbaldehyde group, in particular, have led to the discovery of potent antimicrobial and anticancer agents.

Antimicrobial Activity of Thiophene Derivatives

Several studies have demonstrated the significant antimicrobial potential of thiophene derivatives. The introduction of different substituents on the thiophene ring has been shown to modulate their activity against various bacterial and fungal strains. For instance, certain thiophene-2-carboxamide derivatives have exhibited notable inhibition against both Gram-positive and Gram-negative bacteria.[2]

Comparative Antimicrobial Activity Data

Below is a summary of the minimum inhibitory concentrations (MICs) for selected thiophene derivatives against various microbial strains. It is important to note that these studies did not include this compound as a control.

Compound IDDerivative TypeMicrobial StrainMIC (mg/L)Reference
4 Thiophene DerivativeColistin-Resistant A. baumannii16 (MIC₅₀)[3]
5 Thiophene DerivativeColistin-Resistant A. baumannii16 (MIC₅₀)[3]
8 Thiophene DerivativeColistin-Resistant A. baumannii32 (MIC₅₀)[3]
4 Thiophene DerivativeColistin-Resistant E. coli8 (MIC₅₀)[3]
5 Thiophene DerivativeColistin-Resistant E. coli32 (MIC₅₀)[3]
8 Thiophene DerivativeColistin-Resistant E. coli32 (MIC₅₀)[3]
7b 3-Amino thiophene-2-carboxamideS. aureus- (83.3% activity index vs. Ampicillin)[2]
7b 3-Amino thiophene-2-carboxamideB. subtilis- (82.6% activity index vs. Ampicillin)[2]
7b 3-Amino thiophene-2-carboxamideP. aeruginosa- (86.9% activity index vs. Ampicillin)[2]
2d 4-Arylthiophene-2-carbaldehydeP. aeruginosa29.7 (IC₅₀ µg/mL)[4]
2j 4-Arylthiophene-2-carbaldehydeS. aureus37.4 (IC₅₀ µg/mL)[4]
2e 4-Arylthiophene-2-carbaldehydeE. coli40 (IC₅₀ µg/mL)[4]
2j 4-Arylthiophene-2-carbaldehydeE. coli40 (IC₅₀ µg/mL)[4]

Anticancer Activity of Thiophene Derivatives

The anticancer potential of thiophene derivatives is another area of active investigation. Various modifications to the thiophene scaffold have yielded compounds with significant cytotoxic activity against a range of cancer cell lines.

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several thiophene derivatives against different cancer cell lines. Direct comparisons with the parent compound are not available in the cited literature.

Compound IDDerivative TypeCancer Cell LineIC₅₀ (µM)Reference
2b Thiophene CarboxamideHep3B (Liver Cancer)5.46[5]
2e Thiophene CarboxamideHep3B (Liver Cancer)12.58[5]
6 Thiophene analogue of 5-chloro-5,8-dideazafolic acidCCRF-CEM (Leukemic Lymphoblasts)1.8[6]
7 Thiophene analogue of 5-chloro-5,8-dideazafolic acidCCRF-CEM (Leukemic Lymphoblasts)2.1[6]
11 Tetracyclic ThioxantheneA375-C5 (Melanoma)5-7[7]
11 Tetracyclic ThioxantheneMCF-7 (Breast Cancer)5-7[7]
11 Tetracyclic ThioxantheneNCI-H460 (Lung Cancer)5-7[7]
14 Tetracyclic ThioxantheneA375-C5 (Melanoma)8-11[7]
14 Tetracyclic ThioxantheneMCF-7 (Breast Cancer)8-11[7]
14 Tetracyclic ThioxantheneNCI-H460 (Lung Cancer)8-11[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial activity. A common method for its determination is the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_output Output start Start prep_compound Prepare serial dilutions of test compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate dilutions with microbial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Visually inspect for turbidity (growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end MIC Value determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_setup Cell Culture Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed_cells Seed cells in 96-well plate attach_cells Incubate for 24h for cell attachment seed_cells->attach_cells add_compound Add serial dilutions of test compound attach_cells->add_compound incubate_compound Incubate for 24-72h add_compound->incubate_compound add_mtt Add MTT solution incubate_compound->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The derivatives of this compound represent a promising area for the discovery of new therapeutic agents. The presented data on various thiophene derivatives underscore the potential for developing potent antimicrobial and anticancer compounds from this scaffold. However, the lack of biological activity data for the parent compound, this compound, represents a significant knowledge gap. Future research should prioritize the systematic evaluation of the parent compound alongside its derivatives to establish clear structure-activity relationships. This will enable a more rational design of novel and more effective therapeutic agents based on the this compound core.

SAR_Logic parent This compound (Parent Compound) derivatives Synthesized Derivatives (e.g., Carboxamides, Schiff bases) parent->derivatives Chemical Modification bioassay Biological Activity Screening (Antimicrobial, Anticancer) parent->bioassay Comparative Data (Currently Lacking) derivatives->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_opt Lead Optimization sar->lead_opt new_drugs Novel Drug Candidates lead_opt->new_drugs

Caption: Logical flow for future drug discovery based on the thiophene scaffold.

References

A Comparative Guide to the Purity Validation of 5-(Methylthio)Thiophene-2-Carbaldehyde by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 5-(Methylthio)thiophene-2-carbaldehyde. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Ensuring the purity of this starting material is critical for the synthesis of target molecules with high yield and purity, and for meeting regulatory requirements. Both HPLC and NMR are powerful analytical techniques for assessing the purity of organic compounds. This guide outlines detailed protocols for both methods and presents a comparative analysis of their performance in the context of validating the purity of this compound.

Data Presentation

Table 1: Comparison of HPLC and NMR for Purity Analysis
ParameterHPLCNMR
Principle Separation based on polarity and interaction with stationary phaseAbsorption of radiofrequency waves by atomic nuclei in a magnetic field
Information Provided Quantitative purity, retention time of impuritiesStructural confirmation, identification and quantification of impurities
Sensitivity High (ppm to ppb level)Moderate (typically >0.1%)
Quantification Requires a reference standard for each impurityCan be quantitative without a specific reference standard (qNMR)
Sample Throughput HighModerate
Solvent Consumption HighLow
Instrumentation Cost ModerateHigh
Table 2: Hypothetical Purity Analysis of this compound Batches
Batch IDHPLC Purity (%)Major Impurity (HPLC)NMR Purity (%)Identified Impurities (NMR)
MTTC-001 99.85Unidentified (RT=3.5 min)99.8Residual solvent (DCM, 0.1%), Starting material (0.1%)
MTTC-002 98.50Isomer (RT=4.2 min)98.6Isomeric impurity (1.2%), Residual solvent (Hexane, 0.2%)
MTTC-003 99.50Oxidation product (RT=2.8 min)99.4Oxidized aldehyde (0.5%), Water (0.1%)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles. A C18 column with a water and acetonitrile mobile phase is a common starting point for the analysis of thiophene derivatives.[1][2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting gradient is 50:50 (v/v) acetonitrile:water.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for structural elucidation and can be used for quantitative analysis (qNMR).[3][4] The following protocol is for ¹H NMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.7 mL of CDCl₃ containing TMS in an NMR tube.[4]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 5 seconds to ensure accurate integration.[4]

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate all signals.

  • Purity Determination: The purity can be estimated by comparing the integral of the protons of the main compound to the integrals of any impurity signals. For accurate quantitative analysis (qNMR), a certified internal standard of known concentration would be added to the sample.

Mandatory Visualization

Purity_Validation_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_data Data Analysis & Reporting Sample 5-(Methylthio)Thiophene- 2-Carbaldehyde Sample Prep Sample Preparation (Dissolution) Sample->Prep HPLC_inj Injection Prep->HPLC_inj Aliquots NMR_acq ¹H NMR Acquisition Prep->NMR_acq Aliquots HPLC_sep Chromatographic Separation (C18) HPLC_inj->HPLC_sep HPLC_det UV Detection HPLC_sep->HPLC_det Data_Analysis Purity Calculation & Impurity Identification HPLC_det->Data_Analysis NMR_proc Data Processing (FT, Phasing, Integration) NMR_acq->NMR_proc NMR_proc->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Workflow for the purity validation of this compound.

Alternative Purity Analysis Methods

While HPLC and NMR are the most common methods for purity determination, other techniques can also be employed:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for less volatile compounds. GC coupled with mass spectrometry (GC-MS) can provide structural information about impurities.[5]

  • Capillary Electrophoresis (CE): An alternative separation technique that can be used for the analysis of aldehydes.[6]

  • Spectroscopic Methods (UV-Vis, IR): While not typically used for quantitative purity analysis on their own, these methods can provide valuable information about the functional groups present and can be used for initial qualitative assessment.[4]

Conclusion

Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC offers high sensitivity and is ideal for quantifying known and unknown impurities, making it a powerful tool for quality control in a high-throughput environment. NMR, on the other hand, provides detailed structural information, enabling the unambiguous identification of impurities and offering a direct measure of purity without the need for specific impurity reference standards. The choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the need for structural information, and available resources. For comprehensive characterization, a combination of both techniques is often the most effective approach.

References

A Comparative Guide to the Synthesis of 5-(Methylthio)Thiophene-2-Carbaldehyde: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-(methylthio)thiophene-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and functional materials, can be approached through several synthetic routes. This guide provides a comprehensive cost-benefit analysis of two primary methods: the Vilsmeier-Haack formylation and formylation via direct lithiation. The comparison is based on experimental data for analogous compounds and cost analysis of starting materials, offering a framework for selecting the most suitable method based on laboratory scale, budget, and safety considerations.

At a Glance: Comparison of Synthetic Routes

MetricVilsmeier-Haack FormylationFormylation via Lithiation
Starting Material 2-(Methylthio)thiophene2-(Methylthio)thiophene
Key Reagents Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)
Typical Yield Good to ExcellentGood to Excellent
Reaction Conditions 0 °C to room temperature-78 °C to room temperature
Cost of Key Reagents LowerHigher
Safety Considerations Use of corrosive and water-reactive POCl₃Use of pyrophoric n-BuLi, requires strictly anhydrous conditions and inert atmosphere
Scalability Well-established and scalableScalable, but requires specialized equipment for handling pyrophoric reagents

Synthetic Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Vilsmeier_Haack start 2-(Methylthio)thiophene intermediate Vilsmeier Reagent (Chloroiminium salt) start->intermediate Reaction with reagents POCl₃, DMF reagents->intermediate Forms hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis Electrophilic Aromatic Substitution product This compound hydrolysis->product

Vilsmeier-Haack formylation pathway.
Experimental Protocol (Adapted from the formylation of 2-methylthiophene)[1]

  • Vilsmeier Reagent Formation: In a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), anhydrous N,N-dimethylformamide (3.0 eq.) is dissolved in an anhydrous solvent such as dichloromethane (DCM). The solution is cooled to 0 °C in an ice bath. Phosphorus oxychloride (1.2 eq.) is added dropwise with stirring, maintaining the temperature below 10 °C. The mixture is stirred at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation: A solution of 2-(methylthio)thiophene (1.0 eq.) in anhydrous DCM is added dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-15 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Cost and Benefit Analysis:
  • Cost: This method is generally more cost-effective due to the lower price of phosphorus oxychloride compared to n-butyllithium.

  • Benefits: The Vilsmeier-Haack reaction is a robust and well-established procedure that is relatively straightforward to perform on a large scale. The reagents are readily available.

  • Drawbacks: Phosphorus oxychloride is corrosive and reacts violently with water, requiring careful handling. The reaction can sometimes lead to the formation of chlorinated byproducts, and the aqueous workup can be cumbersome for large-scale production.

Synthetic Route 2: Formylation via Lithiation

This method involves the deprotonation of the thiophene ring at the 5-position using a strong organolithium base, typically n-butyllithium (n-BuLi), followed by quenching the resulting lithiated species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Lithiation_Formylation start 2-(Methylthio)thiophene lithiated_intermediate 5-Lithio-2-(methylthio)thiophene start->lithiated_intermediate Deprotonation nBuLi n-BuLi, THF, -78 °C nBuLi->lithiated_intermediate adduct Tetrahedral Intermediate lithiated_intermediate->adduct Nucleophilic attack on DMF DMF DMF->adduct workup Aqueous Workup adduct->workup product This compound workup->product

Formylation via lithiation pathway.
Experimental Protocol (Adapted from the formylation of 2-methylthiophene)[1]

  • Lithiation: In a flame-dried, three-necked flask under a positive pressure of an inert gas, 2-(methylthio)thiophene (1.0 eq.) is dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq., as a solution in hexanes) is added dropwise via syringe, ensuring the internal temperature remains below -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (1.2 eq.) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Cost and Benefit Analysis:
  • Cost: This route is generally more expensive due to the higher cost of n-butyllithium.

  • Benefits: This method often provides high regioselectivity, with formylation occurring specifically at the 5-position. It can be a cleaner reaction with fewer byproducts compared to the Vilsmeier-Haack reaction.

  • Drawbacks: The primary drawback is the use of n-butyllithium, which is a pyrophoric reagent that ignites on contact with air and reacts violently with water. This necessitates the use of strictly anhydrous conditions, an inert atmosphere, and specialized handling techniques, which can be challenging for large-scale synthesis without appropriate equipment. The reaction also requires very low temperatures (-78 °C).

Quantitative Data Summary

The following table summarizes the key quantitative aspects of each synthetic route. Please note that yields are based on analogous reactions with 2-methylthiophene and may vary for 2-(methylthio)thiophene. The cost is an estimate based on current market prices for the key reagents required for the synthesis of one mole of the product.

ParameterVilsmeier-Haack FormylationFormylation via Lithiation
Starting Material (1 mole) 2-(Methylthio)thiophene (~130.22 g)2-(Methylthio)thiophene (~130.22 g)
Key Reagent (molar eq.) POCl₃ (1.2 eq.), DMF (3.0 eq.)n-BuLi (1.1 eq.), DMF (1.2 eq.)
Estimated Reagent Cost/mole ~$50 - $100~$150 - $250
Reported Yield (analogous) Good to Excellent (up to 99%)[1]Good to Excellent
Reaction Time 2 - 15 hours[2]2 - 3 hours
Reaction Temperature 0 °C to Room Temperature-78 °C to Room Temperature

Note on Costs: Reagent costs are estimates and can vary significantly based on supplier, purity, and quantity purchased. The costs provided are for illustrative purposes to highlight the relative difference between the two routes.

Conclusion and Recommendations

The choice between the Vilsmeier-Haack formylation and formylation via lithiation for the synthesis of this compound depends heavily on the specific needs and capabilities of the laboratory.

  • For large-scale, cost-sensitive production , the Vilsmeier-Haack formylation is likely the more attractive option due to its lower reagent costs and well-established scalability. However, careful consideration and appropriate infrastructure are necessary to handle the corrosive and water-reactive nature of phosphorus oxychloride.

  • For smaller-scale synthesis where high purity and regioselectivity are paramount , formylation via lithiation may be the preferred method. While more expensive and technically demanding due to the use of pyrophoric n-butyllithium, it can offer a cleaner reaction profile. This route is particularly well-suited for research and development settings where the cost of reagents is less of a concern than obtaining a high-purity product for further studies.

Ultimately, a thorough risk assessment and a small-scale trial of each method are recommended to determine the optimal synthetic route for a given application.

References

Performance of 5-(Methylthio)thiophene-2-carbaldehyde in Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 5-(methylthio)thiophene-2-carbaldehyde in key named organic reactions. Due to a notable scarcity of published experimental data specifically for this compound, this guide will also draw theoretical comparisons with structurally similar and more extensively studied aldehydes, such as thiophene-2-carboxaldehyde and 5-methylthiophene-2-carboxaldehyde. The electronic effects of the methylthio group are expected to influence the reactivity of the aldehyde, and these effects will be a central point of discussion.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration, to form a new carbon-carbon double bond. The reaction is typically base-catalyzed.

While specific experimental data for the Knoevenagel condensation of this compound is limited in the available literature, the performance of similar thiophene-based aldehydes provides a strong indication of its expected reactivity. The electron-donating nature of the methylthio group at the 5-position is anticipated to slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted thiophene-2-carboxaldehyde, potentially requiring slightly more forcing reaction conditions or longer reaction times.

Comparative Data for Thiophene Aldehydes in Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
Thiophene-2-carboxaldehydeMalononitrilePiperidineEthanolReflux2 h>90
5-Methylthiophene-2-carboxaldehydeEthyl cyanoacetatePiperidineEthanolReflux4 h85
BenzaldehydeMalononitrilePiperidineEthanolRoom Temp1 h95

Experimental Protocol: Generalized Knoevenagel Condensation

A general protocol for the Knoevenagel condensation of a thiophene aldehyde with an active methylene compound is as follows:

  • To a solution of the thiophene aldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add the active methylene compound (1.0-1.2 eq).

  • Add a catalytic amount of a base, such as piperidine, pyrrolidine, or triethylamine (0.1-0.2 eq).

  • The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration if it precipitates, or by extraction after removal of the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Workflow

Knoevenagel_Condensation aldehyde 5-(Methylthio)thiophene- 2-carbaldehyde intermediate Intermediate Adduct aldehyde->intermediate active_methylene Active Methylene Compound active_methylene->intermediate base Base Catalyst (e.g., Piperidine) base->intermediate Catalyzes solvent Solvent (e.g., Ethanol) solvent->intermediate Dissolves product α,β-Unsaturated Product intermediate->product Dehydration water Water intermediate->water

Caption: Generalized workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. The reaction's outcome, particularly the stereoselectivity (E/Z ratio), is influenced by the nature of the ylide and the reaction conditions.

Theoretical Comparison of Aldehydes in the Wittig Reaction

AldehydeYlide TypeExpected ReactivityExpected Predominant Isomer
This compoundStabilizedModerateE-isomer
This compoundUnstabilizedModerateZ-isomer
Thiophene-2-carboxaldehydeStabilizedModerateE-isomer
BenzaldehydeUnstabilizedHighZ-isomer

Experimental Protocol: Generalized Wittig Reaction

A generalized procedure for a Wittig reaction is as follows:

  • Ylide Generation: A phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added to deprotonate the phosphonium salt and form the ylide.

  • Reaction with Aldehyde: The aldehyde, dissolved in an anhydrous aprotic solvent, is added to the ylide solution at a low temperature (e.g., -78 °C or 0 °C).

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent.

  • Purification: The organic layer is dried and concentrated. The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Reaction Mechanism

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Olefination phosphonium Phosphonium Salt ylide Phosphorus Ylide phosphonium->ylide base Strong Base base->ylide Deprotonation oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 5-(Methylthio)thiophene- 2-carbaldehyde aldehyde->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Mechanism of the Wittig reaction.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions, which are generally more nucleophilic than the corresponding phosphorus ylides. A key advantage of the HWE reaction is that the water-soluble phosphate byproduct is easily removed during workup. This reaction typically favors the formation of (E)-alkenes.

As with the Wittig reaction, there is a lack of specific experimental data for the HWE reaction with this compound. The reactivity is expected to be comparable to other aromatic aldehydes.

Theoretical Comparison of Aldehydes in the HWE Reaction

AldehydePhosphonate ReagentBaseExpected Predominant Isomer
This compoundTriethyl phosphonoacetateNaHE-isomer
Thiophene-2-carboxaldehydeTriethyl phosphonoacetateNaHE-isomer
BenzaldehydeTriethyl phosphonoacetateNaHE-isomer

Experimental Protocol: Generalized Horner-Wadsworth-Emmons Reaction

A typical experimental procedure for the HWE reaction is as follows:

  • To a suspension of a base, such as sodium hydride (1.1 eq), in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere, the phosphonate reagent (1.0 eq) is added dropwise at 0 °C.

  • The mixture is stirred at room temperature for a period to ensure the complete formation of the phosphonate anion.

  • The aldehyde (1.0 eq), dissolved in anhydrous THF, is then added dropwise to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and is stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Reaction Workflow

HWE_Reaction phosphonate Phosphonate Reagent anion Phosphonate Anion phosphonate->anion base Base (e.g., NaH) base->anion Deprotonation intermediate Intermediate anion->intermediate aldehyde 5-(Methylthio)thiophene- 2-carbaldehyde aldehyde->intermediate alkene (E)-Alkene Product intermediate->alkene phosphate Phosphate Byproduct (water-soluble) intermediate->phosphate Grignard_Reaction aldehyde 5-(Methylthio)thiophene- 2-carbaldehyde alkoxide Magnesium Alkoxide Intermediate aldehyde->alkoxide grignard Grignard Reagent (R-MgX) grignard->alkoxide Nucleophilic Addition alcohol Secondary Alcohol Product alkoxide->alcohol workup Acidic Workup (e.g., H₃O⁺) workup->alcohol Protonation

Characterization and Validation of 5-(Methylthio)thiophene-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization and validation of 5-(Methylthio)thiophene-2-carbaldehyde and its derivatives, offering a comparative analysis of their potential as therapeutic agents. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar thiophene derivatives to provide a valuable reference for researchers. Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The nature and position of substituents on the thiophene ring play a crucial role in determining the biological activity of these compounds.

Comparative Analysis of Biological Activity

To contextualize the potential of this compound derivatives, this section presents quantitative data from studies on analogous thiophene compounds. The tables below summarize the anticancer and antimicrobial activities of various thiophene derivatives, providing a benchmark for performance comparison.

Anticancer Activity of Thiophene Derivatives

The cytotoxic effects of various thiophene derivatives against different cancer cell lines are presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDDerivative DescriptionCancer Cell LineIC50 (µM)Reference
2d 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrilePseudomonas aeruginosa29.7 (µg/mL)[1]
2i 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde-27.1 (µg/mL, for urease inhibition)[1]
8e Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivativeVarious (NCI-60)0.411 - 2.8[2]
TP 5 Thiophene DerivativeHepG2, SMMC-7721<30.0 (µg/mL)[3]
BU17 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaA549 (Non-small cell lung cancer)Not specified, but identified as most potent[4]
2b N-(2,4-dichlorophenyl)-5-phenylthiophene-2-carboxamideHep3B (Liver Cancer)5.46[5]
2e N-(3,4,5-trimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamideHep3B (Liver Cancer)12.58[5]
Antimicrobial Activity of Thiophene Derivatives

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDDerivative DescriptionMicroorganismMIC (mg/L)Reference
4 Thiophene DerivativeColistin-resistant A. baumannii16 (MIC50)[6][7]
4 Thiophene DerivativeColistin-resistant E. coli8 (MIC50)[6][7]
5 Thiophene DerivativeColistin-resistant A. baumannii16 (MIC50)[6][7]
5 Thiophene DerivativeColistin-resistant E. coli32 (MIC50)[6][7]
8 Thiophene DerivativeColistin-resistant A. baumannii32 (MIC50)[6][7]
8 Thiophene DerivativeColistin-resistant E. coli32 (MIC50)[6][7]
7b Pyridine side chain derivative of thiopheneVarious bacteriaComparable to ampicillin and gentamicin[8]
8 Pyridine side chain derivative of thiopheneVarious bacteriaComparable to ampicillin and gentamicin[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides protocols for the synthesis of thiophene-2-carbaldehyde derivatives and for key biological assays.

Synthesis of 5-Substituted Thiophene-2-carbaldehydes

A common method for the synthesis of thiophene-2-carbaldehydes is the Vilsmeier-Haack reaction. For the introduction of substituents at the 5-position, a multi-step synthesis involving a Suzuki coupling reaction is often employed.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a solution of a 5-bromothiophene-2-carbaldehyde derivative in a suitable solvent (e.g., a mixture of dioxane and water), add the desired boronic acid or ester.

  • Add a base, such as potassium carbonate, and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for a specified time, typically several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and partition it between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted thiophene-2-carbaldehyde.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and logical relationships.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_validation Biological Validation start Starting Materials (e.g., 5-bromothiophene-2-carbaldehyde) reaction Suzuki Coupling Reaction start->reaction purification Column Chromatography reaction->purification product Pure 5-(Alkylthio)thiophene -2-carbaldehyde Derivative purification->product cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity Test Compound antimicrobial Antimicrobial Assay (Broth Microdilution) product->antimicrobial Test Compound data_analysis Data Analysis (IC50 / MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis

Caption: Workflow for the synthesis and biological validation of thiophene derivatives.

Potential Signaling Pathway Involvement

Thiophene derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis. The diagram below illustrates a simplified apoptosis signaling pathway that could be investigated for its modulation by this compound derivatives.

Apoptosis_Pathway Thiophene_Derivative 5-(Methylthio)thiophene -2-carbaldehyde Derivative Bax Bax Thiophene_Derivative->Bax Bcl2 Bcl-2 Thiophene_Derivative->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Bcl2->Mitochondrion inhibits release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially modulated by thiophene derivatives.

References

Benchmarking the stability of 5-(Methylthio)Thiophene-2-Carbaldehyde against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 5-(Methylthio)Thiophene-2-Carbaldehyde against structurally similar compounds: 5-Methyl-2-thiophenecarboxaldehyde, 2-Thiophenecarboxaldehyde, and Benzaldehyde. The stability of these compounds is a critical parameter in drug development and materials science, influencing shelf-life, formulation strategies, and ultimately, therapeutic efficacy and material performance. This document outlines detailed experimental protocols for assessing thermal, oxidative, and photostability, and provides a framework for the presentation of comparative data.

Comparative Stability Overview

  • This compound : The presence of the electron-donating methylthio group may increase the electron density of the thiophene ring, potentially making it more susceptible to oxidation compared to 2-Thiophenecarboxaldehyde. The sulfur atom in the methylthio group itself can also be a site for oxidation.

  • 5-Methyl-2-thiophenecarboxaldehyde : This compound is known to be sensitive to air and light, with primary degradation pathways being oxidation of the thiophene ring and the aldehyde functional group, as well as potential polymerization.[1] Storage under inert gas at low temperatures (2-8°C) is recommended to maintain its stability.[1]

  • 2-Thiophenecarboxaldehyde : As the parent thiophene aldehyde in this comparison, it is expected to be more stable than its substituted counterparts due to lower electron density in the ring. However, it is known to discolor over time, suggesting some level of degradation upon storage.[1] It is also sensitive to direct sunlight and heat.[2]

  • Benzaldehyde : This aromatic aldehyde is well-known for its propensity to undergo autoxidation to benzoic acid upon exposure to air at room temperature.[3] Its stability is generally lower than that of many other aldehydes due to the reactivity of the benzylic proton.

The following sections provide detailed experimental protocols to quantitatively assess and compare the stability of these compounds.

Data Presentation

The results of the stability studies should be summarized in the following tables for clear and concise comparison.

Table 1: Thermal Stability Data

CompoundDecomposition Onset Temperature (°C) by TGA% Weight Loss at 200°C (Isothermal)Appearance after Thermal Stress
This compound
5-Methyl-2-thiophenecarboxaldehyde
2-Thiophenecarboxaldehyde
Benzaldehyde

Table 2: Oxidative Stability Data (% Degradation after 24h)

Compound3% H₂O₂10% H₂O₂Appearance after Oxidative Stress
This compound
5-Methyl-2-thiophenecarboxaldehyde
2-Thiophenecarboxaldehyde
Benzaldehyde

Table 3: Photostability Data (% Degradation after 24h)

CompoundUV-A ExposureVisible Light ExposureAppearance after Photostability Testing
This compound
5-Methyl-2-thiophenecarboxaldehyde
2-Thiophenecarboxaldehyde
Benzaldehyde

Experimental Protocols

Forced degradation studies are essential to understanding the intrinsic stability of a molecule.[4][5] The following protocols are designed to be applied consistently across all four compounds to ensure a fair and accurate comparison.

Thermal Stability Protocol (Thermogravimetric Analysis - TGA)

This protocol determines the thermal decomposition temperature of the compounds.[6][7][][9]

  • Apparatus : Thermogravimetric Analyzer (TGA).

  • Procedure :

    • Accurately weigh 5-10 mg of the compound into a TGA sample pan.

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to establish an inert atmosphere.

    • Heat the sample from ambient temperature to 500°C at a constant heating rate of 10°C/min.

    • Record the mass loss of the sample as a function of temperature.

    • The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins.

  • Isothermal Stress :

    • For isothermal analysis, hold the sample at a constant temperature of 200°C for a specified duration (e.g., 24 hours) and record the percentage of weight loss.

Oxidative Stability Protocol

This protocol evaluates the stability of the compounds in the presence of an oxidizing agent.[10][11][12]

  • Materials :

    • Compound solutions (1 mg/mL in acetonitrile).

    • 3% and 10% (v/v) hydrogen peroxide (H₂O₂) solution.

    • Acetonitrile (HPLC grade).

  • Procedure :

    • Prepare a 1 mg/mL solution of each compound in acetonitrile.

    • For each compound, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ in a sealed vial.

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of 10% H₂O₂.

    • As a control, mix 1 mL of the stock solution with 1 mL of acetonitrile.

    • Incubate all vials in the dark at room temperature (25°C) for 24 hours.

    • After incubation, quench the reaction (if necessary) and analyze the samples by HPLC to determine the percentage of degradation.

Photostability Protocol (ICH Q1B)

This protocol assesses the stability of the compounds when exposed to light, following the ICH Q1B guidelines.[13][14][15][16][17]

  • Apparatus : Photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard (e.g., xenon lamp) and a near UV fluorescent lamp.

  • Procedure :

    • Prepare a 1 mg/mL solution of each compound in a suitable solvent (e.g., acetonitrile).

    • Place the solutions in quartz cuvettes.

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample of each compound should be wrapped in aluminum foil to protect it from light and kept in the same chamber to monitor for any thermal degradation.

    • Analyze the exposed and control samples by HPLC to determine the percentage of degradation due to light exposure.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This HPLC method is designed for the simultaneous quantification of the parent compounds and their degradation products.[1][18][19][20][21]

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile and water.

    • Start with a composition of 40:60 (acetonitrile:water).

    • Linearly increase to 80:20 (acetonitrile:water) over 15 minutes.

    • Hold at 80:20 for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 280 nm.

  • Injection Volume : 10 µL.

  • Quantification : The percentage of degradation will be calculated by comparing the peak area of the parent compound in the stressed sample to that in the control or initial sample.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the stability benchmarking process.

Stability_Benchmarking_Workflow cluster_preparation Sample Preparation cluster_stress_testing Forced Degradation Studies cluster_analysis Analysis cluster_results Results & Comparison Compound1 5-(Methylthio)Thiophene- 2-Carbaldehyde Stock_Solutions Prepare Stock Solutions (1 mg/mL in ACN) Compound1->Stock_Solutions Compound2 5-Methyl-2-thiophenecarboxaldehyde Compound2->Stock_Solutions Compound3 2-Thiophenecarboxaldehyde Compound3->Stock_Solutions Compound4 Benzaldehyde Compound4->Stock_Solutions Thermal_Stress Thermal Stability (TGA & Isothermal) Stock_Solutions->Thermal_Stress Oxidative_Stress Oxidative Stability (H₂O₂ treatment) Stock_Solutions->Oxidative_Stress Photo_Stress Photostability (ICH Q1B) Stock_Solutions->Photo_Stress HPLC_Analysis HPLC-UV Analysis Thermal_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Data_Table Tabulate % Degradation & Onset Temperatures HPLC_Analysis->Data_Table Comparison Comparative Stability Assessment Data_Table->Comparison

Caption: Workflow for comparative stability testing of aldehyde compounds.

References

Safety Operating Guide

Proper Disposal of 5-(Methylthio)Thiophene-2-Carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 5-(Methylthio)Thiophene-2-Carbaldehyde are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on available safety data for structurally similar thiophene derivatives.

I. Hazard Profile and Safety Precautions

This compound is classified as a combustible liquid and presents several health hazards.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE) at all times.[3][4]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

Hazard CategoryDescriptionRecommended PPE
Flammability Combustible liquid. Vapors may form explosive mixtures with air.[1][3]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[1][3]
Toxicity Harmful if swallowed.[2] May cause skin and serious eye irritation.[2] May cause respiratory irritation.[5]Chemical safety goggles, face shield, protective gloves (e.g., nitrile rubber), and a lab coat are mandatory.[1][3]
Environmental Harmful to aquatic life with long-lasting effects.[3]Avoid release to the environment. Do not dispose of down the drain.[1][3]
Reactivity May react with strong oxidizing agents, strong reducing agents, and strong bases.[1][3]Store away from incompatible materials.[1][3]

II. Step-by-Step Disposal Procedure

The primary and mandatory method for the disposal of this compound is through a licensed hazardous waste disposal program.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be chemically compatible; a glass container is generally suitable.[3]

    • If the original container is used, ensure it is in good condition and securely sealed.[3]

  • Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE".

    • Include the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Affix any relevant hazard symbols (e.g., flammable, irritant).

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • This area must be cool, dry, and well-ventilated, away from heat and ignition sources.[1]

    • Ensure the container is stored separately from incompatible materials.[1][3]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for collection.[3]

    • Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[2][6]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the immediate area and alert personnel nearby. Ensure the area is well-ventilated.[3][4]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth.[3][4] Do not use combustible materials like paper towels.[3]

  • Cleanup: Wearing the appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Unused or Waste This compound B Wear Full Personal Protective Equipment (PPE) A->B C Transfer to a Labeled, Sealed Hazardous Waste Container B->C D Is the container properly labeled? 'HAZARDOUS WASTE' Chemical Name Hazard Symbols C->D E Store in Designated Cool, Dry, Well-Ventilated Area D->E Yes J Correct Labeling D->J No F Separate from Incompatible Materials E->F G Contact EHS or Licensed Waste Disposal Contractor F->G H Follow Institutional and Regulatory Procedures for Pickup G->H I End: Proper Disposal H->I J->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-(Methylthio)Thiophene-2-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-(Methylthio)Thiophene-2-Carbaldehyde (CAS No. 24445-35-0). Adherence to these procedures is vital for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that is harmful if swallowed, causes skin and eye irritation, and may provoke an allergic skin reaction.[1][2] Proper selection and use of PPE are the first line of defense against exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[3][4]Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][5] A full face shield may be necessary when there is a splash hazard.[6]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[6] Lab coat or chemical-resistant apron.[7][8]Inspect gloves for integrity before each use.[9] For prolonged or repeated contact, use gloves with a higher protection class.[8] Wear flame-retardant and antistatic protective clothing for large-scale operations.[9]
Respiratory Protection NIOSH/MSHA-approved respirator.[4]Required when working in poorly ventilated areas, if exposure limits are exceeded, or if irritation is experienced.[4][10] A vapor respirator is recommended.[7]

Step-by-Step Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the chemical's integrity.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[3][5]

  • Personal Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[12] Do not eat, drink, or smoke in the handling area.[5][9]

  • Grounding: For large quantities, ground all equipment containing the material to prevent static discharge.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[9][12]

Storage Protocol:

  • Container: Store in a tightly closed, original container.[7][10]

  • Location: Keep in a cool, dry, and well-ventilated place.[3][7][10] A flammable materials storage cabinet is recommended.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3][5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Emergency and Disposal Plans

Immediate and appropriate action during an emergency can significantly mitigate harm.

Emergency Procedures:

Emergency TypeAction Steps
Spill 1. Evacuate and restrict access to the spill area.[11] 2. Eliminate all ignition sources.[7][11] 3. Wear appropriate PPE as outlined in Table 1.[13] 4. For small spills, absorb with an inert material (e.g., sand, vermiculite).[7][10] 5. Collect the absorbed material and spill residue into a suitable, labeled container for hazardous waste disposal.[10][11] 6. Clean the spill area with soap and water.[13] 7. For large spills, contact your institution's environmental health and safety department immediately.[13]
Fire 1. Use a carbon dioxide, dry chemical, or foam extinguisher.[3][10] A water spray can be used to cool containers.[3] 2. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
First Aid: Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]
First Aid: Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical attention if irritation persists.[10]
First Aid: Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.[5]
First Aid: Ingestion Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.[10]

Disposal Plan:

  • Waste Classification: This material must be disposed of as hazardous waste.[3]

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Regulations: Adhere to all local, regional, and national hazardous waste regulations for proper disposal.[3] Do not empty into drains.[3]

Safety Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE Don PPE Prepare Work Area->Don PPE Handle Chemical in Fume Hood Handle Chemical in Fume Hood Don PPE->Handle Chemical in Fume Hood Secure Container Secure Container Handle Chemical in Fume Hood->Secure Container Spill or Exposure Spill or Exposure Handle Chemical in Fume Hood->Spill or Exposure Potential Incident Decontaminate Work Area Decontaminate Work Area Secure Container->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE and Wash Hands Doff PPE and Wash Hands Dispose of Waste->Doff PPE and Wash Hands Follow Emergency Procedures Follow Emergency Procedures Spill or Exposure->Follow Emergency Procedures Seek Medical Attention Seek Medical Attention Follow Emergency Procedures->Seek Medical Attention

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.